Pentaerythritol triacrylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVWZTWDBSEWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
| Record name | PENTAERYTHRITOL TRIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27775-58-2 | |
| Record name | 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27775-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2025842 | |
| Record name | Pentaerythritol triacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS] | |
| Record name | PENTAERYTHRITOL TRIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol triacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1246 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992) | |
| Record name | PENTAERYTHRITOL TRIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (<1 mg/ml at 64 °F) (NTP, 1992) | |
| Record name | PENTAERYTHRITOL TRIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3524-68-3 | |
| Record name | PENTAERYTHRITOL TRIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaerythritol triacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythrityl triacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol triacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TRIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJJ1161ULF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Pentaerythritol Triacrylate (CAS 3524-68-3) for Researchers and Drug Development Professionals
An Introduction to Pentaerythritol Triacrylate (PETA)
This compound (PETA), identified by the CAS number 3524-68-3, is a trifunctional acrylate monomer known for its rapid polymerization characteristics and its ability to form highly crosslinked polymers.[1] These properties make it a valuable component in a wide array of applications, including UV and electron beam-curable inks, coatings, and adhesives.[2][3] For researchers in drug development and material science, PETA offers a versatile platform for the creation of biocompatible materials such as hydrogels and scaffolds for tissue engineering and controlled drug delivery systems.[4][5] This technical guide provides a comprehensive overview of PETA, including its chemical and physical properties, synthesis and purification protocols, and detailed experimental methodologies for its application in biomedical research.
Core Properties and Specifications
This compound is a colorless to light amber, viscous liquid or semi-solid at room temperature.[6] It is important to note that commercial PETA is typically a technical grade mixture containing di-, tri-, and tetra-acrylate esters of pentaerythritol. The composition can vary, with one example showing a typical mixture of 1.4% pentaerythritol diacrylate (PEDA), 42.6% PETA, and 56.0% pentaerythritol tetraacrylate (PETA-4).
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 3524-68-3 | [7] |
| Molecular Formula | C₁₄H₁₈O₇ | [7] |
| Molecular Weight | 298.29 g/mol | [7][8] |
| Appearance | Colorless to light amber viscous liquid or semi-solid | [6][9] |
| Density | 1.18 g/mL at 25 °C | [6][10] |
| Boiling Point | > 315 °C at 760 mmHg | [9] |
| Melting Range | 25 to 40 °C | [9] |
| Vapor Pressure | < 0.01 mm Hg at 100 °C | [9] |
| Refractive Index | 1.4864 at 20 °C | [9] |
| Solubility | Practically insoluble in water | [9] |
| Stability | May polymerize when exposed to free radicals, direct light, and heat.[9] Stabilized with hydroquinone monomethyl ether (300-400 ppm).[9] | [9] |
Synthesis and Purification
The primary industrial method for producing PETA is the direct esterification of pentaerythritol with acrylic acid.[11] This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. Several protocols have been developed to optimize this synthesis, focusing on improving yield, reducing reaction time, and minimizing byproducts.
Experimental Protocol: Synthesis of this compound
This protocol is based on a method designed to simplify the process and reduce reaction time.[2]
Materials:
-
Pentaerythritol (30 parts by weight)
-
Acrylic acid (50 parts by weight)
-
Hydroquinone (0.6 parts by weight)
-
Copper salt (e.g., copper sulfate) (0.04 parts by weight)
-
Cyclohexane (10 parts by weight)
-
Phosphoric acid (0.51 parts by weight)
-
Methanesulfonic acid (2.04 parts by weight)
-
Toluene
-
13.5% Sodium Carbonate (Na₂CO₃) solution
-
5.0% Sodium Hydroxide (NaOH) solution
-
8% Sodium Chloride (NaCl) solution
-
Distilled water
Procedure:
-
Esterification: In a reaction vessel, combine acrylic acid, pentaerythritol, hydroquinone, copper salt, cyclohexane, phosphoric acid, and methanesulfonic acid at room temperature.[2]
-
Heat the mixture to 82°C and maintain this temperature for 7 hours to carry out the esterification.[2]
-
After the reaction, allow the mixture to stand and then separate the cyclohexane to obtain the crude PETA product.[2]
-
Work-up: Mix the crude PETA with toluene and stir, then raise the temperature to 45°C.[2]
-
Wash the toluene mixture with distilled water.[2]
-
Neutralize the organic phase by washing with a mixture of 13.5% Na₂CO₃ and 5.0% NaOH (in a 57:13 ratio) to a pH of 5.[2]
-
Extract the mixture with a solution of 13.5% Na₂CO₃ and 5.0% NaOH (in a 3.8:9.5 ratio) until the acid value is below 0.3 mgKOH/g.[2]
-
Wash the organic phase with an 8% NaCl solution.[2]
-
Purification: Remove the toluene via distillation and stripping to obtain the final PETA product.[2]
Characterization and Purification
The purity and composition of the synthesized PETA can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method for analyzing the product and separating impurities.[12]
Analytical Characterization:
-
HPLC: A reverse-phase HPLC method with a C18 column can be used. The mobile phase can consist of acetonitrile, water, and phosphoric acid.[12] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[12]
-
FTIR Spectroscopy: The presence of characteristic ester and acrylate functional groups can be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure and determine the relative amounts of di-, tri-, and tetra-acrylates.
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of PETA.
Applications in Drug Development and Research
PETA's ability to form crosslinked networks upon polymerization makes it a suitable material for creating hydrogels and scaffolds for biomedical applications. These structures can be designed to encapsulate and release drugs in a controlled manner or to provide a supportive environment for cell growth in tissue engineering.
Fabrication of PETA-based Hydrogels for Drug Delivery
Photopolymerization is a common method for fabricating PETA-based hydrogels. This technique offers spatial and temporal control over the gelation process.
Materials:
-
This compound (PETA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (if necessary, e.g., for dissolving the photoinitiator)
-
Drug to be encapsulated (e.g., Methotrexate)
-
UV light source (e.g., 365 nm)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the photoinitiator in the PETA monomer. If the photoinitiator is not readily soluble in PETA, a small amount of a suitable solvent can be used.
-
If encapsulating a drug, disperse or dissolve the drug in the PETA/photoinitiator mixture.
-
-
Photopolymerization:
-
Place the pre-polymer solution in a mold of the desired shape (e.g., a thin film between two glass plates).
-
Expose the solution to UV light for a specified time to initiate polymerization and form the hydrogel. The exposure time will depend on the concentration of the photoinitiator, the intensity of the UV light, and the desired degree of crosslinking.
-
-
Post-polymerization Processing:
-
Remove the hydrogel from the mold.
-
Wash the hydrogel extensively with a suitable solvent (e.g., ethanol followed by distilled water) to remove any unreacted monomer and photoinitiator.
-
Dry the hydrogel to a constant weight.
-
Drug Loading and Release Studies
Drugs can be loaded into PETA-based hydrogels either during the polymerization process (in situ loading) or by soaking the pre-formed hydrogel in a drug solution.
Materials:
-
Drug-loaded PETA hydrogel
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer
Procedure:
-
Place a known weight of the dried, drug-loaded hydrogel in a known volume of PBS (pH 7.4).
-
Incubate the sample at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative amount of drug released over time.
The following diagram illustrates a typical workflow for fabricating and testing a drug-loaded hydrogel.
Caption: Workflow for hydrogel fabrication and drug release testing.
Biocompatibility and Safety Considerations
While PETA is utilized in biomedical applications, it is crucial to assess its biocompatibility and potential toxicity. Acrylates, in their monomeric form, are known skin irritants and sensitizers.[13] Therefore, thorough removal of unreacted monomers from any PETA-based biomaterial is essential.
In Vitro Cytotoxicity Assessment
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and, consequently, the cytotoxicity of a material.
Materials:
-
Cell line (e.g., human dermal fibroblasts)
-
Cell culture medium
-
PETA-based material extract (prepared according to ISO 10993-12)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or an SDS-HCl solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treatment: Remove the culture medium and replace it with the PETA-based material extract at various concentrations. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.
-
Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9] Incubate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Incubate for 15 minutes at 37°C with shaking.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each extract concentration relative to the negative control.
Molecular Mechanism of Acrylate-Induced Skin Sensitization
Acrylates are known to cause allergic contact dermatitis. The underlying mechanism involves the activation of keratinocytes in the epidermis, which triggers an inflammatory cascade.
Upon skin contact, small, reactive acrylate monomers like PETA can penetrate the stratum corneum and interact with skin proteins, a process known as haptenation. This leads to the activation of keratinocytes. Activated keratinocytes release a variety of pro-inflammatory cytokines and chemokines, such as IL-1α, IL-1β, and TNF-α. This release is mediated by the activation of intracellular signaling pathways, including the NF-κB and Nrf2-Keap1 pathways. These signaling molecules then activate dendritic cells (Langerhans cells), which migrate to the lymph nodes to prime naïve T-cells, leading to sensitization. Subsequent exposure to the same acrylate will then elicit an allergic inflammatory response.
The following diagram illustrates the putative signaling pathway for keratinocyte activation by acrylate sensitizers.
References
- 1. Design, fabrication, and characterization of a composite scaffold for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Modulation of Methotrexate Release from Nano-Hydrogels via Drug-Transition Metal Complexation [tips.sums.ac.ir]
- 6. Scaffold Fabrication Techniques of Biomaterials for Bone Tissue Engineering: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. fda.gov [fda.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. academic.oup.com [academic.oup.com]
Pentaerythritol Triacrylate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol triacrylate (PETA) is a trifunctional monomer utilized in a diverse range of applications, including the formulation of ultraviolet (UV) and electron beam (EB) curable coatings, inks, and adhesives. Its molecular structure, characterized by three reactive acrylate groups, facilitates rapid polymerization, leading to the formation of highly crosslinked polymers with notable mechanical strength and chemical resistance. This guide provides an in-depth look at the core physicochemical properties of PETA, detailed experimental protocols for its synthesis, and visual representations of its chemical structure and manufacturing workflow.
Core Properties and Chemical Formula
This compound is a viscous liquid, appearing as a thick, clear yellow fluid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value |
| Molecular Formula | C14H18O7[1][2][3][4] |
| Molecular Weight | 298.29 g/mol [1][3][4] |
| Density | 1.18 g/mL at 25 °C[5][6][7] |
| Boiling Point | >315.5°C[8] |
| Melting Point | 15 °C[5][8][9] |
| Refractive Index | 1.483 (at 20°C)[5][7][9] |
| Flash Point | >110 °C[9] |
| Water Solubility | Immiscible[6][10] |
| CAS Number | 3524-68-3[2][3][4] |
Chemical Structure
The molecular architecture of this compound consists of a central pentaerythritol core to which three acrylate groups are attached via ester linkages. The fourth hydroxyl group of the pentaerythritol remains unreacted. This structure is depicted in the following diagram.
Caption: Molecular structure of this compound.
Experimental Protocols: Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the esterification of pentaerythritol with acrylic acid. Several methods exist, with variations in catalysts, solvents, and reaction conditions. Below are detailed methodologies for two common synthesis routes.
Method 1: Direct Esterification with an Acid Catalyst
This method involves the direct reaction of pentaerythritol and acrylic acid in the presence of an acid catalyst and a polymerization inhibitor.
Materials:
-
Pentaerythritol (1.0 mol)
-
Acrylic acid (3.0-3.5 mol)
-
p-Toluenesulfonic acid (catalyst, 1-2% by weight of reactants)
-
Hydroquinone or Monomethyl ether hydroquinone (MEHQ) (polymerization inhibitor, 100-500 ppm)[7]
-
Toluene (solvent and azeotropic agent)
Procedure:
-
Charge a reaction kettle with pentaerythritol, acrylic acid, p-toluenesulfonic acid, the polymerization inhibitor, and toluene.
-
Stir the mixture to form a homogeneous solution.
-
Heat the reactor to 70-90°C and maintain this temperature for 20-40 minutes.
-
Continue heating to 80-115°C to initiate reflux, and maintain for 3-5 hours to drive the esterification reaction to completion by removing the water of reaction azeotropically.
-
After the reaction is complete, cool the mixture and wash it with a sodium carbonate solution to neutralize the acid catalyst, followed by washing with a sodium chloride solution.
-
Separate the upper organic phase and remove the toluene solvent under reduced pressure.
-
Filter the final product to obtain this compound.[11]
Method 2: Synthesis via Pentaerythritol Trisodium Salt
This alternative route involves the preparation of a pentaerythritol salt intermediate, which then reacts with acryloyl chloride.
Materials:
-
Pentaerythritol (1.0 mol)
-
Sodium hydroxide (3.0 mol)
-
Toluene (organic solvent)
-
Acryloyl chloride (3.0 mol)
-
Phenothiazine (polymerization inhibitor)
Procedure:
-
Dissolve pentaerythritol and sodium hydroxide in toluene in a reaction flask.
-
Heat the mixture to reflux with stirring to form the trisodium salt of pentaerythritol.
-
Cool the reaction mixture to room temperature and add the polymerization inhibitor.
-
Slowly add a solution of acryloyl chloride in toluene to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the mixture and wash the organic phase with water.
-
Dry the organic phase and remove the solvent under reduced pressure to yield this compound.[12]
Synthesis Workflow
The general workflow for the industrial synthesis of this compound via direct esterification can be visualized as a series of sequential steps, from the initial mixing of reactants to the final purification of the product.
Caption: General workflow for the synthesis of PETA.
References
- 1. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentaerythrityl triacrylate [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 3524-68-3 | FP167950 [biosynth.com]
- 5. This compound CAS#: 3524-68-3 [m.chemicalbook.com]
- 6. This compound | 3524-68-3 [chemicalbook.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. polysciences.com [polysciences.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound|lookchem [lookchem.com]
- 11. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
synthesis of pentaerythritol triacrylate for lab use
An In-depth Technical Guide to the Laboratory Synthesis of Pentaerythritol Triacrylate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the laboratory-scale synthesis of this compound (PETA), a versatile trifunctional monomer. PETA is a key component in various applications, including coatings, adhesives, and electronics, due to its high crosslink density and fast curing properties.[1][2] This document outlines the prevalent synthesis methodologies, detailed experimental protocols, and the underlying reaction mechanisms.
Core Synthesis Methodology: Direct Esterification
The primary route for synthesizing this compound is the direct esterification of pentaerythritol with acrylic acid.[3] In this reaction, three of the four hydroxyl groups of pentaerythritol react with the carboxyl groups of acrylic acid to form ester linkages, with water as a byproduct.[3] The reaction is typically catalyzed by an acid and requires precise control of conditions to favor the formation of the triacrylate product while minimizing side reactions, such as the polymerization of acrylic acid.[3]
Catalytic Systems
Acid catalysis is the most common method for PETA synthesis.[3] The catalyst protonates the carbonyl oxygen of acrylic acid, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.[3] The subsequent elimination of water yields the ester.[3] Both homogeneous and heterogeneous acid catalysts are employed.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid have been traditionally used.[1][3] However, organic sulfonic acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid are also widely used due to their high catalytic activity.[1][2][3]
-
Heterogeneous Catalysts: Solid acid catalysts, including sulfonic acid functionalized polymeric resins (e.g., Amberlite IR-120) and silicotungstic acid, offer the advantage of easier separation from the reaction mixture, simplifying product purification.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis protocols for this compound.
Table 1: Reactant and Catalyst Stoichiometry
| Protocol | Pentaerythritol (molar ratio) | Acrylic Acid (molar ratio) | Catalyst | Catalyst Loading (wt% of total reactants) | Solvent | Reference |
| Protocol 1 | 1 | 3.5 - 4.0 | p-Toluenesulfonic acid | 2 - 5 | Toluene | [1] |
| Protocol 2 | 1 | 4.0 - 6.5 | Methanesulfonic acid & Phosphoric acid | 2.55 (combined) | Cyclohexane | [4] |
| Protocol 3 | 1 | 3.0 | Acryloyl Chloride | N/A (reagent) | Toluene | [5] |
| Protocol 4 | 1 | 2.6 | p-Toluenesulfonic acid | 2.0 | Toluene | [6] |
| Protocol 5 | 1 | 2.6 | Solid Acid Catalyst | 6.0 | None | [7] |
Table 2: Reaction Conditions and Yields
| Protocol | Temperature (°C) | Pressure | Reaction Time (h) | Reported Yield (%) | Reference |
| Protocol 1 | 70 - 115 | 0.3 - 0.5 MPa | 3 - 5 | High (not specified) | [1] |
| Protocol 2 | 82 | Atmospheric | 7 | High (not specified) | [4] |
| Protocol 3 | Reflux | Atmospheric | 2 | High (not specified) | [5] |
| Protocol 4 | 120 | Atmospheric | 4 | 70 (crude), 52 (PEDA) | [6] |
| Protocol 5 | 98 | 0.098 MPa (vacuum) | 2 | 95 | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Direct Esterification using p-Toluenesulfonic Acid
This protocol is a common laboratory method for the synthesis of PETA.
Materials:
-
Pentaerythritol (tetramethylolmethane)
-
Acrylic acid (vinylformic acid)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent and azeotropic agent)
-
Hydroquinone (polymerization inhibitor)
-
10% Sodium carbonate (soda ash) solution
-
20% Sodium chloride (brine) solution
-
Activated carbon (decolorizing agent)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add pentaerythritol, acrylic acid, p-toluenesulfonic acid, toluene, and hydroquinone.[1]
-
Stir the mixture to form a homogeneous solution.
-
Slowly heat the reactor. Control the heating rate to maintain a steady reflux. The reaction temperature is typically maintained between 80°C and 115°C.[2] Water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue the reaction for 3-5 hours, monitoring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.[2]
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a 10% sodium carbonate solution to neutralize the acid catalyst, followed by washing with a 20% sodium chloride solution to remove any remaining aqueous impurities. This washing step may be repeated 2-4 times.[1]
-
Separate the upper organic phase.
-
Remove the toluene solvent from the organic phase by distillation under reduced pressure (e.g., > -0.09 MPa) at a temperature of 70-90°C.[1]
-
The resulting crude product can be further purified by filtration through activated carbon to yield the final this compound product.[1]
Protocol 2: Synthesis using Acryloyl Chloride
This method offers an alternative to direct esterification, avoiding the need to remove water.
Materials:
-
Pentaerythritol
-
Sodium hydroxide
-
Toluene
-
Phenothiazine (polymerization inhibitor)
-
Acryloyl chloride
Procedure:
-
In a reaction flask, dissolve pentaerythritol and sodium hydroxide in toluene.[5]
-
Heat the mixture to reflux with stirring to form the trisodium salt of pentaerythritol.[5]
-
Cool the mixture to room temperature and add the polymerization inhibitor, phenothiazine.[5]
-
Slowly add a solution of acryloyl chloride in toluene dropwise while controlling the temperature.[5]
-
After the addition is complete, continue to reflux the reaction mixture for 2 hours.[5]
-
Cool the reaction mixture and wash the organic phase with water.
-
Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate).
-
Filter and remove the solvent under reduced pressure to obtain this compound.
Visualizations
Reaction Pathway
The following diagram illustrates the acid-catalyzed esterification of pentaerythritol with acrylic acid to form this compound.
Caption: Acid-catalyzed esterification pathway for PETA synthesis.
Experimental Workflow
This diagram outlines the general workflow for the laboratory synthesis and purification of this compound.
Caption: General workflow for PETA synthesis and purification.
References
- 1. CN101462953B - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | 3524-68-3 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103333066B - Method for preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Pentaerythritol Triacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of pentaerythritol triacrylate (PETA) in various organic solvents. The information is compiled from a variety of technical sources to support research, development, and formulation activities involving this versatile acrylate monomer.
Introduction to this compound
This compound (PETA) is a multifunctional acrylate ester known for its use as a crosslinking agent in ultraviolet (UV)-curable inks, adhesives, and coatings.[1] Its chemical structure, featuring three reactive acrylate groups, allows for the formation of durable polymer networks upon curing. Understanding its solubility is critical for a wide range of applications, from optimizing reaction conditions to developing stable formulations.
Solubility of this compound
The solubility of a compound is a fundamental physical property that dictates its utility in various applications. PETA's solubility is influenced by its molecular structure, which includes both ester groups and a hydroxyl group, imparting a degree of polarity.
Qualitative Solubility Data
This compound is generally characterized as being insoluble or immiscible in water.[1][2][3][4][5][6] One source specifies its water solubility as less than 1 mg/mL at 64°F.[7] In contrast, it exhibits solubility in a range of common organic solvents. The available qualitative data from various sources is summarized in the table below.
| Solvent Family | Solvent | Solubility | Reference(s) |
| Alcohols | Ethanol | Soluble | [1][8] |
| Methanol | Slightly Soluble | [2][3][6][9] | |
| Ketones | Acetone | Soluble | [1][8][10] |
| Methyl Ethyl Ketone | Used for toxicological testing, implying solubility | [10] | |
| Chlorinated Solvents | Chloroform | Slightly Soluble | [2][3][6][9] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Used for toxicological testing, implying solubility | [10] |
| Oils | Mineral Oil | Used for toxicological testing, implying some dispersibility/solubility | [10] |
It is important to note that while some sources indicate slight solubility in methanol, a patent related to polyacrylates suggests that they are sparingly soluble in methanol. This potential discrepancy may be due to differences between the monomer and its corresponding polymer.
Quantitative Solubility Data
At present, there is a notable absence of publicly available, detailed quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in organic solvents. The research and industrial communities would benefit from such data to enable more precise formulation and process design.
Experimental Determination of Solubility
The following section outlines a general experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices and can be adapted for specific research needs.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Experimental Workflow
The logical workflow for determining the solubility of a compound like PETA is illustrated in the diagram below.
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A preliminary study may be necessary to determine the optimal equilibration time (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a UV detector) to determine the concentration of PETA.
-
-
Calculation of Solubility:
-
Using the measured concentration and the dilution factor, calculate the original concentration of PETA in the saturated solution.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Logical Relationships in Solubility Assessment
The decision-making process for selecting an appropriate solvent for this compound often follows a logical progression based on the intended application. The following diagram illustrates this relationship.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While qualitative data indicates solubility in several common organic solvents and insolubility in water, there is a clear need for quantitative studies to provide the precise data required for advanced formulation and process development. The provided experimental protocol offers a robust starting point for researchers to determine these critical solubility parameters. As a key monomer in many industrial applications, a more thorough understanding of PETA's solubility will undoubtedly facilitate innovation and optimization in the fields of polymer chemistry and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 3524-68-3 [chemicalbook.com]
- 3. This compound CAS#: 3524-68-3 [m.chemicalbook.com]
- 4. This compound, stab. with 4-methoxyphenol 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 3524-68-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Pentaerythritol Triacrylate: A Technical Health and Safety Guide for Researchers
An in-depth examination of the health and safety considerations for pentaerythritol triacrylate (PETA), prepared for researchers, scientists, and drug development professionals.
This compound (PETA) is a multifunctional acrylate ester widely used in various industrial applications, including radiation-cured coatings, inks, and adhesives.[1] Due to its reactive nature, a thorough understanding of its potential health and safety hazards is crucial for personnel handling this chemical. This guide provides a comprehensive overview of the toxicological profile of PETA, recommended safety precautions, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
Toxicological Profile
The toxicological effects of this compound have been evaluated in various studies, primarily focusing on dermal exposure, which is the most common route of occupational contact.
Acute Toxicity
The acute toxicity of PETA is considered moderate. The following table summarizes the available quantitative data.
| Route of Exposure | Species | LD50 Value | Reference |
| Oral | Rat | 1830 mg/kg | [3] |
| Dermal | Rabbit | 4668 mg/kg | [3] |
Repeated Dose Toxicity
Repeated dermal application of PETA has been shown to cause local toxicity at the site of application. The following tables summarize the findings from 2-week, 3-month, and 6-month dermal toxicity studies in rodents.
2-Week Dermal Toxicity Study
| Species | Dose Levels (mg/kg/day) | Observed Effects | Reference |
| F344/N Rats | 12.5, 25, 50, 100, 200 | Irritation at the site of application in all dosed groups except 12.5 mg/kg females. Significantly lower mean body weights in males at ≥50 mg/kg and in females at 200 mg/kg. | [4] |
| B6C3F1 Mice | 12.5, 25, 50, 100, 200 | Irritation at the site of application in all dosed groups. Significantly greater final mean body weight and body weight gain in 25 mg/kg and 50 mg/kg males. Significantly lower thymus weights in males at ≥50 mg/kg and in 200 mg/kg females. | [4] |
3-Month Dermal Toxicity Study
| Species | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL and Higher | Reference |
| F344/N Rats | 0.75, 1.5, 3, 6, 12 | < 0.75 | 0.75 | Epidermal hyperplasia, hyperkeratosis, inflammation, and sebaceous gland hyperplasia at ≥1.5 mg/kg. Irritation at 12 mg/kg. Significantly lower thymus weights in males at ≥3 mg/kg. | [2][4] |
| B6C3F1 Mice | 0.75, 1.5, 3, 6, 12 | 0.75 (males) | 1.5 (males) | Epidermal hyperplasia, inflammation, and sebaceous gland hyperplasia at ≥1.5 mg/kg in males and females. Irritation at 6 and 12 mg/kg in males. | [2][5] |
| < 0.75 (females) | 0.75 (females) |
6-Month Dermal Carcinogenicity Study (Tg.AC Hemizygous Mice)
| Dose Levels (mg/kg/day) | Observed Effects | Reference |
| 0.75, 1.5, 3, 6, 12 | Significantly increased incidences of squamous cell papillomas at the site of application at ≥3 mg/kg. Squamous cell carcinomas observed at 3 and 12 mg/kg in males and at 12 mg/kg in females. Nonneoplastic lesions included hyperkeratosis, chronic active inflammation, and epidermal hyperplasia. Myelodysplasia observed in males at 12 mg/kg. | [2][6] |
Skin and Eye Irritation
PETA is a confirmed skin and eye irritant. Dermal application in rabbits caused moderate to severe irritation.[3]
Skin Sensitization
This compound is a potent skin sensitizer.[7] It has been shown to induce contact and allergic dermatitis in workers.[8] Studies in guinea pigs and mice have confirmed its sensitizing potential.[2]
Genotoxicity
The genotoxicity of PETA has been evaluated in a battery of tests with mixed results.
| Assay | Test System | Results | Reference |
| Ames Test | S. typhimurium | Negative | [2] |
| In vitro Micronucleus Test | Mouse Lymphoma Cells | Ambiguous | [3] |
| In vivo Micronucleus Test | B6C3F1 Mice (dermal) | Negative | [2] |
| In vivo Micronucleus Test | Tg.AC Hemizygous Mice (dermal) | Positive (females), Equivocal (males) | [2] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation of study results. The following sections outline the protocols for skin sensitization and dermal carcinogenicity studies.
Skin Sensitization: Guinea Pig Maximization Test (GPMT)
The Guinea Pig Maximization Test is a method to assess the potential of a substance to cause skin sensitization.
Dermal Carcinogenicity Study Workflow
This workflow outlines the key stages of a long-term dermal carcinogenicity study in mice.
Proposed Signaling Pathway for Acrylate-Induced Toxicity
While specific signaling pathways for this compound have not been fully elucidated, the toxicity of acrylates, in general, is believed to be mediated through the induction of oxidative stress. Electrophilic acrylates can deplete cellular antioxidants, such as glutathione (GSH), leading to an increase in reactive oxygen species (ROS). This oxidative stress can activate the Nrf2-ARE signaling pathway, a key cellular defense mechanism.
Occupational Exposure and Safety Recommendations
Exposure Limits
The American Industrial Hygiene Association (AIHA) has established a Workplace Environmental Exposure Level (WEEL) for this compound.[4]
| Organization | Limit | Value |
| AIHA | WEEL (8-hour TWA) | 1 mg/m³ |
Handling and Storage
-
Handling: Handle in a well-ventilated area.[3] Avoid contact with skin, eyes, and clothing.[3] Wash thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8] PETA may polymerize when exposed to heat, direct light, or free radicals.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[3]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below the exposure limit, a NIOSH-approved respirator should be worn.[3]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Specific Hazards: PETA is combustible and may explode when heated to its boiling point.[9] Thermal decomposition can produce toxic fumes of carbon monoxide and carbon dioxide.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE.[9]
-
Environmental Precautions: Prevent entry into drains and waterways.[9]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[9]
Conclusion
This compound is a valuable industrial chemical, but its handling requires strict adherence to safety protocols due to its potential to cause skin and eye irritation, and skin sensitization. Researchers and other professionals working with PETA must be fully aware of these hazards and implement appropriate engineering controls, personal protective equipment, and emergency procedures to minimize the risk of exposure. Further research into the specific molecular mechanisms of PETA-induced toxicity will contribute to the development of even more targeted safety measures.
References
- 1. DISCUSSION AND CONCLUSIONS - NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toxicology studies of this compound (technical grade) (CAS No. 3524-68-3) in F344/N rats, B6C3F1 mice, and genetically modified (FVB Tg.AC hemizygous) mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 9, Incidences of Selected Nonneoplastic Lesions of the Skin (Site of Application) in B6C3F1 Mice in the 3-Month Dermal Study of this compound - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Table], Summary of the 6-Month Toxicology and Genetic Toxicology Studies of this compound - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic and Synthetic Profile of Pentaerythritol Triacrylate (PETA): A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic characteristics of pentaerythritol triacrylate (PETA), a trifunctional monomer crucial in various applications, including UV-curable coatings and adhesives. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data from Fourier-Transform Infrared (FTIR) spectroscopy, and Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines the experimental protocols for these analytical techniques and the synthesis of PETA.
Spectroscopic Data Analysis
The structural characterization of this compound is critical for its application and quality control. The following sections present the key spectroscopic data obtained from FTIR and NMR analyses, summarized in tabular format for clarity and comparative ease.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of PETA is characterized by strong absorption bands corresponding to its acrylate and hydroxyl functionalities.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3400 | O-H Stretching | Hydroxyl (-OH) |
| ~3040 | =C-H Stretching | Alkene |
| ~2960 | C-H Stretching | Alkane |
| ~1730 | C=O Stretching | Ester Carbonyl |
| 1618, 1636 | C=C Stretching | Alkene[1] |
| 1470, 984 | C-H In-plane Deformation | Alkane, Alkene[1] |
| 1270-1060 | C-O Stretching | Ester[1] |
| 808 | =CH₂ Out-of-plane Deformation | Alkene[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of PETA confirm the presence of the acrylate and pentaerythritol moieties.
The proton NMR spectrum of PETA exhibits characteristic signals for the vinyl protons of the acrylate groups, the methylene protons of the pentaerythritol core, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.4-5.9 | m | 9H | -CH=CH₂ |
| 4.2 | s | 6H | -CH ₂-O-C=O |
| 3.7 | s | 2H | -CH ₂-OH |
| ~2.5 | br s | 1H | -OH |
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
The carbon-13 NMR spectrum provides information on the different carbon environments within the PETA molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~131 | -C H=CH₂ |
| ~128 | -CH=C H₂ |
| ~63 | -C H₂-O-C=O |
| ~61 | -C H₂-OH |
| ~45 | Quaternary C |
Experimental Protocols
This section details the methodologies for obtaining the spectroscopic data and for the synthesis of this compound.
Spectroscopic Analysis
-
Sample Preparation: A thin film of liquid this compound is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is acquired prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed.
-
Data Acquisition for ¹H NMR: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Synthesis of this compound
This compound is synthesized via the esterification of pentaerythritol with acrylic acid.
-
Reactants and Reagents:
-
Pentaerythritol
-
Acrylic acid (3 to 3.1 molar equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Organic solvent for azeotropic removal of water (e.g., toluene)
-
-
Procedure:
-
Pentaerythritol, acrylic acid, the acid catalyst, and the polymerization inhibitor are charged into a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
The reaction mixture is heated to reflux in the organic solvent.
-
The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted acrylic acid, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
-
Logical Relationship Visualization
The synthesis of this compound from its precursors is a fundamental process. The following diagram illustrates the workflow of this chemical transformation.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Pentaerythritol Triacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol triacrylate (PETA) is a trifunctional acrylate monomer widely utilized in the formulation of ultraviolet (UV) and electron beam (EB) curable coatings, inks, adhesives, and as a cross-linking agent in polymer networks. Its prevalence in various applications, including those in the biomedical and pharmaceutical fields, necessitates a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the thermal behavior of PETA, detailing available data, experimental protocols for its analysis, and postulated degradation pathways.
While specific quantitative thermal analysis data for uncured PETA monomer is not extensively available in the public domain, this guide compiles relevant information from related compounds and general principles of thermal analysis for acrylates to provide a robust framework for researchers. It is important to note that for precise characterization, experimental analysis of specific PETA formulations is highly recommended.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of PETA is crucial for interpreting its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₇ | [1][2] |
| Molecular Weight | 298.29 g/mol | [1] |
| Appearance | Colorless to light amber nonvolatile liquid; may also be a white semisolid or crystalline solid at temperatures up to 40°C. | [1] |
| Melting Range | 25°C to 40°C | [1] |
| Boiling Point | >315°C at 760 mmHg | [1] |
| Glass Transition Temperature (Tg) | 103°C | [3] |
| Vapor Pressure | <0.01 mmHg at 100°C | [1] |
| Solubility | Practically insoluble in water. | [1] |
| Stability | May polymerize when exposed to free radicals, direct light, and heat. Typically stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ). | [1] |
Thermal Stability Analysis
The thermal stability of PETA is a critical parameter for its storage, processing, and application, particularly in contexts involving elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed to evaluate thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key information on the onset of decomposition, the temperature of maximum degradation rate, and the percentage of mass loss at various temperatures.
Table 1: Hypothetical TGA Data for this compound Monomer
This table is illustrative and based on typical values for multifunctional acrylates. Actual values for PETA may vary and should be determined experimentally.
| Parameter | Temperature (°C) | Mass Loss (%) |
| Onset of Degradation (T_onset) | ~200 - 250 | ~5 |
| Peak Degradation Temperature (T_peak) | ~350 - 450 | ~50 |
| End of Degradation | >500 | ~95-100 |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions. For PETA, a reported glass transition temperature (Tg) is 103°C[3]. A DSC thermogram of the related compound, pentaerythritol, shows a phase transition from a tetragonal to a cubic crystal structure at approximately 196°C and a melting point around 281.5°C[5]. While not directly applicable to PETA, this indicates the types of thermal events that can be observed in related polyol structures.
Table 2: Expected Thermal Events for this compound in DSC Analysis
This table is predictive and should be confirmed by experimental data.
| Thermal Event | Expected Temperature Range (°C) | Type of Transition |
| Glass Transition (Tg) | ~103 | Endothermic (step change) |
| Polymerization (if not fully inhibited) | Variable (can be initiated by heat) | Exothermic |
| Decomposition | >200 | Exothermic/Endothermic |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data on the thermal properties of PETA.
Thermogravimetric Analysis (TGA) Protocol for Liquid Acrylate Monomers
This protocol provides a general procedure for the TGA of liquid reactive monomers like PETA.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the liquid PETA into an inert TGA pan (e.g., aluminum or platinum).
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10°C/min is common. Slower or faster rates can be used to study the kinetics of degradation.
-
Temperature Range: Start from ambient temperature (e.g., 25°C) and heat to a temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Acquisition: Record the mass loss of the sample as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the peak degradation temperature (the temperature of the maximum rate of mass loss from the derivative of the TGA curve), and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC) Protocol for Liquid Reactive Monomers
This protocol outlines a general procedure for the DSC analysis of liquid reactive monomers like PETA.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of liquid PETA into a hermetically sealed aluminum pan to prevent volatilization before decomposition. An empty, hermetically sealed pan should be used as a reference.
-
Experimental Parameters:
-
Atmosphere: Nitrogen, with a typical flow rate of 50 mL/min.
-
Heating/Cooling Program:
-
Heat from ambient temperature to a temperature above the expected glass transition (e.g., 150°C) at a controlled rate (e.g., 10°C/min).
-
Hold isothermally for a few minutes to ensure thermal equilibrium.
-
Cool at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature.
-
Heat again at the same controlled rate to a temperature above any expected transitions. The second heating scan is often used to determine the Tg after erasing the sample's prior thermal history.
-
-
-
Data Acquisition: Record the heat flow to or from the sample as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify the glass transition temperature (Tg), as well as any endothermic (melting) or exothermic (crystallization, polymerization, decomposition) events.
Degradation Pathways
The thermal degradation of this compound is a complex process involving multiple reaction pathways. While a definitive, experimentally verified mechanism for PETA is not widely published, a plausible degradation pathway can be postulated based on the known chemistry of acrylates and esters. The primary degradation mechanisms are likely to involve:
-
Ester pyrolysis: This can proceed through several routes, including β-elimination reactions (if applicable), leading to the formation of carboxylic acids and alkenes.
-
Radical chain reactions: Homolytic cleavage of C-C and C-O bonds at elevated temperatures can generate free radicals, initiating a cascade of reactions including depolymerization, fragmentation, and cross-linking.
-
Decarboxylation and Decarbonylation: At higher temperatures, the ester and acid functionalities can decompose to release carbon dioxide and carbon monoxide.
The final degradation products are expected to be a complex mixture of smaller volatile molecules, including acrolein, acrylic acid, carbon oxides, and various hydrocarbon fragments.
Visualizations
Experimental Workflow for Thermal Analysis
Postulated Thermal Degradation Pathway of this compound
Conclusion
This technical guide provides a foundational understanding of the thermal stability and degradation of this compound. While specific experimental data for the uncured monomer is limited, the provided information on related compounds and generalized experimental protocols offers a strong starting point for researchers and professionals. The thermal behavior of PETA is complex and can be influenced by factors such as purity, the presence of inhibitors or initiators, and the specific analytical conditions. Therefore, for critical applications, it is imperative to conduct detailed thermal analysis on the specific grade and formulation of PETA being used. Future research focusing on the detailed analysis of PETA's thermal degradation products and the elucidation of its precise degradation pathways will be invaluable for advancing its application in thermally sensitive environments.
References
- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentaerythrityl triacrylate [webbook.nist.gov]
- 3. polysciences.com [polysciences.com]
- 4. Exploring the Reaction Mechanism of Polyethylene Terephthalate Biodegradation through QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentaerythrityl triacrylate [webbook.nist.gov]
Commercial Sources and Purity of Pentaerythritol Triacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of pentaerythritol triacrylate (PETA). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting appropriate grades of PETA for their specific applications, understanding potential impurities, and employing relevant analytical methodologies for quality assessment.
Commercial Availability and Major Suppliers
This compound is a commercially available specialty chemical primarily used in radiation-curable formulations. It is offered by several major chemical manufacturers and distributors globally. While product offerings vary, PETA is typically available in technical grades. Key suppliers in the market include, but are not limited to:
-
Arkema (Sartomer)
-
Allnex
-
BASF
-
Thermo Fisher Scientific
-
Polysciences, Inc.
These companies offer PETA under various trade names, and the specific properties and impurity profiles can differ between suppliers and even between different batches from the same supplier. Therefore, it is crucial for researchers to consult the technical data sheets (TDS) and certificates of analysis (CoA) for specific product lots.
Purity and Impurity Profile of Commercial this compound
Commercial this compound is typically a mixture of pentaerythritol esters, with the triacrylate being the major component. The synthesis process, which involves the esterification of pentaerythritol with acrylic acid, can lead to the formation of other esters and the presence of unreacted starting materials and byproducts.
Common Components and Impurities:
-
This compound (PETA): The desired trifunctional monomer.
-
Pentaerythritol Diacrylate (PEDA): A common impurity with two acrylate groups.
-
Pentaerythritol Tetraacrylate (PETA-tetra): Another common ester impurity with four acrylate groups.
-
Mono-acrylates: Present in smaller amounts.
-
Unreacted Pentaerythritol: Residual starting material.
-
Acrylic Acid: Residual reactant.
-
Inhibitors: Such as 4-methoxyphenol (MEHQ), are added to prevent premature polymerization during storage and transport. The concentration of inhibitors is a critical parameter for many applications.
-
Water: Residual moisture content.
The following table summarizes the quantitative data on the purity and impurity profiles of commercial this compound based on available technical documentation. It is important to note that these values are typical and may vary.
| Parameter | Thermo Fisher Scientific (Lot 1) | Thermo Fisher Scientific (Lot 2) | Celanese Chemical Company (NTP Report) | Allnex (PETRA) |
| This compound (%) | Not Specified | Not Specified | 42.6 | Predominantly Tri- and Tetra-acrylate |
| Pentaerythritol Diacrylate (%) | Not Specified | Not Specified | 1.4 | - |
| Pentaerythritol Tetraacrylate (%) | Not Specified | Not Specified | Not specified in the same sample | Predominantly Tri- and Tetra-acrylate |
| Specific Gravity (@ 25°C) | 1.1609 | 1.1608 | - | - |
| Viscosity (cps @ 25°C) | 595.2 | 602.9 | - | - |
| Acid Value (mg KOH/g) | - | 0.0160% (as Acrylic Acid) | - | - |
| Water Content (%) | - | 0.06 | - | - |
| Inhibitor (MEHQ, ppm) | 341.6 | Not Specified | - | - |
Data compiled from publicly available Certificates of Analysis and a National Toxicology Program report. The Allnex PETRA technical data sheet describes the product as a mixture of tri- and tetra-acrylates without specifying the exact ratio.
Experimental Protocols for Purity Assessment
Accurate determination of the purity and impurity profile of this compound is essential for ensuring its performance and for regulatory compliance. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for the Analysis of Pentaerythritol Acrylate Esters
HPLC is a powerful technique for separating and quantifying the different acrylate esters present in a PETA sample.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, can improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm, where the acrylate functionality absorbs.
-
Sample Preparation: The PETA sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Quantification: External standards of purified pentaerythritol di-, tri-, and tetra-acrylate can be used to create calibration curves for accurate quantification. If pure standards are unavailable, area percentage normalization can provide a relative distribution of the different esters.
Gas Chromatography (GC) for the Analysis of Pentaerythritol and its Esters (with Derivatization)
Direct GC analysis of pentaerythritol and its acrylate esters is challenging due to their low volatility and high polarity. Therefore, a derivatization step is necessary to convert the hydroxyl groups into more volatile derivatives.
Methodology:
-
Derivatization Agent: A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of acetic anhydride and pyridine.
-
Derivatization Protocol (Silylation):
-
Accurately weigh a small amount of the PETA sample (e.g., 10 mg) into a reaction vial.
-
Add a known volume of a suitable solvent (e.g., pyridine or DMF).
-
Add an excess of the silylating agent (e.g., 200 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature before injection into the GC.
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Temperature Program: A temperature program is used to separate the derivatized compounds. For example, an initial temperature of 100°C, held for 2 minutes, then ramped at 10°C/min to 300°C, and held for 10 minutes.
-
Injector and Detector Temperatures: Injector temperature of 280°C and detector temperature of 300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Quantification: Quantification can be performed using an internal standard method. A suitable internal standard (e.g., a long-chain hydrocarbon) is added to the sample before derivatization.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Quantitative Analysis
¹³C NMR spectroscopy is a powerful tool for the direct quantitative analysis of the molar ratios of pentaerythritol di-, tri-, and tetra-acrylates in a sample without the need for derivatization or chromatographic separation.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that provides good sample solubility and does not interfere with the signals of interest, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh a sufficient amount of the PETA sample (e.g., 50-100 mg) and dissolve it in the deuterated solvent in an NMR tube.
-
Acquisition Parameters: For quantitative analysis, it is crucial to use acquisition parameters that ensure full relaxation of all carbon nuclei. This typically involves a long relaxation delay (D1) (e.g., 5-10 times the longest T₁ of the carbons of interest) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Data Processing: The ¹³C NMR spectrum is processed with appropriate phasing and baseline correction.
-
Quantitative Analysis: The relative molar ratios of the di-, tri-, and tetra-acrylate species can be determined by integrating the signals corresponding to specific carbon atoms in each molecule. For example, the quaternary carbon of the pentaerythritol backbone and the carbonyl carbons of the acrylate groups will have distinct chemical shifts for each ester, allowing for their differentiation and quantification.
Visualizations
The following diagrams illustrate the commercial production workflow of this compound and the logical relationship between its purity and potential applications.
Caption: Commercial Production Workflow of this compound.
Caption: Purity Grades of PETA and Their Corresponding Applications.
literature review on pentaerythritol triacrylate applications
An In-depth Technical Guide to the Applications of Pentaerythritol Triacrylate (PETA)
This compound (PETA) is a trifunctional acrylate monomer valued for its ability to form densely cross-linked polymer networks upon curing.[1] Its molecular structure, featuring three reactive acrylate groups, facilitates rapid polymerization, leading to polymers with exceptional hardness, chemical resistance, and high gloss.[1][2] PETA is a viscous, colorless to pale yellow liquid and is a key component in formulations cured by ultraviolet (UV) or electron beam (EB) radiation.[3] This guide provides a comprehensive review of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations.
The primary industrial method for producing PETA is the direct esterification of pentaerythritol with acrylic acid, typically using an acid catalyst.[3][4] The reaction involves the esterification of three of the four hydroxyl groups on the pentaerythritol molecule.[4]
References
Methodological & Application
Application Notes and Protocols for Pentaerythritol Triacrylate (PETA) Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol triacrylate (PETA) is a trifunctional acrylate monomer widely utilized in photopolymerization processes to form highly cross-linked polymer networks. Its trifunctional nature imparts rapid curing speeds, high gloss, and excellent chemical and abrasion resistance to the resulting polymer.[1] These properties make PETA a critical component in a variety of applications, including UV-curable coatings, inks, adhesives, and in the fabrication of polymer composites for the electronics and aerospace industries.[1] This document provides detailed application notes and protocols for the photopolymerization of PETA, intended for use by researchers, scientists, and professionals in drug development.
The photopolymerization of PETA is a rapid process initiated by the exposure of a formulation containing the monomer and a photoinitiator to a suitable light source, typically in the ultraviolet (UV) range. Upon light absorption, the photoinitiator generates reactive species, most commonly free radicals, which initiate a chain-reaction polymerization of the acrylate groups.[2] The high functionality of PETA leads to the rapid formation of a dense, three-dimensional polymer network.[3] The efficiency and kinetics of this process are highly dependent on several factors, including the type and concentration of the photoinitiator, the intensity and wavelength of the light source, and the presence of additives or co-monomers.
Key Experimental Parameters and Data
The selection of an appropriate photoinitiator and the optimization of process parameters are crucial for achieving the desired properties of the cured PETA polymer. The following tables summarize key quantitative data on photoinitiators and the influence of experimental conditions on the photopolymerization process.
Table 1: Common Photoinitiators for Acrylate Photopolymerization
| Photoinitiator (PI) | Type | Absorption Maxima (nm) | Recommended Concentration (wt%) | Key Characteristics |
| Omnirad 819 (Irgacure 819 / BAPO) | Type I (Acylphosphine Oxide) | ~370-400[4][5] | 0.1 - 2.0[1][4][5] | Versatile, suitable for clear and pigmented systems, good for thick-section curing.[1][6][7] Generates four reactive radicals per molecule.[4] |
| Omnirad 1173 (Darocur 1173) | Type I (α-Hydroxyketone) | ~245, 330 | 1.0 - 4.0[8] | Liquid form, easy to incorporate, minimal yellowing, suitable for clear coatings.[8] |
| Omnirad 2022 | Type I (Blend) | ~368-370[5] | 0.5 - 2.0[5] | A blend of Omnirad 819, TPO-L, and Omnirad 1173, leading to high reaction rates.[5] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Type I (Acylphosphine Oxide) | - | 5.0 - 7.5[9] | Effective for clear systems at higher concentrations.[9] |
Table 2: Influence of Experimental Conditions on PETA Photopolymerization
| Parameter | Condition | Observation |
| Photoinitiator Concentration | Increasing concentration | Initially increases cure depth and reaction rate.[10] At higher concentrations, can inhibit light penetration, leading to decreased cure depth.[10][11] An optimal concentration exists for maximizing cure depth.[10] For BAPO, lower concentrations (0.1-0.5 wt%) can lead to a more rapid onset of photoinitiation at depth.[12][13] |
| UV Light Intensity | Increasing intensity | Generally leads to an increased rate of polymerization.[1] Can influence the final conversion and mechanical properties of the polymer network. |
| Irradiation Time | Increasing time | Leads to higher monomer conversion until a plateau is reached. Short, high-intensity exposures can achieve high levels of cure.[12][13] |
| Atmosphere | Presence of Oxygen | Oxygen can inhibit free-radical polymerization, particularly at the surface, leading to tackiness.[14] Curing in an inert atmosphere (e.g., nitrogen) can mitigate this effect and increase the reaction rate.[5] |
Experimental Protocols
Protocol 1: Sample Preparation for Photopolymerization
Objective: To prepare a homogenous mixture of PETA monomer and a photoinitiator for UV curing.
Materials:
-
This compound (PETA) monomer
-
Photoinitiator (e.g., Omnirad 819 or Omnirad 1173)
-
Glass vials
-
Magnetic stirrer and stir bars or vortex mixer
-
Analytical balance
Procedure:
-
Determine the desired weight percentage of the photoinitiator in the PETA monomer.
-
Using an analytical balance, accurately weigh the required amount of PETA into a clean, dry glass vial.
-
Weigh the corresponding amount of photoinitiator and add it to the vial containing PETA.
-
If the photoinitiator is a solid, gently warm the mixture while stirring to facilitate dissolution. Ensure the temperature does not initiate thermal polymerization.
-
Mix the components thoroughly using a magnetic stirrer or a vortex mixer until the photoinitiator is completely dissolved and the solution is homogenous.
-
Store the prepared formulation in a dark, cool place to prevent premature polymerization.
Protocol 2: UV Curing of PETA Films
Objective: To polymerize a thin film of the PETA formulation using a UV light source.
Materials:
-
Prepared PETA/photoinitiator formulation
-
Substrate (e.g., glass slide, silicon wafer)
-
Micropipette or syringe
-
UV curing system with controlled intensity and wavelength (e.g., mercury lamp or LED)
-
Radiometer to measure light intensity
Procedure:
-
Ensure the substrate is clean and dry.
-
Using a micropipette or syringe, dispense a controlled volume of the PETA formulation onto the center of the substrate.
-
If a specific film thickness is required, use a spin coater or a film applicator. Alternatively, a second substrate can be placed on top with spacers of a defined thickness.
-
Measure the intensity of the UV lamp at the sample position using a radiometer.
-
Place the sample under the UV lamp.
-
Expose the sample to UV radiation for a predetermined time.
-
After exposure, remove the sample and observe the cured film. The film should be solid and tack-free.
Protocol 3: Monitoring Polymerization Kinetics with Real-Time FT-IR Spectroscopy
Objective: To quantify the conversion of acrylate double bonds as a function of irradiation time.
Materials:
-
Prepared PETA/photoinitiator formulation
-
FT-IR spectrometer with a real-time monitoring setup
-
UV light source compatible with the FT-IR sample chamber
-
Salt plates (e.g., KBr or NaCl) and spacers of known thickness
-
Pipette
Procedure:
-
Set up the FT-IR spectrometer for real-time data acquisition.
-
Place a spacer of known thickness (e.g., 25 µm) on a salt plate.
-
Pipette a small drop of the PETA formulation onto the salt plate within the spacer ring.
-
Carefully place a second salt plate on top, sandwiching the liquid formulation.
-
Mount the sample assembly in the FT-IR sample holder.
-
Position the UV light source to irradiate the sample within the spectrometer.
-
Begin collecting FT-IR spectra continuously.
-
After a short baseline measurement, turn on the UV lamp to initiate polymerization.
-
Continue collecting spectra throughout the irradiation period.
-
The conversion of the acrylate double bonds can be monitored by the decrease in the area of the characteristic acrylate peak at approximately 810 cm⁻¹.[15]
-
Calculate the percent conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial peak area and Aₜ is the peak area at time t.
Visualizations
PETA Photopolymerization Workflow
Caption: Experimental workflow for PETA photopolymerization and kinetic analysis.
Free-Radical Photopolymerization Pathway of PETA
Caption: Simplified mechanism of free-radical photopolymerization of PETA.
References
- 1. specialchem.com [specialchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stobec.com [stobec.com]
- 7. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 8. additivesforpolymer.com [additivesforpolymer.com]
- 9. pcimag.com [pcimag.com]
- 10. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uvebtech.com [uvebtech.com]
- 12. BAPO as an alternative photoinitiator for the radical polymerization of dental resins | Pocket Dentistry [pocketdentistry.com]
- 13. mdpi.com [mdpi.com]
- 14. UV Curing of Thermosets Part 15: Using UV DSC to Monitor Curing - 2 - Polymer Innovation Blog [polymerinnovationblog.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols: Pentaerythritol Triacrylate (PETA) as a Crosslinker in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol triacrylate (PETA) is a trifunctional monomer that serves as an effective crosslinking agent in the formation of hydrogels. Its three acrylate groups enable the formation of a densely crosslinked polymer network, imparting tunable mechanical properties and influencing swelling behavior. These characteristics make PETA-crosslinked hydrogels highly valuable for a range of biomedical applications, including controlled drug delivery, tissue engineering, and as scaffolds for cell culture. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of PETA-crosslinked hydrogels.
Applications
PETA-crosslinked hydrogels offer significant advantages in various biomedical fields due to their tunable properties.
-
Drug Delivery: The crosslink density, controlled by the PETA concentration, governs the mesh size of the hydrogel network. This allows for precise control over the release kinetics of encapsulated therapeutic agents, ranging from small molecule drugs to larger biologics.[1][2][3] The hydrogel matrix can protect drugs from degradation and provide sustained release, improving therapeutic efficacy and patient compliance.
-
Tissue Engineering: The mechanical properties of PETA-crosslinked hydrogels can be tailored to mimic the stiffness of native tissues, providing a suitable microenvironment for cell adhesion, proliferation, and differentiation.[4][5] These hydrogels can be functionalized with adhesion peptides to promote specific cell-matrix interactions, influencing cellular signaling pathways crucial for tissue regeneration.
-
Cell Culture: The three-dimensional structure of these hydrogels provides a more physiologically relevant environment for cell culture compared to traditional 2D systems. This enables the study of cell behavior, drug screening, and disease modeling in a more in vivo-like context.
Experimental Protocols
Protocol 1: Synthesis of PETA-Crosslinked Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels by Photopolymerization
This protocol describes the synthesis of a PEGDA hydrogel crosslinked with PETA via photopolymerization, a common method for creating hydrogels with well-defined properties.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (average Mn 575)
-
This compound (PETA)
-
2-Hydroxy-2-methylpropiophenone (Photoinitiator)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Molds (e.g., PDMS molds of desired shape and size)
-
UV lamp (365 nm)
Procedure:
-
Prepare Precursor Solution:
-
In a light-protected vial, dissolve PEGDA and PETA in PBS to the desired total polymer concentration (e.g., 20% w/v). The ratio of PEGDA to PETA can be varied to control the crosslink density and mechanical properties. A common starting point is a 9:1 molar ratio of PEGDA to PETA.
-
Add the photoinitiator to the precursor solution at a concentration of 0.5% (w/v) relative to the total monomer content.
-
Vortex the solution until all components are fully dissolved.
-
-
Hydrogel Casting:
-
Pipette the precursor solution into the molds. Ensure the solution fills the molds completely and avoid introducing air bubbles.
-
-
Photopolymerization:
-
Place the molds under a UV lamp (365 nm) with a specific intensity (e.g., 10 mW/cm²).
-
Expose the solution to UV light for a predetermined time (e.g., 5-10 minutes) to allow for complete polymerization. The exact time will depend on the photoinitiator concentration, light intensity, and hydrogel thickness.
-
-
Hydrogel Swelling and Purification:
-
Carefully remove the polymerized hydrogels from the molds.
-
Immerse the hydrogels in a large volume of PBS (pH 7.4) at room temperature for 24-48 hours to allow them to reach equilibrium swelling and to leach out any unreacted monomers and photoinitiator. Change the PBS solution periodically (e.g., every 8 hours).
-
-
Storage:
-
Store the swollen hydrogels in sterile PBS at 4°C until further use.
-
Protocol 2: Characterization of PETA-Crosslinked Hydrogels
1. Swelling Ratio Determination:
The swelling ratio provides information about the crosslink density of the hydrogel.
Procedure:
-
After reaching equilibrium swelling (Protocol 1, step 4), remove the hydrogels from the PBS and gently blot the surface with a lint-free wipe to remove excess water.
-
Weigh the swollen hydrogel (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio = (Ws - Wd) / Wd
-
2. Mechanical Testing (Compressive Modulus):
This protocol determines the compressive modulus of the hydrogel, a measure of its stiffness.
Procedure:
-
Prepare cylindrical hydrogel samples using appropriate molds.
-
Ensure the hydrogels are at equilibrium swelling in PBS.
-
Use a universal testing machine with a compression platen.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the stress-strain data.
-
The compressive modulus is calculated from the slope of the initial linear region (typically 5-15% strain) of the stress-strain curve.
3. Drug Loading and In Vitro Release Study:
This protocol describes how to load a model drug into the hydrogel and measure its release profile.
Procedure:
-
Drug Loading (In situ method):
-
Dissolve the drug in the PBS used to prepare the precursor solution (Protocol 1, step 1) before adding the monomers and photoinitiator.
-
Proceed with the polymerization as described in Protocol 1.
-
To determine the drug loading efficiency, a known amount of the drug-loaded hydrogel is dissolved in a suitable solvent, and the drug concentration is measured using a spectrophotometer or HPLC.
-
Drug Loading Efficiency (%) = (Actual amount of drug in hydrogel / Theoretical amount of drug) x 100
-
-
In Vitro Drug Release:
-
Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of release medium (e.g., PBS, pH 7.4).
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of PETA-crosslinked hydrogels. The exact values will vary depending on the specific formulation and experimental conditions.
Table 1: Effect of PETA Concentration on Hydrogel Properties
| PETA Concentration (% w/w of total monomer) | Swelling Ratio (g/g) | Compressive Modulus (kPa) |
| 1% | 15.2 ± 1.3 | 25.8 ± 3.1 |
| 3% | 10.5 ± 0.9 | 58.4 ± 5.2 |
| 5% | 7.8 ± 0.6 | 95.1 ± 8.7 |
Table 2: Drug Loading and Release Characteristics
| Drug | Loading Method | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) |
| Dexamethasone | In situ | 85.3 ± 4.2 | 65.7 ± 5.1 |
| Bovine Serum Albumin | In situ | 72.1 ± 6.5 | 42.3 ± 3.9 |
Visualization of Workflows and Pathways
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of PETA-crosslinked hydrogels.
Logical Relationship of Hydrogel Formulation and Properties
Caption: Relationship between formulation parameters and resulting hydrogel properties.
Potential Signaling Pathway Influenced by PETA-Hydrogels
The mechanical properties and adhesive ligand presentation of PETA-crosslinked hydrogels can significantly influence cell behavior through mechanotransduction and integrin-mediated signaling.
Integrin-Mediated Signaling:
When cells adhere to a hydrogel functionalized with adhesive peptides (e.g., RGD), integrin receptors on the cell surface bind to these ligands. This binding triggers the clustering of integrins and the recruitment of various signaling proteins to form focal adhesions. This, in turn, can activate downstream signaling cascades, such as the Focal Adhesion Kinase (FAK) pathway, which plays a crucial role in cell survival, proliferation, migration, and differentiation. The stiffness of the hydrogel, modulated by the PETA concentration, can also impact the maturation of focal adhesions and the magnitude of downstream signaling.
Caption: Integrin-mediated signaling pathway activated by cell adhesion to a PETA-hydrogel.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the potential of hydrogels for advanced therapeutic applications: current achievements and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pentaerythritol Triacrylate in Biomedical Scaffold Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of pentaerythritol triacrylate (PETA) in the fabrication of biomedical scaffolds. PETA is a trifunctional acrylate monomer known for its rapid curing properties and high crosslink density, making it a versatile material for creating biocompatible structures for tissue engineering and drug delivery applications.[1]
Application Notes
This compound (PETA) is a versatile monomer that can be used as a cross-linking agent to create biodegradable polymer networks with enhanced mechanical strength and thermal stability.[2] These networks are particularly promising for applications in soft tissue engineering.[2] PETA-based scaffolds, often formulated as hydrogels, provide a three-dimensional, water-swollen network that mimics the natural extracellular matrix (ECM), creating a suitable environment for cell growth and tissue regeneration.[3][4][5]
Key Advantages of PETA-based Scaffolds:
-
Biocompatibility: PETA-based scaffolds have demonstrated good cytocompatibility, supporting the adhesion, proliferation, and differentiation of various cell types, including human adipose-derived mesenchymal stromal cells (hASCs).[6][7] Thiol-acrylate-based copolymers synthesized with PETA are particularly noted for their cytocompatibility, which is attributed to the high conversion rate and absence of free radical production during step-growth polymerization.[7]
-
Tunable Mechanical Properties: The mechanical properties of PETA scaffolds can be tailored by adjusting the composition, such as the concentration of PETA and the incorporation of fillers like hydroxyapatite (HA).[6] This allows for the fabrication of scaffolds with mechanical strength comparable to native tissues, such as cortical bone.[8]
-
Osteoinductivity: When combined with osteoinductive materials like hydroxyapatite (HA), PETA scaffolds can promote the differentiation of stem cells into bone-forming cells.[6][9] Studies have shown that hASCs cultured on PETA:HA scaffolds exhibit increased mineralization and expression of osteogenic markers like alkaline phosphatase (ALP) and osteocalcin (OCN).[6][8]
-
Biodegradability: The biodegradability of PETA-based scaffolds can be controlled, allowing for the gradual replacement of the scaffold by newly formed tissue.[9]
-
Antimicrobial Properties: PETA scaffolds can be functionalized with antimicrobial agents, such as silver nanoparticles, to inhibit the growth of bacteria like S. aureus and E. coli, which is crucial for preventing implant-associated infections.[7]
Limitations and Considerations:
-
Cytotoxicity of Unreacted Monomers: As with other acrylate-based monomers, unreacted PETA can be cytotoxic. Therefore, it is crucial to ensure complete polymerization and thorough washing of the fabricated scaffolds to remove any residual monomers.
-
Mechanical Brittleness: While the mechanical strength can be high, highly crosslinked PETA scaffolds can also be brittle.[3] The formulation should be optimized to achieve the desired balance of strength and flexibility for the target application.
-
Contact Hypersensitivity: Studies have indicated that PETA has the potential to induce contact hypersensitization.[10] This should be a consideration in applications involving direct and prolonged skin contact.
Applications in Biomedical Scaffold Fabrication:
-
Bone Tissue Engineering: PETA, often in combination with hydroxyapatite, is extensively researched for bone regeneration.[6][8][9] The ability to create porous scaffolds with interconnected pores allows for cell infiltration and tissue ingrowth.[6]
-
Soft Tissue Engineering: As a cross-linking agent, PETA can be used to synthesize biodegradable networks for soft tissue applications.[2]
-
Drug Delivery: The porous structure of PETA hydrogels makes them suitable as carriers for the controlled release of therapeutic agents.[3]
-
3D Bioprinting: PETA is a component of some 3D bioprinting resins, enabling the fabrication of complex, cell-laden constructs.[2]
Quantitative Data Summary
Table 1: Mechanical Properties of PETA:HA Foamed Scaffolds [6][8]
| Scaffold Composition (PETA:HA wt/wt%) | Porosity (%) | Compressive Yield Strength (MPa) |
| PETA:HA (100:0) | - | ~0.2 |
| PETA:HA (85:15) | 72.02 | - |
| PETA:HA (80:20) | 66.38 | ~0.8 |
| PETA:HA (75:25) | - | ~1.0 |
| PCL:HA (80:20) (Control) | - | ~0.2 |
Table 2: Pore Size of PETA:HA Scaffolds [8]
| Scaffold Composition (PETA:HA wt/wt%) | Average Pore Diameter (µm) |
| PETA:HA (100:0) | 250-300 |
| PETA:HA (85:15) | 250-300 |
| PETA:HA (80:20) | 150-200 |
| PETA:HA (75:25) | 70-100 |
| PETA:HA (70:30) | <50 |
Experimental Protocols
Protocol 1: Fabrication of Porous PETA:HA Scaffolds via Gas Foaming
This protocol describes the fabrication of porous this compound (PETA) and hydroxyapatite (HA) composite scaffolds using a gas foaming method, adapted from Chen et al. (2015).[6][8]
Materials:
-
This compound (PETA)
-
Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)
-
Hydroxyapatite (HA) nanoparticles
-
Amine catalyst (e.g., triethylamine)
-
Pressurized canister with nitrous oxide (N₂O)
-
Molds for casting scaffolds
Procedure:
-
Preparation of the PETA:HA Mixture:
-
Weigh the desired amounts of PETA and HA to achieve the target weight-to-weight percentages (e.g., 85:15, 80:20).
-
Thoroughly mix the PETA and HA powders until a homogeneous paste is formed.
-
-
Addition of Crosslinker and Catalyst:
-
Add trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) as a thiol crosslinker to the PETA:HA mixture. The thiol-acrylate reaction will be initiated by an amine catalyst.
-
Add the amine catalyst (e.g., triethylamine) to the mixture to initiate the Michael addition reaction.
-
-
Gas Foaming Process:
-
Quickly transfer the reacting mixture into a 250-mL pressurized canister.
-
Charge the canister with 7 grams of compressed nitrous oxide (N₂O) as the foaming agent.
-
Allow the polymerization and foaming to proceed. The expanding N₂O gas will create a porous structure within the polymerizing scaffold.
-
-
Casting and Curing:
-
Dispense the foaming mixture into desired molds (e.g., cylindrical molds).
-
Allow the scaffolds to cure completely at room temperature.
-
-
Post-fabrication Processing:
-
Once cured, carefully remove the scaffolds from the molds.
-
Wash the scaffolds extensively with a suitable solvent (e.g., ethanol) followed by sterile phosphate-buffered saline (PBS) to remove any unreacted monomers and catalyst.
-
Dry the scaffolds, for example, by lyophilization, to preserve the porous structure.
-
Workflow Diagram:
Caption: Gas Foaming Fabrication Workflow for PETA:HA Scaffolds.
Protocol 2: In Vitro Biocompatibility and Osteogenesis Assay
This protocol outlines the procedure for assessing the biocompatibility and osteogenic potential of PETA:HA scaffolds using human adipose-derived mesenchymal stromal cells (hASCs), based on the methodology described by Chen et al. (2015).[6][8]
Materials:
-
Sterilized PETA:HA scaffolds
-
Human adipose-derived mesenchymal stromal cells (hASCs), passage 2
-
Stromal (control) medium: Dulbecco's modified Eagle's medium (DMEM), 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Osteogenic differentiation medium: Stromal medium supplemented with 0.1 µM dexamethasone, 50 µM ascultured in either stromal (control—Dulbecco's modified Eagle's medium [DMEM], 10% fetaltic acid-2-phosphate, and 10 mM β-glycerophosphate
-
Live/Dead Viability/Cytotoxicity Kit
-
Alkaline Phosphatase (ALP) activity assay kit
-
Osteocalcin (OCN) ELISA kit
-
Alizarin Red S staining solution
-
Tissue culture plates
Procedure:
-
Scaffold Preparation and Cell Seeding:
-
Place the sterilized PETA:HA scaffolds into the wells of a tissue culture plate.
-
Pre-wet the scaffolds with stromal medium for 2 hours in a cell culture incubator.
-
Seed hASCs onto the scaffolds at a density of 5 x 10⁴ cells per scaffold.
-
Allow the cells to adhere for 4 hours before adding more medium to cover the scaffolds.
-
-
Cell Culture:
-
Culture the cell-seeded scaffolds in either stromal medium (control) or osteogenic differentiation medium for 21 days.
-
Change the medium every 2-3 days.
-
-
Biocompatibility Assessment (Live/Dead Assay):
-
At day 21, rinse the scaffolds with PBS.
-
Incubate the scaffolds with the Live/Dead staining solution according to the manufacturer's instructions.
-
Visualize the live (green) and dead (red) cells using a fluorescence microscope.
-
-
Osteogenic Differentiation Assessment:
-
Alkaline Phosphatase (ALP) Activity:
-
At day 21, lyse the cells on the scaffolds.
-
Measure the ALP activity in the cell lysates using an ALP activity assay kit.
-
Normalize the ALP activity to the total protein content.
-
-
Osteocalcin (OCN) Expression:
-
At day 21, collect the cell culture supernatant.
-
Measure the concentration of secreted OCN using an OCN ELISA kit.
-
-
Mineralization (Alizarin Red S Staining):
-
At day 21, fix the cell-seeded scaffolds with 4% paraformaldehyde.
-
Stain the scaffolds with Alizarin Red S solution to visualize calcium deposits.
-
Quantify the staining by extracting the dye and measuring its absorbance.
-
-
Signaling Pathway Diagram:
Caption: Osteogenic Differentiation Pathway of hASCs on PETA:HA Scaffolds.
References
- 1. CN101462953B - Method for preparing this compound - Google Patents [patents.google.com]
- 2. 季戊四醇四丙烯酸酯、季戊四醇三丙烯酸酯和三羟甲基丙烷三丙烯酸酯混合物 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design properties of hydrogel tissue-engineering scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochempeg.com [biochempeg.com]
- 6. In vitro and in vivo characterization of this compound-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Characterization of this compound-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Pentaerythritol Triacrylate in Dental Composites: A Guide for Researchers
Application Note & Protocol
Introduction
Pentaerythritol triacrylate (PETA) is a trifunctional monomer increasingly utilized in the formulation of light-curable dental composites. Its application stems from its ability to act as a cross-linking agent, enhancing the mechanical strength, and influencing the polymerization kinetics of the final restorative material. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the evaluation of PETA in dental composite formulations.
PETA's trifunctional nature allows for the formation of a densely cross-linked polymer network upon photopolymerization. This network structure contributes to improved mechanical properties such as flexural strength and hardness, which are critical for the longevity of dental restorations. Furthermore, the incorporation of PETA can modulate the polymerization kinetics, including the degree of conversion and the rate of polymerization, which in turn affect the overall performance and biocompatibility of the composite.
Experimental Protocols
Formulation of Experimental Dental Composites
A typical experimental dental composite formulation consists of a resin matrix, inorganic filler, and a photoinitiator system. PETA is incorporated as a co-monomer in the resin matrix.
Materials:
-
Base Monomers: Bisphenol A glycidyl methacrylate (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA)
-
Cross-linking Monomer: this compound (PETA)
-
Inorganic Filler: Silanized silica particles (e.g., 0.7 µm average particle size)
-
Photoinitiator System: Camphorquinone (CQ) and an amine co-initiator (e.g., Ethyl-4-dimethylaminobenzoate, EDMAB)
Protocol:
-
Resin Matrix Preparation:
-
Prepare different resin matrix formulations by mixing Bis-GMA and TEGDMA at a fixed weight ratio (e.g., 60:40 wt%).
-
To this base matrix, add varying concentrations of PETA (e.g., 0 wt%, 5 wt%, 10 wt%, 15 wt%, and 20 wt%).
-
Ensure complete homogenization of the monomers using a magnetic stirrer in a dark, sealed container to prevent premature polymerization.
-
-
Photoinitiator System Incorporation:
-
Add the photoinitiator system to the resin matrix. A common concentration is 0.5 wt% CQ and 1.0 wt% EDMAB relative to the total monomer weight.
-
Continue stirring until the photoinitiator system is completely dissolved.
-
-
Filler Incorporation:
-
Gradually add the silanized silica filler to the initiated resin matrix. The filler loading can be kept constant for all experimental groups (e.g., 70 wt%).
-
Mix the filler and resin matrix using a dual asymmetric centrifugal mixer until a homogenous paste is obtained.
-
-
Degassing:
-
Store the prepared composite paste in a vacuum desiccator for at least 24 hours to remove any entrapped air bubbles.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Resin Matrix Preparation (Bis-GMA, TEGDMA, PETA)] --> B{Photoinitiator Incorporation (CQ, EDMAB)}; B --> C[Filler Incorporation (Silanized Silica)]; C --> D[Degassing];
}
Figure 1. Workflow for the formulation of experimental dental composites.
Mechanical Properties Evaluation
a) Flexural Strength and Flexural Modulus
Protocol (based on ISO 4049): [1]
-
Specimen Preparation:
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by placing the uncured composite paste into a stainless steel mold.[2]
-
Cover the mold with a Mylar strip and a glass slide on both sides and apply gentle pressure to extrude excess material.
-
Light-cure the specimens using a dental curing light (e.g., LED, >1000 mW/cm²) for 20 seconds at five overlapping points on both the top and bottom surfaces.
-
Remove the cured specimens from the mold and lightly polish the edges to remove any flash.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
-
Testing Procedure:
-
Perform a three-point bending test using a universal testing machine with a support span of 20 mm.
-
Apply a load at a crosshead speed of 0.75 mm/min until the specimen fractures.[2]
-
Record the fracture load (F) in Newtons.
-
-
Calculation:
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = (3 * F * l) / (2 * b * h²) where:
-
F is the fracture load (N)
-
l is the span between the supports (20 mm)
-
b is the width of the specimen (mm)
-
h is the height of the specimen (mm)
-
-
Calculate the flexural modulus from the slope of the initial linear portion of the load-deflection curve.
-
b) Vickers Hardness
Protocol:
-
Specimen Preparation:
-
Prepare disc-shaped specimens (e.g., 5 mm in diameter and 2 mm in thickness) by filling a stainless steel mold with the uncured composite.
-
Cover with a Mylar strip and a glass slide and light-cure for 40 seconds.
-
Polish the top surface of the specimens with a series of silicon carbide papers (up to 1200 grit) to obtain a smooth, flat surface.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
-
Testing Procedure:
-
Use a Vickers microhardness tester with a load of 300g and a dwell time of 15 seconds.
-
Make at least five indentations on the polished surface of each specimen.
-
Measure the diagonals of each indentation using the microscope of the hardness tester.
-
-
Calculation:
-
Calculate the Vickers Hardness Number (VHN) using the standard formula.
-
Polymerization Kinetics Evaluation
Degree of Conversion (DC)
Protocol (using Fourier Transform Infrared Spectroscopy - FTIR): [3][4]
-
Specimen Preparation:
-
Place a small amount of uncured composite paste between two polyethylene films and press to create a thin film (approximately 0.1 mm thick).
-
Record the FTIR spectrum of the uncured paste. The absorbance peak of the aliphatic C=C bond at 1638 cm⁻¹ and an internal reference peak (e.g., aromatic C=C at 1608 cm⁻¹) should be identified.[5]
-
-
Curing and Measurement:
-
Light-cure the thin film specimen for 40 seconds.
-
Immediately after curing, record the FTIR spectrum of the cured specimen.
-
-
Calculation:
-
Calculate the degree of conversion (DC%) using the following formula based on the change in the ratio of the aliphatic and aromatic peak heights before and after curing:[5] DC (%) = [1 - (Absorbance 1638 cm⁻¹ cured / Absorbance 1608 cm⁻¹ cured) / (Absorbance 1638 cm⁻¹ uncured / Absorbance 1608 cm⁻¹ uncured)] * 100
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Specimen Preparation (Thin Film)] --> B[FTIR of Uncured Sample]; B --> C[Light Curing]; C --> D[FTIR of Cured Sample]; D --> E[Calculation of DC%];
}
Figure 2. Workflow for determining the degree of conversion using FTIR.
Biocompatibility Assessment
Cytotoxicity Assay (MTT Assay)
Protocol:
-
Eluate Preparation:
-
Prepare disc-shaped specimens of the cured composites as described for Vickers hardness testing.
-
Sterilize the specimens (e.g., using ethylene oxide).
-
Immerse the specimens in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) at a surface area to volume ratio of 3 cm²/mL.
-
Incubate for 24 hours at 37°C to obtain the eluates.
-
-
Cell Culture:
-
Culture a suitable cell line, such as human gingival fibroblasts or L929 mouse fibroblasts, in 96-well plates.[6]
-
-
Exposure:
-
Remove the culture medium from the wells and replace it with the prepared eluates from the different composite groups.
-
Include a negative control (fresh culture medium) and a positive control (e.g., a cytotoxic substance).
-
Incubate the cells with the eluates for 24 hours.
-
-
MTT Assay:
-
After incubation, remove the eluates and add MTT solution to each well.
-
Incubate for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., dimethyl sulfoxide - DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Express the cell viability as a percentage relative to the negative control.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cured Composite Specimen] --> B[Eluate Preparation (Incubation in Culture Medium)]; C[Cell Culture (e.g., Fibroblasts)] --> D{Exposure to Eluates}; B --> D; D --> E[MTT Assay]; E --> F[Absorbance Measurement]; F --> G[Calculation of Cell Viability %]; }
Figure 3. Logical relationship for cytotoxicity assessment using the MTT assay.
Data Presentation
The following tables present hypothetical data to illustrate the expected trends when varying the concentration of PETA in a Bis-GMA/TEGDMA-based dental composite. Note: This data is for illustrative purposes only and should be replaced with actual experimental results.
Table 1: Effect of PETA Concentration on Mechanical Properties
| PETA Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Vickers Hardness (VHN) |
| 0 | 95 ± 8 | 8.5 ± 0.7 | 55 ± 4 |
| 5 | 110 ± 9 | 9.8 ± 0.8 | 62 ± 5 |
| 10 | 125 ± 10 | 11.2 ± 0.9 | 70 ± 6 |
| 15 | 135 ± 11 | 12.5 ± 1.0 | 78 ± 7 |
| 20 | 130 ± 10 | 12.1 ± 0.9 | 75 ± 6 |
Table 2: Effect of PETA Concentration on Polymerization Kinetics and Biocompatibility
| PETA Concentration (wt%) | Degree of Conversion (%) | Cell Viability (%) (MTT Assay) |
| 0 | 60 ± 3 | 92 ± 5 |
| 5 | 65 ± 4 | 88 ± 6 |
| 10 | 70 ± 4 | 83 ± 7 |
| 15 | 75 ± 5 | 78 ± 8 |
| 20 | 78 ± 5 | 72 ± 9 |
Discussion
The addition of PETA as a cross-linking agent is expected to enhance the mechanical properties of dental composites up to an optimal concentration. The trifunctional nature of PETA leads to a more rigid and highly cross-linked polymer network, which generally translates to higher flexural strength, flexural modulus, and surface hardness. However, at very high concentrations, the network may become too brittle, potentially leading to a decrease in some mechanical properties.
The degree of conversion is also anticipated to increase with the addition of PETA. The presence of more reactive acrylate groups can facilitate a more complete polymerization reaction. An increased degree of conversion is generally desirable as it is linked to improved mechanical properties and reduced leaching of unreacted monomers.
Regarding biocompatibility, an increase in PETA concentration might lead to a decrease in cell viability. Although a higher degree of conversion can reduce the amount of leachable monomers, the inherent cytotoxicity of PETA itself, if any unreacted monomer remains, could contribute to this effect. Therefore, it is crucial to find an optimal balance where the mechanical and polymerization properties are enhanced without significantly compromising the biocompatibility of the material.
Conclusion
This compound is a valuable co-monomer for tailoring the properties of dental composites. A systematic evaluation of its effects on mechanical properties, polymerization kinetics, and biocompatibility is essential for optimizing composite formulations. The protocols and illustrative data presented in this document provide a framework for researchers to conduct such investigations and to better understand the role of PETA in the development of advanced dental restorative materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degree of conversion and mechanical properties of a BisGMA:TEGDMA composite as a function of the applied radiant exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of contemporary bulk-fill dental composites: A real-time cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of mechanical properties of experimental Bis-GMA/TEGDMA dental composite resins containing various mass fractions of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV Curing of Pentaerythritol Triacrylate (PETA) Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentaerythritol triacrylate (PETA) is a trifunctional monomer widely used in ultraviolet (UV) and electron beam (EB) curable formulations. Its structure allows for the rapid formation of a highly cross-linked, three-dimensional polymer network upon exposure to UV light in the presence of a photoinitiator. This process, known as UV curing, transforms the liquid resin into a solid polymer almost instantaneously. The resulting materials exhibit desirable properties such as high hardness, gloss, and chemical resistance, making PETA a key component in coatings, inks, adhesives, and 3D printing resins.[1][2][3]
This document provides a comprehensive guide to the key parameters, experimental protocols, and characterization techniques for the successful UV curing of PETA-based resins.
Fundamentals of UV Curing with PETA
The UV curing of PETA is a free-radical polymerization process. The fundamental mechanism involves three primary stages: initiation, propagation, and termination.[4]
-
Initiation: A photoinitiator molecule absorbs photons from the UV light source, promoting it to an excited state. It then generates highly reactive free radicals.[4]
-
Propagation: These free radicals attack the acrylate double bonds (C=C) of the PETA monomers, initiating a chain reaction that rapidly forms growing polymer chains.[4]
-
Termination: The polymerization process stops when two growing polymer chains combine or are deactivated.[4]
Key UV Curing Parameters
The success and efficiency of the UV curing process depend on several interconnected parameters.
Photoinitiators
A photoinitiator is a compound that initiates the polymerization reaction upon exposure to UV light.[1] They are broadly classified into two types:
-
Type I (Cleavage): These photoinitiators undergo bond cleavage upon UV exposure to form two free radicals directly. They are known for high efficiency and fast curing speeds.[4]
-
Type II (Hydrogen Abstraction): These photoinitiators require a co-initiator (e.g., an amine) to generate free radicals. They are often used to improve surface cure and reduce yellowing.[4]
The choice of photoinitiator must be matched with the wavelength of the UV light source for efficient absorption. The concentration typically ranges from 0.2% to 5.0% by weight, depending on the film thickness and desired cure speed.
| Table 1: Photoinitiator Selection for PETA Resins | |||
| Photoinitiator Name | Type | Typical Concentration (wt%) | Activation Wavelength (nm) |
| Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO / Irgacure 819) | Type I | 0.2 - 1.0 | 365 - 405 |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Irgacure 1173) | Type I | 1.0 - 4.0 | 245, 330 |
| Hydroxydimethyl acetophenone (Micure HP-8) | Type I | 1.0 - 5.0 | 265 - 280, 320 - 335[1] |
| Benzophenone (with amine synergist) | Type II | 1.0 - 5.0 | ~250, 350 |
Note: The information in this table is compiled from various sources and typical industry practices.[1][5][6]
UV Light Source and Curing Parameters
The properties of the UV light source are critical for achieving a complete cure. Key parameters include:
-
UV Wavelength: Must overlap with the absorption spectrum of the photoinitiator. Mercury-vapor lamps offer a broad spectrum, while UV-LEDs provide specific, narrow wavelengths (e.g., 365 nm, 395 nm).
-
UV Intensity (Irradiance): The power of the UV light delivered per unit area, typically measured in mW/cm². Higher intensity can lead to faster curing but may also cause shrinkage stress. Intensities ranging from 10 to 100 mW/cm² are commonly used in laboratory settings.[1]
-
UV Dose (Energy Density): The total energy delivered to the surface, calculated as Intensity × Exposure Time, and measured in mJ/cm². An adequate dose is essential for complete conversion of the monomers.
| Table 2: Typical UV Curing Process Parameters | |||
| Parameter | Typical Range | Unit | Notes |
| UV Intensity | 10 - 2000 | mW/cm² | Dependent on the UV lamp and distance to the sample.[1][7] |
| Exposure Time | 1 - 60 | Seconds | Inversely related to intensity for a given energy dose. |
| UV Dose | 500 - 2000 | mJ/cm² | Higher doses may be needed for thicker or pigmented films.[7] |
| Film Thickness | 10 - 100 | µm | Thicker films require more energy and may cure unevenly. |
Experimental Protocols
This section provides detailed protocols for the preparation, curing, and characterization of PETA-based resin films.
Protocol for Sample Preparation
-
Formulation: In an amber vial to protect from ambient light, weigh the desired amount of PETA resin.
-
Photoinitiator Addition: Add the selected photoinitiator to the PETA resin. For example, add 2% by weight of BAPO (Irgacure 819).
-
Mixing: Mix the components thoroughly using a vortex mixer or magnetic stirrer in a dark environment until the photoinitiator is completely dissolved. The solution should be clear and homogeneous.
-
Film Casting: Apply a small amount of the formulated resin onto a clean substrate (e.g., a glass slide or a KBr plate for FTIR analysis). Use a wire-wound bar or a spin coater to create a thin film of uniform thickness (e.g., 50 µm).
Protocol for UV Curing
-
Instrument Setup: Place the prepared sample inside a UV curing chamber. Ensure the distance between the UV lamp and the sample is fixed and known.
-
Set Parameters: Set the desired UV intensity and exposure time. For example, cure the sample using a 365 nm UV-LED lamp with an intensity of 100 mW/cm² for 30 seconds.
-
Curing: Expose the sample to the UV light for the set duration.
-
Post-Cure: After exposure, remove the sample. The film should be solid and tack-free. Note that some formulations may benefit from a brief thermal post-cure to enhance properties.[8]
Protocol for Characterization of Cured Films
This method quantifies the extent of polymerization by monitoring the disappearance of the acrylate C=C double bonds.
-
Sample Preparation: Apply a thin film of the liquid resin between two KBr plates or on a single plate for ATR-FTIR.[4]
-
Baseline Spectrum: Record a background spectrum of the uncured sample.[4] The characteristic acrylate peaks are located at approximately 1635 cm⁻¹ and 810 cm⁻¹.[4][6][8][9]
-
Initiate Curing & Data Collection: Begin continuous, rapid scanning of the sample's IR spectrum. After a few scans to establish a baseline, turn on the UV lamp to initiate curing.[4][9]
-
Data Analysis: The percent conversion is calculated by monitoring the decrease in the area of the peak at 810 cm⁻¹ relative to an internal standard peak that does not change during the reaction (e.g., the C=O carbonyl peak).[4][10]
% Conversion = [1 - (At / A0)] × 100 Where At is the area of the 810 cm⁻¹ peak at time 't' and A0 is the initial area of the peak.
This is a simple, effective method to determine the surface hardness of the cured film.
-
Pencil Preparation: Use a set of drawing pencils with a known hardness range (e.g., 6B to 6H). Sharpen the pencil and then flatten the tip by rubbing it on abrasive paper to create a flat, square edge.[11]
-
Test Procedure: Hold the pencil at a 45° angle to the cured film surface.[12][13][14]
-
Execution: Push the pencil firmly away from you across the surface for about 6-7 mm.[11][13]
-
Evaluation: Start with a hard pencil (e.g., 2H) and work down the scale. The "pencil hardness" is defined as the grade of the hardest pencil that does not scratch or mar the surface.[12][13]
Troubleshooting
| Table 3: Troubleshooting Guide for UV Curing of PETA Resins | ||
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Cure / Tacky Surface | 1. Insufficient UV dose (intensity too low or time too short).[15] 2. Oxygen inhibition at the surface.[8][16] 3. Mismatch between lamp wavelength and photoinitiator absorption.[17] 4. Film is too thick or contains UV-blocking additives.[15][18] | 1. Increase exposure time or UV intensity.[17] 2. Cure under a nitrogen atmosphere or use a photoinitiator less sensitive to oxygen. 3. Ensure the lamp's emission spectrum matches the photoinitiator's absorption peaks. 4. Apply thinner layers and cure in stages if necessary.[19] |
| Yellowing of Cured Film | 1. Photoinitiator type or concentration.[15] 2. Excessive UV exposure (over-curing). | 1. Use a non-yellowing photoinitiator (e.g., certain acylphosphine oxides) or reduce its concentration. 2. Optimize the UV dose to the minimum required for a full cure. |
| Poor Adhesion to Substrate | 1. Improper surface preparation (contamination). 2. High shrinkage stress causing the film to pull away from the substrate. | 1. Thoroughly clean and degrease the substrate before application. Consider plasma or corona treatment. 2. Modify the formulation with monomers that reduce shrinkage. Use a lower UV intensity over a longer period. |
| Brittleness / Cracking | 1. High cross-link density from the trifunctional PETA. 2. Excessive shrinkage during curing. | 1. Blend PETA with monofunctional or difunctional acrylates to increase flexibility. 2. Optimize curing conditions (e.g., lower intensity) to reduce stress. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. benchchem.com [benchchem.com]
- 5. igmresins.com [igmresins.com]
- 6. researchgate.net [researchgate.net]
- 7. expresspolymlett.com [expresspolymlett.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Pencil Hardness Test (Wolff–Wilborn): How to Measure Coating Hardness [elcometerusa.com]
- 12. corrosionpedia.com [corrosionpedia.com]
- 13. paint.org [paint.org]
- 14. industrialphysics.com [industrialphysics.com]
- 15. uvcureadhesive.com [uvcureadhesive.com]
- 16. youtube.com [youtube.com]
- 17. Troubleshooting I Insufficient UV Coating Curing | ACTEGA EMEA [actega.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bluemoon-studio.com [bluemoon-studio.com]
Application Notes and Protocols for Creating Biocompatible Polymers with Pentaerythritol Triacrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentaerythritol triacrylate (PETA) is a trifunctional monomer that serves as a versatile building block for creating cross-linked polymer networks with a balance of flexibility and mechanical strength.[1] Its utility in the biomedical field is significant, particularly in the formulation of biocompatible polymers for applications such as tissue engineering scaffolds, drug delivery systems, and medical device coatings. This document provides detailed application notes and experimental protocols for the synthesis and characterization of biocompatible polymers based on PETA. The two primary polymerization techniques covered are Michael addition and photopolymerization, both of which offer distinct advantages for creating materials with tunable properties.
Application Notes
Polymer Synthesis Strategies
The choice of polymerization technique is critical in tailoring the properties of the final PETA-based polymer for a specific biomedical application.
-
Michael Addition: This method involves the reaction of a Michael donor (e.g., a thiol) with a Michael acceptor (the acrylate groups of PETA). It is often catalyzed by a weak base and can proceed under mild, cell-friendly conditions, making it suitable for in situ polymerization. A key advantage of this approach is the elimination of potentially cytotoxic free-radical initiators.[2] Thiol-acrylate polymers based on PETA have shown promise as biocompatible scaffolds for bone tissue regeneration.[2]
-
Photopolymerization: This technique utilizes a photoinitiator that generates free radicals upon exposure to light (typically UV or visible light), which then initiate the polymerization of PETA's acrylate groups. Photopolymerization offers excellent spatial and temporal control over the reaction, enabling the fabrication of complex microstructures, such as those required for tissue engineering scaffolds.[3]
Biocompatibility and Cytotoxicity
PETA-based polymers, when synthesized appropriately, generally exhibit good biocompatibility. However, the cytotoxicity can be influenced by several factors:
-
Residual Monomers: Unreacted PETA monomers can be cytotoxic. It is crucial to ensure high conversion rates during polymerization and to thoroughly wash the resulting polymers to remove any leached residuals.
-
Initiator Systems: In photopolymerization, the type and concentration of the photoinitiator can impact cell viability. Careful selection and optimization of the photoinitiator system are necessary. For Michael addition, the absence of radical-producing initiators contributes to improved cytocompatibility.[2]
-
Degradation Products: The biodegradability of the polymer and the nature of its degradation products are important considerations for in vivo applications.
Studies have shown that PETA-based scaffolds can support the adhesion, proliferation, and differentiation of various cell types, including human adipose-derived stem cells (hASCs).
Applications in Tissue Engineering
PETA-based polymers are particularly well-suited for bone tissue engineering applications. They can be formulated as injectable, in situ polymerizing materials or as pre-fabricated porous scaffolds. The incorporation of osteoconductive materials like hydroxyapatite (HA) into the polymer matrix can further enhance bone regeneration.
Data Presentation
The following tables summarize key quantitative data related to the mechanical properties and biocompatibility of PETA-based and other relevant hydrogel systems.
Table 1: Mechanical Properties of Biocompatible Hydrogels
| Polymer System | Polymerization Method | Property | Value | Reference |
| PETA:HA (80:20) foam | Michael Addition | Compressive Strength | Higher than PCL:HA (80:20) | Inferred from[4] |
| PETA:HA (85:15) foam | Michael Addition | Porosity | 72.02% | [4] |
| PETA:HA (80:20) foam | Michael Addition | Porosity | 66.38% | [4] |
| Peptide Hydrogel | Self-assembly | Storage Modulus (G') | ~21.2 kPa (at pH 7.2) | [5] |
| Peptide Hydrogel | Self-assembly | Storage Modulus (G') | Up to ~100 kPa | [5] |
| PVA Hydrogel (75% water) | Freeze-thaw | Compressive Modulus | 1-18 MPa (strain dependent) | [6] |
| PVA Hydrogel (80% water) | Freeze-thaw | Shear Modulus | 0.1-0.4 MPa | [6] |
| TPE Hydrogel | Not Specified | Equilibrium Compressive Modulus | ~0.5 MPa | [7] |
| TPE Hydrogel | Not Specified | Shear Modulus | ~0.2 MPa | [7] |
| PVA-HA Hydrogel | In situ synthesis & Freeze-thaw | Maximum Compressive Strength | 0.43 MPa | [8] |
Table 2: Biocompatibility and Osteogenic Differentiation Data
| Cell Type | Scaffold Material | Assay | Time Point | Key Finding | Reference |
| hASCs | PETA:HA (80:20) | Mineralization | 21 days | Greatest mineralization | [4] |
| hASCs | PETA:HA (80:20) | Alkaline Phosphatase (ALP) Expression | 21 days | Increased ALP expression | [4] |
| hASCs | PETA:HA (80:20) | Osteocalcin (OCN) Expression | 21 days | Highest OCN expression | [4] |
| ah-BM-MSCs | PCL/β-TCP | ALP Activity | 14 days | Significantly increased with osteogenic medium | [3] |
| MSCs | G-bone scaffold (100 mg/ml) | ALP Activity | Not Specified | Most useful for promoting osteogenesis | [9] |
| SHED | Granular hydroxyapatite | ALP Activity | 21 days | Significantly higher than DPSCs and MC3T3-E1 | [10] |
| ASCs | Not specified | ALPL mRNA expression | Days 3-5 | Peak expression | [11] |
Experimental Protocols
Protocol 1: Synthesis of PETA-based Polymer via Michael Addition
This protocol describes the synthesis of a thiol-acrylate polymer suitable for creating biocompatible scaffolds.
Materials:
-
This compound (PETA)
-
Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)
-
Diethylamine (DEA) as a catalyst
-
Phosphate-buffered saline (PBS)
-
Cylindrical molds
Procedure:
-
Prepare a stock solution of PETA in PBS with the desired concentration of DEA.
-
Add TMPTMP to the PETA solution in a 1:1 molar ratio of acrylate to thiol functionalities.
-
Mix the components thoroughly at room temperature.
-
Cast the mixture into cylindrical molds.
-
Allow the polymerization to proceed to completion. The time will depend on the catalyst concentration.
-
Remove the resulting polymer from the molds for further characterization.
Protocol 2: Fabrication of PETA-based Hydrogel Microstructures via Photopolymerization
This protocol outlines the fabrication of patterned hydrogel microstructures on a substrate.
Materials:
-
This compound (PETA)
-
Poly(ethylene glycol) diacrylate (PEGDA) (optional, as a co-monomer)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Silicon or glass substrate
-
3-(trichlorosilyl)propyl methacrylate (for surface functionalization)
-
Photomask
-
UV light source (365 nm)
-
Developing solvent (e.g., toluene, water)
Procedure:
-
Functionalize the silicon or glass substrate with 3-(trichlorosilyl)propyl methacrylate to introduce pendant acrylate groups.
-
Prepare a prepolymer solution containing PETA, optionally PEGDA, and the photoinitiator dissolved in a suitable solvent.
-
Spin-coat the prepolymer solution onto the functionalized substrate.
-
Place the photomask over the coated substrate.
-
Expose the substrate to UV light (365 nm) to initiate polymerization in the unmasked regions.
-
Develop the pattern by washing with an appropriate solvent to remove the unpolymerized prepolymer solution.
-
The result is three-dimensional, cross-linked hydrogel microstructures immobilized on the surface.[2]
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a common method for evaluating the cytotoxicity of the fabricated polymers.
Materials:
-
Polymer samples
-
Fibroblast or other relevant cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Sterilize the polymer samples (e.g., by UV irradiation or ethanol washing).
-
Place the sterilized samples into the wells of a 96-well plate.
-
Seed cells into the wells at a predetermined density (e.g., 1 x 10^4 cells/well). Include control wells with cells only (no polymer).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubate for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the control group.
Protocol 4: Assessment of Osteogenic Differentiation
This protocol describes how to evaluate the potential of PETA-based scaffolds to induce osteogenic differentiation of stem cells.
Materials:
-
PETA-based scaffolds
-
Mesenchymal stem cells (MSCs)
-
Growth medium
-
Osteogenic differentiation medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
Alkaline Phosphatase (ALP) assay kit
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Primers for osteogenic marker genes (e.g., RUNX2, ALPL, BGLAP, SPP1)
Procedure:
-
Cell Seeding:
-
Sterilize the scaffolds and place them in a multi-well plate.
-
Seed MSCs onto the scaffolds at an appropriate density.
-
Allow cells to adhere for a few hours before adding the culture medium.
-
-
Induction of Differentiation:
-
Culture the cell-seeded scaffolds in either growth medium (control) or osteogenic differentiation medium.
-
Change the medium every 2-3 days for a period of 7 to 21 days.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
At desired time points (e.g., days 7, 14, 21), lyse the cells on the scaffolds.
-
Measure the ALP activity in the cell lysates using a commercially available kit according to the manufacturer's instructions.
-
Normalize the ALP activity to the total protein content.
-
-
Gene Expression Analysis (qRT-PCR):
-
At desired time points, extract total RNA from the cells on the scaffolds.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for osteogenic marker genes.
-
Analyze the relative gene expression levels using the ΔΔCt method, normalizing to a housekeeping gene.
-
Mandatory Visualizations
References
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Modifications in Gene Expression in the Process of Osteoblastic Differentiation of Multipotent Bone Marrow-Derived Human Mesenchymal Stem Cells Induced by a Novel Osteoinductive Porous Medical-Grade 3D-Printed Poly(ε-caprolactone)/β-tricalcium Phosphate Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical properties of a novel PVA hydrogel in shear and unconfined compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanical viability of a thermoplastic elastomer hydrogel as a soft tissue replacement material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compressive mechanical properties and microstructure of PVA–HA hydrogels for cartilage repair - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of osteogenic differentiation potential of stem cells derived from dental pulp and exfoliated deciduous teeth cultured over granular hydroxyapatite based scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-Cell, Temporal Gene Expression Analysis of Osteogenic Differentiation in Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
pentaerythritol triacrylate for stereolithography (SLA) applications
An Application Note on Pentaerythritol Triacrylate for Stereolithography (SLA)
Introduction
Stereolithography (SLA) is an additive manufacturing process that employs photopolymerization to fabricate three-dimensional objects from a liquid resin.[1][2] The technique is renowned for its high accuracy, rapid processing, and the ability to produce objects with smooth surface finishes and fine details.[1][3] The performance of SLA is heavily dependent on the composition of the photocurable resin, which typically consists of a mixture of monomers, oligomers, a photoinitiator, and an optical absorber.[4][5]
This compound (PETA) is a trifunctional acrylate monomer frequently utilized as a crosslinking agent in SLA resin formulations.[3][6] Its three acrylate groups enable rapid polymerization, leading to a high crosslink density in the final polymer network.[6] This high degree of cross-linking imparts desirable mechanical properties to the printed objects, including enhanced hardness, rigidity, and dimensional stability.[7] This application note provides a comprehensive overview of the use of PETA in SLA applications, detailing its properties, role in resin formulations, relevant experimental protocols, and applications, particularly in the biomedical field.
Properties of this compound (PETA)
PETA is a colorless, viscous liquid with a characteristic acrylate odor.[8][9] It is valued in SLA for its contribution to fast curing speeds and the overall durability of the final product.[6][7] Key physical and chemical properties of PETA are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₈O₇ | [10] |
| Molecular Weight | 298.29 g/mol | [8] |
| Density | 1.18 g/mL at 25 °C | |
| Refractive Index | n20/D 1.483 | |
| Boiling Point | > 315 °C | [9] |
| Melting Range | 25 °C to 40 °C | [9] |
| Solubility | Practically insoluble in water | [9] |
Role in Stereolithography (SLA) Resins
In SLA resins, PETA functions primarily as a crosslinking agent.[3] The presence of three reactive acrylate groups allows for the formation of a densely cross-linked polymer network upon exposure to UV light.[6] This network structure is crucial for achieving the desired mechanical and thermal properties in the final 3D printed object.
Advantages of using PETA in SLA formulations include:
-
Improved Mechanical Strength: The high crosslink density results in materials with increased hardness and tensile strength.[3][7]
-
Enhanced Chemical Resistance: The cross-linked structure provides good resistance to various chemicals.
-
Fast Curing Speeds: The high reactivity of the acrylate groups contributes to rapid polymerization, which can increase printing throughput.[7]
-
Dimensional Stability: The rigid network helps in maintaining the precise dimensions of the printed object.[7]
A typical acrylate-based photoresin for SLA consists of a combination of multifunctional monomers like PETA, reactive diluents to control viscosity, oligomers that form the polymer backbone, and a photoinitiator to start the polymerization process upon UV exposure.[3][4]
Experimental Protocols
Protocol 1: Preparation of a PETA-Based Photopolymer Resin
This protocol describes the preparation of an acrylate-based photosensitive resin suitable for SLA 3D printing. The formulation is based on a study that achieved a low viscosity, minimal shrinkage, and high tensile strength.[3]
Materials:
-
Bisphenol A epoxy acrylate (BAEA) - main matrix
-
1,6-hexanediol diacrylate (HDDA) - reactive diluent
-
Tri(propylene glycol) diacrylate (TPGDA) - reactive diluent
-
This compound (PETA) - crosslinking agent
-
Diphenyl(2,4,6-trimethyl benzoyl)phosphine oxide (TPO) - photoinitiator
-
2-hydroxy-2-methyl propiophenone (1173) - photoinitiator
-
500 mL Erlenmeyer flask
-
Mechanical stirrer
-
Heating mantle/hot plate with stirring capability
-
Aluminum foil
Procedure:
-
In a 500 mL Erlenmeyer flask, combine the reactive diluents (30 mmol HDDA and 50 mmol TPGDA) and the crosslinking agent (10 mmol PETA).
-
Add the main matrix component (10 mmol BAEA) to the flask.
-
Add the photoinitiators (2.5 mol % TPO and 2.5 mol % 1173) to the mixture.
-
Equip the flask with a mechanical stirrer and begin stirring at approximately 200 RPM at room temperature to ensure the components are well-mixed.[11]
-
Gently heat the mixture to 50 °C while continuing to stir for 30 minutes to ensure a homogeneous resin is formed.[11]
-
After 30 minutes, turn off the heat and allow the resin to cool to room temperature while stirring continues.
-
Once cooled, stop stirring and remove the stirring bar.
-
Wrap the flask in aluminum foil to protect the photosensitive resin from light exposure.[11]
-
Store the resin in a cool, dark place until use.
Protocol 2: Stereolithography (SLA) 3D Printing
This protocol outlines the general steps for 3D printing an object using a prepared PETA-based resin on a commercial SLA printer.
Materials and Equipment:
-
Prepared PETA-based photopolymer resin
-
Computer with slicing software (e.g., PreForm)[13]
-
Digital 3D model (STL file)
-
Isopropyl alcohol (IPA) for washing
-
UV curing station
-
Personal Protective Equipment (gloves, safety glasses)
Procedure:
-
Model Preparation: Load the desired 3D model file (in STL format) into the slicing software. Orient the model and generate support structures as needed for the specific geometry.[13] Set the printing parameters, such as layer thickness (e.g., 50-100 μm).[12][14]
-
Printer Setup: Ensure the resin tank and build platform of the SLA printer are clean. Pour the prepared PETA-based resin into the resin tank.
-
Printing: Transfer the sliced file to the printer and initiate the printing process. The printer's UV laser will selectively cure the resin layer by layer to build the object.[1]
-
Part Removal: Once printing is complete, carefully remove the build platform from the printer. Use a scraper to gently detach the printed object from the platform.
-
Washing: Submerge the printed object in a container of isopropyl alcohol (IPA) to wash away any uncured resin from the surface. Agitate the part in the IPA for several minutes. A two-stage wash (one "dirty" bath followed by a "clean" bath) is recommended for best results.
-
Drying: Remove the object from the IPA and allow it to air dry completely.
-
Post-Curing: Place the washed and dried object into a UV curing station. Post-curing with UV light is necessary to ensure that the part is fully polymerized and achieves its final mechanical properties.[4] The duration of post-curing will depend on the specific resin and the intensity of the UV light source.
-
Support Removal: After post-curing, carefully remove the support structures from the object using flush cutters or other appropriate tools. Sanding may be required to smooth the areas where supports were attached.
Quantitative Data Summary
The following tables summarize key quantitative data for a specific PETA-based resin formulation and its resulting mechanical properties.
Table 1: Example of a PETA-Based Resin Formulation and Properties [3]
| Component | Role | Molar Amount |
| BAEA | Main Matrix | 10 mmol |
| HDDA | Reactive Diluent | 30 mmol |
| TPGDA | Reactive Diluent | 50 mmol |
| PETA | Crosslinking Agent | 10 mmol |
| TPO | Photoinitiator | 2.5 mol % |
| 1173 | Photoinitiator | 2.5 mol % |
| Resulting Property | Value | |
| Viscosity at 25 °C | 239.53 mPa·s | |
| Volumetric Shrinkage | 4.36% | |
| Tensile Strength | 43.19 MPa |
Visualizations
Stereolithography Workflow
Caption: A workflow diagram illustrating the key stages of the stereolithography (SLA) 3D printing process.
Free-Radical Polymerization of PETA
Caption: The three main stages of free-radical polymerization for PETA in SLA: initiation, propagation, and termination.
Resin Formulation Workflow
Caption: A flowchart outlining the process for preparing a PETA-based photopolymer resin for SLA applications.
Applications in Research and Drug Development
Due to its favorable properties, PETA is being explored for various advanced applications, particularly in the biomedical field.
-
Bone Tissue Engineering: PETA has been used to create biodegradable, osteogenic scaffolds for bone repair.[15] In combination with materials like hydroxyapatite (HA), PETA-based composites can support cell growth and promote osteogenic differentiation.[15][16] Thiol-acrylate chemistry involving PETA has been used to create porous scaffolds with interconnected pores that allow for cell migration and tissue ingrowth.[15]
-
Drug Delivery: The cross-linked network of PETA-based polymers can be designed to encapsulate and control the release of therapeutic agents. SLA technology allows for the fabrication of drug delivery devices with complex geometries and tailored release profiles.[3]
-
Biomedical Devices: The biocompatibility of certain PETA formulations makes them suitable for creating custom medical devices and implants.[16] For instance, research has been conducted on antimicrobial scaffolds containing PETA for orthopedic applications.[16]
Safety Considerations
This compound is a chemical that requires careful handling. It is known to be a skin sensitizer in humans.[9] Direct contact may cause skin irritation or an allergic reaction.[17] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling liquid PETA or uncured resin formulations.[17] It is also important to work in a well-ventilated area to avoid inhalation of any vapors.[17] Polymerization can be initiated by exposure to light and heat, so it should be stored in a cool, dark place.[9]
References
- 1. goodfishgroup.com [goodfishgroup.com]
- 2. Stereolithography 3D printing technology in pharmaceuticals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. polysciences.com [polysciences.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 3524-68-3 | FP167950 [biosynth.com]
- 9. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of print layer height on the assessment of 3D-printed models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Characterization of this compound-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemos.de [chemos.de]
The Role of Pentaerythritol Triacrylate (PETA) in Coatings and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol triacrylate (PETA) is a trifunctional acrylate monomer widely utilized in the formulation of coatings and adhesives.[1] Its molecular structure, featuring three reactive acrylate groups, enables the formation of highly cross-linked polymer networks upon curing, typically initiated by ultraviolet (UV) or electron beam (EB) radiation. This high cross-link density imparts a range of desirable properties to the final products, including enhanced hardness, superior abrasion and chemical resistance, and rapid curing times. These attributes make PETA a critical component in the development of high-performance materials for a multitude of applications.
Application in Coatings
In the coatings industry, PETA is a key ingredient in formulations for wood, plastic, and metal substrates where a durable and protective finish is required. Its inclusion significantly improves the mechanical properties and longevity of the coating.
Key Performance Enhancements in Coatings:
-
Hardness and Scratch Resistance: The trifunctional nature of PETA contributes to a high cross-linking density in the cured coating, resulting in excellent hardness and resistance to scratching and abrasion.[2] Formulations containing PETA often exhibit a significant increase in pencil hardness.[3]
-
Chemical Resistance: The densely cross-linked network formed by PETA provides a robust barrier against a variety of chemicals, including solvents, acids, and bases.
-
Fast Curing: PETA's high reactivity allows for rapid polymerization, which is particularly advantageous in high-speed industrial coating lines utilizing UV curing technology. This leads to increased production efficiency.
-
Gloss: PETA can contribute to a high-gloss finish, enhancing the aesthetic appeal of the coated product.
Quantitative Data on Coating Performance
The following table summarizes the typical effects of incorporating PETA into coating formulations. The exact values can vary depending on the complete formulation, substrate, and curing conditions.
| Performance Metric | Formulation without PETA | Formulation with PETA (Typical Range) | Test Method |
| Pencil Hardness | HB - 2H | 2H - 4H[4] | ASTM D3363[5] |
| Taber Abrasion (Weight Loss, mg/1000 cycles) | > 50 | 10 - 40 | ASTM D4060[6] |
| Cross-Hatch Adhesion | 3B - 4B | 4B - 5B | ASTM D3359 |
| Chemical Resistance (Ethanol, 1 hr exposure) | Moderate Swelling/Softening | No Effect | ASTM D1308 |
Application in Adhesives
In adhesive formulations, PETA serves as a cross-linking agent to improve cohesive strength, thermal stability, and adhesion to various substrates. It is particularly common in structural adhesives where high bond strength is a critical requirement.
Key Performance Enhancements in Adhesives:
-
Adhesion Strength: PETA can enhance the bond strength of adhesives to a variety of substrates, including metals and plastics.[7]
-
Cohesive Strength: The cross-linked network increases the internal strength of the adhesive, improving its ability to resist deformation and failure under stress.
-
Thermal Stability: The robust, cross-linked structure enhances the adhesive's performance at elevated temperatures.
-
Curing Speed: Similar to coatings, PETA facilitates rapid curing of adhesives, which is beneficial for assembly line applications.
Quantitative Data on Adhesive Performance
The lap shear strength is a critical parameter for evaluating the performance of structural adhesives. The following table provides an overview of the expected performance of PETA-containing adhesives on different substrates.
| Substrate | Typical Lap Shear Strength (MPa) without PETA | Typical Lap Shear Strength (MPa) with PETA | Test Method |
| Aluminum | 10 - 15 | 15 - 25[8] | ASTM D1002 |
| Steel | 12 - 18 | 18 - 30[9] | ASTM D1002 |
| Polycarbonate | 5 - 8 | 8 - 15 | ASTM D3163 |
Experimental Protocols
Protocol 1: Preparation and UV Curing of a PETA-Based Coating
Objective: To prepare a simple UV-curable coating formulation containing PETA and evaluate its basic properties.
Materials:
-
Urethane Acrylate Oligomer (e.g., 60 wt%)
-
This compound (PETA) (e.g., 30 wt%)
-
Reactive Diluent (e.g., Isobornyl Acrylate, 8 wt%)
-
Photoinitiator (e.g., Benzophenone, 2 wt%)
-
Substrate panels (e.g., steel or aluminum)
-
Film applicator (e.g., bird applicator)
-
UV Curing System (medium-pressure mercury lamp)
Procedure:
-
In a light-protected container, combine the urethane acrylate oligomer, PETA, and reactive diluent.
-
Gently mix the components until a homogeneous solution is obtained. Avoid introducing air bubbles.
-
Add the photoinitiator and continue mixing until it is completely dissolved.
-
Apply the formulation to the substrate panel using a film applicator to achieve a uniform wet film thickness (e.g., 50 µm).
-
Place the coated panel on the conveyor of the UV curing system.
-
Cure the coating by passing it under the UV lamp at a specific belt speed to achieve a defined UV dose (e.g., 1000 mJ/cm²).
-
Allow the cured coating to cool to room temperature before performing any tests.
Protocol 2: Evaluation of Coating Hardness (Pencil Hardness Test)
Objective: To determine the pencil hardness of the cured coating according to ASTM D3363.[5]
Materials:
-
Cured coating panel
-
Set of calibrated drawing pencils with hardness ranging from 6B to 6H
-
Pencil sharpener
-
Abrasive paper (400 grit)
-
Pencil hardness tester (optional, for consistent pressure)
Procedure:
-
Sharpen a pencil and then flatten the tip by rubbing it on the abrasive paper at a 90-degree angle until a flat, smooth, circular cross-section is obtained.
-
Starting with the softest pencil, hold it at a 45-degree angle to the coated surface.
-
Push the pencil firmly away from you for a distance of about 6 mm.
-
Examine the surface for any indentation or scratch.
-
Repeat the process with pencils of increasing hardness until a pencil scratches the coating.
-
The pencil hardness of the coating is reported as the hardness of the hardest pencil that does not scratch the coating.
Protocol 3: Evaluation of Adhesive Lap Shear Strength
Objective: To determine the lap shear strength of a PETA-based adhesive on aluminum substrates according to ASTM D1002.
Materials:
-
PETA-containing adhesive formulation
-
Aluminum test coupons (e.g., 100 mm x 25 mm x 1.6 mm)
-
Solvent for cleaning (e.g., acetone)
-
Abrasive paper for surface preparation
-
Clamps for holding the joint during curing
-
Tensile testing machine
Procedure:
-
Clean the bonding surfaces of the aluminum coupons with acetone to remove any grease or oil.
-
Lightly abrade the bonding surfaces with abrasive paper and then clean again with acetone.
-
Apply a thin, uniform layer of the adhesive to the end of one coupon.
-
Place the second coupon over the adhesive-coated area, creating an overlap of 12.5 mm.
-
Clamp the assembly to ensure good contact and a consistent bond line thickness.
-
Cure the adhesive as required (e.g., using a UV lamp or in an oven).
-
After the adhesive is fully cured, place the bonded specimen in the grips of the tensile testing machine.
-
Pull the specimen at a constant rate of crosshead displacement (e.g., 1.3 mm/min) until failure.[10]
-
Record the maximum load achieved.
-
Calculate the lap shear strength by dividing the maximum load by the bond area.
Visualizations
Caption: Chemical structure of this compound (PETA).
Caption: General workflow for UV curing of PETA-based formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. micomlab.com [micomlab.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. elitemoldtech.com [elitemoldtech.com]
Application Notes and Protocols for the Characterization of Pentaerythritol Triacrylate (PETA)-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques for characterizing pentaerythritol triacrylate (PETA)-based polymers. Detailed experimental protocols are provided to guide researchers in the analysis of these versatile polymers, which are of growing interest for applications in coatings, adhesives, and biomedical fields, including drug delivery and tissue engineering.
Introduction to PETA-Based Polymers
This compound (PETA) is a trifunctional monomer that can be polymerized to form highly crosslinked polymer networks. Its three acrylate groups allow for rapid polymerization, leading to materials with high mechanical strength and chemical resistance, while retaining a degree of flexibility.[1] These properties make PETA a valuable component in formulations for UV and electron beam curing. In the biomedical field, PETA-based polymers are being explored for the fabrication of biocompatible scaffolds for tissue regeneration and as matrices for controlled drug delivery systems.[2][3] The ability to copolymerize PETA with other monomers and incorporate fillers like hydroxyapatite allows for the tuning of mechanical properties, degradation profiles, and bioactivity.[4]
Data Presentation: Properties of PETA-Based Polymers
The following tables summarize key quantitative data for PETA monomer and various PETA-based polymer systems. This information is essential for comparing different formulations and for selecting materials for specific applications.
Table 1: Physicochemical Properties of PETA Monomer
| Property | Value | Reference |
| Molecular Weight | 298.29 g/mol | [5] |
| Density | 1.18 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.483 | |
| Glass Transition Temperature (Tg) | 103 °C | [1] |
| Melting Point | 15 °C | [1] |
Table 2: Mechanical and Physical Properties of PETA-Based Polymer Systems
| Polymer System | Property | Value | Reference |
| PETA-co-trimethylolpropane tris(3-mercaptopropionate) (PETA:TMPTMP) with 0% Hydroxyapatite (HA) | Compressive Yield Strength | ~3.5 MPa | [4] |
| PETA:TMPTMP with 15% HA | Compressive Yield Strength | ~4.0 MPa | [4] |
| PETA:TMPTMP with 20% HA | Compressive Yield Strength | ~4.5 MPa | [4] |
| PETA:TMPTMP with 25% HA | Compressive Yield Strength | ~5.5 MPa | [4] |
| PETA:TMPTMP with 0% HA | Porosity | 66.9% | [4] |
| PETA:TMPTMP with 15% HA | Porosity | 72.0% | [4] |
| PETA:TMPTMP with 20% HA | Porosity | 66.4% | [4] |
| PETA-crosslinked poly(sodium acrylate) | Compressive Strength | Highest among tested crosslinkers | [6] |
| Waterborne Polyurethane Acrylate with PETA as crosslinker | Tensile Strength | Improved with PETA incorporation | [7] |
| Waterborne Polyurethane Acrylate with PETA as crosslinker | Water Absorption | Reduced with PETA incorporation | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of PETA-based polymers.
Structural Characterization
Objective: To identify the functional groups present in the PETA monomer and to monitor the conversion of acrylate double bonds during polymerization.
Protocol:
-
Sample Preparation:
-
PETA Monomer (Liquid): Place a drop of the liquid monomer between two KBr plates to form a thin film.
-
PETA-based Polymer (Solid):
-
KBr Pellet Method: Grind 1-2 mg of the dry polymer into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of spectroscopic grade KBr and mix thoroughly. Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid polymer sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
-
-
Data Acquisition:
-
Place the sample holder in the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
-
Data Analysis:
-
Identify characteristic peaks for the PETA monomer, such as the C=O stretch of the ester at ~1730 cm⁻¹, and the C=C double bond stretches at ~1636 cm⁻¹ and ~1618 cm⁻¹. The disappearance or significant decrease in the intensity of the C=C peaks in the polymer spectrum indicates successful polymerization.[8]
-
Objective: To elucidate the detailed molecular structure of PETA-based polymers and copolymers.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the soluble PETA-based polymer or oligomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
For complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural information.
-
-
Data Analysis:
-
Assign the peaks in the spectra to the corresponding protons and carbons in the polymer structure. This can be used to confirm the copolymer composition and identify end-groups.
-
Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of soluble PETA-based polymers. Note: This technique is not suitable for crosslinked, insoluble networks.
Protocol:
-
Sample Preparation:
-
Dissolve the polymer sample in a suitable mobile phase (e.g., tetrahydrofuran - THF) at a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Select appropriate columns for the expected molecular weight range.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Maintain a constant column temperature (e.g., 40 °C).
-
-
Calibration and Analysis:
-
Calibrate the system using narrow-PDI polymer standards (e.g., polystyrene).
-
Inject the prepared sample solution and record the chromatogram.
-
Calculate Mn, Mw, and PDI relative to the calibration standards.
-
Thermal Properties
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of PETA-based polymers. It can also be used to study the kinetics of UV curing (Photo-DSC).
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
-
Data Acquisition:
-
Place the sample and reference pans in the DSC cell.
-
Typically, a heat-cool-heat cycle is performed. For example:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min to erase the thermal history.
-
Cool to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat again to the upper temperature at 10 °C/min.
-
-
For Photo-DSC, the sample is irradiated with UV light at a specific intensity and wavelength while monitoring the heat flow.[9][10]
-
-
Data Analysis:
-
Determine the Tg from the step change in the heat flow curve of the second heating scan.
-
Identify Tc and Tm from the exothermic and endothermic peaks, respectively.
-
Objective: To evaluate the thermal stability and decomposition profile of PETA-based polymers.
Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).
-
-
Data Acquisition:
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a controlled heating rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition and the temperature at maximum weight loss rate (from the derivative of the TGA curve). This provides information on the thermal stability of the polymer.
-
Mechanical Properties
Objective: To measure the tensile strength, Young's modulus, and elongation at break of PETA-based polymer films.
Protocol:
-
Sample Preparation:
-
Prepare dog-bone shaped specimens from the polymer film according to standard methods (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
-
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data.
-
-
Data Analysis:
-
Calculate the stress and strain from the load-displacement data and the specimen dimensions.
-
From the stress-strain curve, determine:
-
Tensile Strength: The maximum stress the material can withstand.
-
Young's Modulus: The slope of the initial linear portion of the curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
-
Biocompatibility Assessment (for Biomedical Applications)
Objective: To assess the potential of the PETA-based polymer to cause cell death.
Protocol:
-
Material Extraction:
-
Sterilize the polymer sample (e.g., with ethanol and UV irradiation).
-
Incubate the material in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours to create an extract, following ISO 10993-5 guidelines.
-
-
Cell Culture and Exposure:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts or human adipose-derived stem cells) in a 96-well plate and culture until near-confluent.[4]
-
Replace the culture medium with the material extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
-
MTT Assay:
-
After a defined incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.
-
Drug Release Kinetics (for Drug Delivery Applications)
Objective: To quantify the release of a therapeutic agent from a PETA-based polymer matrix over time.
Protocol:
-
Preparation of Drug-Loaded Polymer:
-
Incorporate the drug into the PETA-based formulation before polymerization.
-
-
Release Study:
-
Place a known amount of the drug-loaded polymer into a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Maintain the system at a constant temperature (e.g., 37 °C) with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
-
Drug Quantification:
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released over time.
-
Analyze the release kinetics by fitting the data to mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion, swelling, or erosion controlled).
-
Mandatory Visualizations
Caption: Experimental workflow for the characterization of PETA-based polymers for biomedical applications.
Caption: Logical relationship between synthesis, structure, and properties of PETA-based polymers.
References
- 1. polysciences.com [polysciences.com]
- 2. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Characterization of this compound-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of Crosslinker Type on the Properties of Surface-Crosslinked Poly(sodium acrylate) Superabsorbents | Scientific.Net [scientific.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Polymerization of Pentaerythritol Triacrylate (PETA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the incomplete polymerization of pentaerythritol triacrylate (PETA).
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common issues encountered during the photopolymerization of PETA.
Issue 1: The PETA formulation is not polymerizing at all or remains completely liquid after UV exposure.
Possible Cause:
-
Inhibitor Presence: PETA is often supplied with inhibitors like monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage and transport.[1] These inhibitors will quench the free radicals generated by the photoinitiator, preventing the onset of polymerization.
-
Inactive or Incorrect Photoinitiator: The photoinitiator may have degraded, or it may not be suitable for the UV light source being used.
-
Issues with the UV Light Source: The UV lamp may not be emitting at the correct wavelength to activate the photoinitiator, or its intensity may be too low.
Troubleshooting Steps:
-
Verify Monomer Purity: Ensure that any storage inhibitors have been removed from the PETA monomer prior to use. This can be achieved by passing the monomer through a column of basic alumina.
-
Check the Photoinitiator:
-
Confirm the photoinitiator's expiration date and proper storage conditions.
-
Ensure the absorption spectrum of the photoinitiator overlaps with the emission spectrum of your UV lamp.
-
Prepare a fresh solution of the photoinitiator.
-
-
Evaluate the UV Curing System:
-
Check the manufacturer's specifications for the UV lamp's wavelength and intensity.
-
Measure the lamp's output with a radiometer to ensure it meets the required intensity for your photoinitiator and formulation thickness.
-
Issue 2: The surface of the polymerized PETA is tacky or oily, while the bulk material appears solid.
Possible Cause:
-
Oxygen Inhibition: Oxygen in the atmosphere is a potent inhibitor of free-radical polymerization.[2][3] It reacts with the initiating and propagating radicals to form less reactive peroxy radicals, effectively terminating the polymerization chain reaction at the surface exposed to air.[3]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the polymerization in an inert atmosphere, such as a nitrogen or argon glovebox, to displace oxygen from the reaction environment.
-
Increase Initiator Concentration at the Surface: Apply a slightly higher concentration of the photoinitiator to the surface layer of the formulation.
-
Use of Additives: Incorporate oxygen scavengers or additives that migrate to the surface and create a physical barrier to oxygen.
-
Post-Curing: In some cases, a post-curing step at an elevated temperature (thermal post-cure) or further UV exposure in an inert atmosphere can help to fully cure the surface.
Issue 3: The polymerization is slow, and the final conversion of PETA is low, resulting in a soft or rubbery polymer.
Possible Cause:
-
Insufficient UV Dose: The total amount of UV energy delivered to the sample may be too low to achieve complete conversion. This can be due to low UV intensity or short exposure time.
-
Sub-optimal Photoinitiator Concentration: The concentration of the photoinitiator may be too low to generate a sufficient number of free radicals, or too high, which can lead to premature chain termination and reduced light penetration.[4][5]
-
Contaminants in the Formulation: Impurities in the PETA monomer or other components of the formulation can act as inhibitors or chain transfer agents, reducing the polymerization rate and final conversion.
Troubleshooting Steps:
-
Optimize Curing Parameters:
-
Increase the UV light intensity or the exposure time to deliver a higher UV dose.
-
Experiment with a range of photoinitiator concentrations to find the optimal level for your specific formulation and curing conditions.
-
-
Purify Reagents:
-
Ensure the purity of the PETA monomer and any other reagents used in the formulation.
-
Consider purifying the monomer to remove any potential contaminants.
-
-
Monitor Reaction Temperature: While photopolymerization is often conducted at room temperature, moderate heating can sometimes increase the mobility of the reacting species and improve the final conversion. However, excessive heat should be avoided as it can lead to uncontrolled polymerization.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting incomplete PETA polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common photoinitiators for PETA polymerization?
A1: Type I photoinitiators, which undergo cleavage upon UV exposure to form free radicals, are commonly used for acrylate polymerization. Examples include benzoin ethers, benzyl ketals, α-dialkoxyacetophenones, α-hydroxyalkylphenones, and acylphosphine oxides. The choice of photoinitiator will depend on the specific UV source and the desired curing speed.
Q2: What is the typical concentration range for a photoinitiator in a PETA formulation?
A2: The optimal photoinitiator concentration typically ranges from 0.1% to 5.0% by weight.[4] A concentration that is too low may result in a slow polymerization rate and incomplete conversion. Conversely, a concentration that is too high can lead to "inner filter" effects, where the surface layer absorbs too much light, preventing sufficient UV penetration to cure the bulk of the material, and can also increase the likelihood of premature chain termination.[4][5]
Q3: How can I quantify the degree of conversion of my PETA polymerization?
A3: Fourier-transform infrared (FTIR) spectroscopy is a common and effective method for determining the degree of monomer conversion.[6] The conversion is calculated by monitoring the decrease in the absorbance of the acrylate double bond peak (typically around 1635 cm⁻¹) relative to an internal standard peak that does not change during polymerization.
Q4: Can I use thermal curing for PETA instead of UV curing?
A4: While PETA can be polymerized thermally with the use of a thermal initiator, it is primarily designed for UV curing. Uncontrolled thermal polymerization can be hazardous and may lead to a rapid, exothermic reaction.[7]
Q5: What is the effect of formulation thickness on PETA polymerization?
A5: The thickness of the PETA formulation is a critical parameter. Thicker samples require longer exposure times or higher UV intensity to ensure that sufficient UV light penetrates through the entire depth of the material to achieve uniform curing. For highly absorbing formulations, the curing depth can be limited.
Experimental Protocols
Protocol 1: Determination of PETA Monomer Conversion by FTIR Spectroscopy
Objective: To quantify the degree of conversion of this compound (PETA) after photopolymerization using Fourier-transform infrared (FTIR) spectroscopy.
Materials:
-
PETA monomer
-
Photoinitiator
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV curing system
-
Glass microscope slides
-
Spacers of known thickness (e.g., 100 µm)
-
Pipette
Procedure:
-
Sample Preparation:
-
Prepare the PETA formulation by mixing the monomer with the desired concentration of photoinitiator.
-
Place two spacers on a glass microscope slide.
-
Pipette a small drop of the uncured PETA formulation between the spacers.
-
Place a second microscope slide on top to create a thin film of uniform thickness.
-
-
Acquire Initial Spectrum:
-
Place the prepared sample on the ATR crystal of the FTIR spectrometer.
-
Acquire an initial spectrum of the uncured liquid monomer. This will serve as the reference (t=0).
-
-
UV Curing:
-
Expose the sample to a controlled dose of UV radiation using the curing system. Record the UV intensity and exposure time.
-
-
Acquire Post-Cure Spectrum:
-
Immediately after curing, place the polymerized sample back on the ATR crystal and acquire a final spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption peak for the acrylate double bond (C=C), typically around 1635 cm⁻¹.
-
Select an internal reference peak that does not change during polymerization (e.g., a carbonyl C=O peak around 1720 cm⁻¹).
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (Area_C=C_cured / Area_ref_cured) / (Area_C=C_uncured / Area_ref_uncured)] * 100 Where:
-
Area_C=C is the area of the acrylate double bond peak.
-
Area_ref is the area of the internal reference peak.
-
-
Protocol 2: Removal of Inhibitor from PETA Monomer
Objective: To remove the polymerization inhibitor (e.g., MEHQ) from commercially available this compound (PETA) monomer.
Materials:
-
PETA monomer containing inhibitor
-
Basic alumina
-
Glass chromatography column
-
Glass wool or fritted disc
-
Collection flask
-
Funnel
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small piece of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina.
-
Using a funnel, carefully pack the column with basic alumina. The amount of alumina will depend on the volume of monomer to be purified; a general guideline is to use a column with a bed volume of at least 5-10 times the monomer volume.
-
-
Monomer Purification:
-
Gently pour the PETA monomer onto the top of the alumina bed.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure.
-
-
Collection:
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Storage and Use:
-
The purified monomer should be used immediately to prevent spontaneous polymerization.
-
If short-term storage is necessary, store the purified monomer in a sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C) and in the dark.
-
Data Summary Tables
Table 1: Common Photoinitiators for Acrylate Polymerization
| Photoinitiator Type | Examples | Typical Absorption Range (nm) |
| Type I (Cleavage) | Benzoin Ethers, Benzil Ketals, Acylphosphine Oxides (e.g., TPO) | 250 - 400 |
| Type II (H-abstraction) | Benzophenone/amine, Thioxanthone/amine | 300 - 420 |
Table 2: Troubleshooting Summary for Incomplete PETA Polymerization
| Symptom | Common Cause(s) | Recommended Action(s) |
| No polymerization | Inhibitor present, inactive photoinitiator, incorrect UV source | Remove inhibitor, check photoinitiator activity and spectrum, verify UV lamp wavelength and intensity. |
| Tacky surface | Oxygen inhibition | Polymerize in an inert atmosphere, increase surface photoinitiator concentration, use oxygen scavengers. |
| Low conversion / soft polymer | Insufficient UV dose, sub-optimal photoinitiator concentration, contaminants | Optimize UV intensity and exposure time, perform a photoinitiator concentration series, purify monomer and reagents. |
Signaling Pathways and Logical Relationships
Caption: A simplified diagram of the photopolymerization and oxygen inhibition pathways for PETA.
References
- 1. data.epo.org [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Pentaerythritol Triacrylate (PETA) Cross-linking
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the cross-linking density of pentaerythritol triacrylate (PETA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PETA) and why is it used?
A1: this compound (PETA) is a trifunctional acrylate monomer widely used as a cross-linking agent in polymer systems.[1] Its three reactive acrylate groups enable the formation of a dense, three-dimensional polymer network upon polymerization, which can be initiated by UV light or electron beams.[1][2] This cross-linked structure imparts desirable properties such as high mechanical strength, rapid curing speed, and excellent chemical and abrasion resistance to coatings, inks, and adhesives.[1] Technical grade PETA is often a mixture that also includes di- and tetra-acrylate forms.[3]
Q2: What is cross-linking density and why is it a critical parameter?
A2: Cross-linking density refers to the number of chemical bonds linking polymer chains together within a material.[4] It is a critical parameter because it directly governs the final physical and mechanical properties of the polymer network.[5][6] A higher cross-linking density typically leads to increased hardness and tensile strength, and reduced flexibility, swelling, and mesh size.[5] Conversely, a lower cross-linking density can result in a softer, more flexible material with a higher capacity to absorb solvents (higher swelling).[6] Optimizing this parameter is essential for tailoring the material to the specific requirements of an application.
Q3: What are the key factors that influence the cross-linking density of PETA?
A3: Several factors can be adjusted to control the cross-linking density:
-
PETA Concentration: Increasing the concentration of PETA (the cross-linker) generally leads to a higher cross-linking density.[5]
-
Photoinitiator (PI) Type and Concentration: The choice of photoinitiator and its concentration are crucial for efficient polymerization. Higher PI concentrations can lead to better surface cure and marginal seal, but an excessive amount can hinder light penetration, reducing the cure depth.[7][8][9]
-
UV Exposure Dose & Intensity: The total energy (dose) and the rate of delivery (intensity) of UV light significantly impact the extent of the reaction. Insufficient exposure can result in under-curing, while the relationship between intensity and properties can be complex depending on the formulation.[9][10]
-
Oxygen Inhibition: Oxygen in the atmosphere can inhibit free-radical polymerization, particularly at the surface, leading to a tacky or under-cured finish.[11]
-
Temperature: Uncontrolled polymerization can occur at high temperatures, potentially leading to hazardous conditions.[3] For thermal curing methods, temperature directly influences the reaction kinetics.
Troubleshooting Guide
Problem: Incomplete or Slow Polymerization (Tacky Surface)
| Question | Possible Cause | Suggested Solution |
| Is the surface of my cured material sticky? | Oxygen Inhibition: Atmospheric oxygen can quench free radicals at the surface, preventing complete polymerization.[11] | - Cure the sample in an inert atmosphere (e.g., nitrogen blanket).- Increase the UV lamp intensity or exposure time.- Use a photoinitiator system less susceptible to oxygen inhibition. |
| Is the polymerization slow or incomplete throughout the material? | Insufficient UV Exposure: The UV dose may be too low to achieve full conversion. | - Increase the exposure time or the lamp's power output.[12]- Ensure the UV lamp has not exceeded its useful life and that reflectors are clean.[12][13]- Reduce the distance between the lamp and the sample. |
| Incorrect Photoinitiator (PI) Concentration: Too little PI results in insufficient radical generation. Conversely, too much PI can absorb most of the UV light at the surface (the "inner filter" effect), preventing light from penetrating deeper into the sample.[9][10] | - Optimize the PI concentration. Often, a maximum cure depth is achieved at an optimal concentration (e.g., 0.5 wt%), after which it decreases.[9]- Ensure the PI's absorption spectrum matches the lamp's emission spectrum.[9] | |
| Contamination: Impurities in the formulation or contact with incompatible materials (like copper or strong bases) can inhibit polymerization.[3] | - Use high-purity reagents and ensure labware is clean.- Check for contamination from storage containers.[12] |
Problem: Poor Mechanical Properties (Too Brittle or Too Soft)
| Question | Possible Cause | Suggested Solution |
| Is the final material too brittle and fracturing easily? | Excessively High Cross-linking Density: Too much PETA or an overly aggressive curing cycle can create a highly dense but inflexible network. | - Reduce the concentration of PETA in the formulation.[5] - Consider incorporating a more flexible monomer into the formulation. |
| Is the final material too soft, weak, or deforming permanently? | Insufficient Cross-linking Density: This is often a result of incomplete polymerization. | - Review all points under "Incomplete or Slow Polymerization."- Increase the PETA concentration to promote a more robust network.[5] - Confirm the purity and composition of your PETA, as technical grades can have varying amounts of di-, tri-, and tetra-acrylate species.[3] |
Data Presentation
Influence of Key Parameters on PETA Network Properties
The following table summarizes the general effects of increasing key experimental parameters on the final properties of a PETA-cross-linked network.
| Parameter Increased | Cross-linking Density | Swelling Ratio | Gel Fraction | Tensile Strength | Flexibility |
| PETA Concentration | ▲ Increase[5] | ▼ Decrease[5] | ▲ Increase[5] | ▲ Increase | ▼ Decrease |
| Photoinitiator Conc. | ▲ Increase (to an optimum)[7][8] | ▼ Decrease | ▲ Increase | ▲ Increase | ▼ Decrease |
| UV Exposure Dose | ▲ Increase (to a plateau)[9] | ▼ Decrease | ▲ Increase | ▲ Increase | ▼ Decrease |
Diagrams and Visualizations
A logical workflow can help diagnose issues with PETA cross-linking experiments.
References
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Note about Crosslinking Density in Imprinting Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of photoinitiator concentration on marginal and internal adaptation of experimental composite blends photocured by modulated methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of photoinitiator concentration on marginal and internal adaptation of experimental composite blends photocured by modulated methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. printing.org [printing.org]
- 13. flintgrp.com [flintgrp.com]
Technical Support Center: Inhibitor Removal from Pentaerythritol Triacrylate (PETA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing inhibitors from pentaerythritol triacrylate (PETA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they present in this compound (PETA)?
A1: Polymerization inhibitors are chemical compounds added to reactive monomers like PETA to prevent them from spontaneously polymerizing during transport and storage.[1] Common inhibitors for acrylates include hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[1] These compounds function by scavenging free radicals, which initiate the polymerization process.[1]
Q2: When is it necessary to remove the inhibitor from PETA?
A2: Inhibitor removal is a critical step before most polymerization reactions. The presence of an inhibitor can interfere with the initiator, leading to reduced efficiency, unpredictable reaction kinetics, and inconsistent polymer properties.[1][2] For applications requiring precise control over the polymerization process, such as in the development of novel drug delivery systems or advanced materials, removing the inhibitor is essential for achieving reproducible and successful results.
Q3: What are the primary methods for removing inhibitors from PETA?
A3: The three main methods for removing phenolic inhibitors like MEHQ and HQ from acrylate monomers are:
-
Column Chromatography: This involves passing the monomer through a column packed with an adsorbent, typically basic activated alumina, which retains the polar inhibitor.[1][2] This method is highly effective and generally the most convenient for laboratory-scale purification, especially for viscous monomers like PETA.[2]
-
Caustic Washing (Liquid-Liquid Extraction): This technique uses an aqueous basic solution, such as sodium hydroxide (NaOH), to extract the weakly acidic inhibitor from the monomer.[2][3] It is a rapid and cost-effective method.[1]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor by distillation under reduced pressure. While it can yield high-purity monomer, there is a risk of inducing thermal polymerization during heating.[2][4]
Q4: Which inhibitor removal method is most suitable for PETA?
A4: For laboratory-scale purification of PETA, passing the monomer through a column of basic activated alumina is generally the most recommended method.[2] Due to the high viscosity of PETA, it is often necessary to dilute the monomer with a suitable solvent to facilitate its passage through the column.[2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymerization occurs during inhibitor removal. | - Excessive Heat: Applying too much heat during solvent evaporation or distillation.[1]- Depletion of Dissolved Oxygen: Some inhibitors, like MEHQ, require oxygen to be effective.[1]- Acidic Impurities: Traces of acid can promote polymerization.[1] | - Use the lowest possible temperature for solvent removal under reduced pressure.[1]- Avoid prolonged sparging with inert gas before removing an oxygen-dependent inhibitor.[1]- Neutralize any acidic impurities before purification. |
| Incomplete inhibitor removal. | - Insufficient Adsorbent/Washing: Not using enough basic alumina or NaOH solution, or not performing enough washes.[1]- Ineffective Method: The chosen method may not be optimal for the specific inhibitor. | - Increase the amount of adsorbent or the number of caustic washes.[1]- Confirm the identity of the inhibitor and select the most appropriate removal technique.- Analyze a small sample post-purification using HPLC or UV-Vis spectroscopy to confirm the absence of the inhibitor.[1] |
| Low yield of purified PETA. | - Loss during Caustic Wash: PETA may have some solubility in the aqueous phase, leading to loss during extraction.- Adsorption onto Column: Some monomer may be retained on the alumina column. | - When performing a caustic wash, minimize the volume of the aqueous solution and consider using a brine wash to reduce the solubility of the monomer in the aqueous phase.[1]- Ensure complete elution of the monomer from the chromatography column. |
| Monomer appears cloudy after passing through an alumina column. | - Fine Alumina Particles: Fine particles of the alumina adsorbent may have passed through the column's frit or cotton plug.[2] | - Ensure the column is properly packed with a sand layer above the frit or a secure cotton/glass wool plug.[2]- Filter the purified monomer through a syringe filter (e.g., 0.45 µm PTFE) to remove fine particles. |
| Polymerization reaction fails even after inhibitor removal. | - Residual Water: If using the caustic wash method, residual water can interfere with certain polymerization reactions.[2]- Premature Polymerization: The inhibitor-free monomer is highly reactive and may have polymerized during storage.[2] | - Thoroughly dry the monomer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) after a caustic wash and before use.[6]- Use the purified, inhibitor-free monomer immediately.[2] If storage is unavoidable, keep it at a low temperature, in the dark, and under an inert atmosphere.[2] |
Quantitative Data on Inhibitor Removal Methods
The following table summarizes the typical efficiencies of common inhibitor removal methods for acrylate monomers. The actual efficiency may vary depending on the specific experimental conditions.
| Method | Adsorbent/Reagent | Typical Efficiency | Advantages | Disadvantages |
| Column Chromatography | Basic Activated Alumina | >99%[2] | Simple, highly effective for lab scale, suitable for various inhibitors.[1][2] | Slower than washing, requires solvent for viscous monomers, potential for clogging.[1] |
| Caustic Washing | 5% Aqueous NaOH | 95-99%[2] | Fast, inexpensive, effective for phenolic inhibitors like MEHQ and HQ.[1] | Requires multiple extractions, thorough drying of the monomer is necessary, generates aqueous waste, potential for monomer loss.[1][2] |
| Vacuum Distillation | N/A | >99%[2] | Can achieve high purity, removes non-volatile impurities. | High risk of thermal polymerization, not effective for inhibitors that co-distill with the monomer.[1] |
Experimental Protocol: Inhibitor Removal from PETA using a Basic Alumina Column
This protocol details the procedure for removing MEHQ or HQ inhibitors from viscous this compound using a basic activated alumina column.
Materials:
-
This compound (PETA) containing inhibitor
-
Basic activated alumina (Brockmann I)
-
Anhydrous dichloromethane (DCM) or other suitable dry, inert solvent
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Round-bottom flask for collection
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp the glass chromatography column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[2]
-
(Optional) Add a small layer of sand on top of the plug.[2]
-
Prepare a slurry of the basic activated alumina in the chosen anhydrous solvent (e.g., DCM).
-
Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing. The amount of alumina will depend on the quantity of PETA to be purified; a general guideline is approximately 10g of alumina per 100 mL of monomer solution.[1]
-
Once the alumina has settled, add a thin layer of sand to the top of the bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.
-
-
Sample Preparation and Loading:
-
Elution and Collection:
-
Open the stopcock and begin collecting the eluent in a clean, dry round-bottom flask.
-
Allow the PETA solution to pass through the column under gravity.
-
Continuously add the diluted PETA solution to the column, ensuring the column does not run dry.
-
The inhibitor will be adsorbed onto the basic alumina, while the purified PETA will elute from the column.
-
-
Post-Processing:
-
Once all the PETA solution has been collected, remove the solvent using a rotary evaporator.
-
Caution: Use minimal heat during evaporation to prevent thermal polymerization of the purified monomer.[1]
-
-
Storage:
Visual Guides
Workflow for Selecting an Inhibitor Removal Method
Caption: A decision-making workflow for selecting the appropriate inhibitor removal method for PETA.
Troubleshooting Logic for Failed Polymerization
Caption: A logical diagram to troubleshoot failed polymerization experiments post-inhibitor removal.
References
Technical Support Center: Pentaerythritol Triacrylate (PETA) Viscosity Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscosity-related challenges with pentaerythritol triacrylate (PETA) in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PETA) and why is it used?
This compound (PETA) is a multifunctional acrylate ester that exists as a viscous, colorless to pale yellow liquid at room temperature.[1] It is widely used as a crosslinking agent in ultraviolet (UV)-curable inks, adhesives, and coatings.[1] In formulations, it can act as a reactive diluent to improve viscosity and flow properties.[1] Its key features include high reactivity, the ability to form high cross-link density, and providing excellent hardness and solvent resistance to the final cured product.[2]
Q2: My PETA formulation is too thick to handle. What are the primary causes?
High viscosity is an inherent characteristic of many oligomers used in energy-curable formulations, including those with PETA.[3] The primary factors influencing the viscosity of PETA formulations are:
-
Temperature: Viscosity is highly dependent on temperature; lower temperatures significantly increase viscosity.[4]
-
Formulation Composition: The concentration of PETA and the presence of other high-viscosity oligomers will directly impact the overall viscosity.
-
Fillers and Additives: The addition of solid fillers or other toughening agents can increase the formulation's viscosity.[4]
Q3: How does temperature affect the viscosity of PETA?
For thermosetting resins like PETA, viscosity decreases as temperature increases, which can aid in processing and application.[4] Heating the resin is a common method to reduce its viscosity, making it easier to mix and pour.[5][6] As a general rule, for every 10°C increase in temperature above room temperature, the viscosity can be reduced by half.[5] However, be aware that elevated temperatures can also accelerate curing, reducing the available work time.[5]
Q4: Can I use solvents to reduce the viscosity of my PETA formulation?
Yes, solvents can be used to reduce viscosity. Non-polar solvents like acetone or isopropyl alcohol can be effective.[5][7] However, there are important considerations:
-
Non-Reactive Diluents: Traditional solvents are non-reactive and will evaporate during the curing process. This is often undesirable in UV/EB polymerization due to the environmental impact of volatile organic compounds (VOCs) and flammability.[3] If used, they must be carefully removed before curing is initiated.[8]
-
Reactive Diluents: A more common approach in UV-curable systems is to use reactive diluents. These are low-viscosity monomers that copolymerize with the PETA and become part of the final cured product, thus avoiding VOC emissions.[3][9]
Q5: What are "reactive diluents" and which ones are compatible with PETA?
Reactive diluents are functional monomers used to reduce the viscosity of formulations without the need for non-volatile solvents.[2][3] They improve flow properties and are incorporated into the polymer network during curing.[2] For PETA formulations, other acrylate monomers with lower viscosities are typically used. The choice of reactive diluent will affect the properties of the cured material.
Troubleshooting Guide: High Viscosity in PETA Formulations
This guide provides a systematic approach to diagnosing and solving common viscosity issues.
Problem: Formulation is too viscous for application (e.g., coating, printing, mixing).
Troubleshooting Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. specialchem.com [specialchem.com]
- 3. uvebtech.com [uvebtech.com]
- 4. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 5. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. (PETA) this compound CAS# 3524-68-3 UV Reactive Diluent UV Monomers for Synthetic UV Resins and Overprint Varnish etc - Peta Monomer and UV Monomer [uv-resin37.en.made-in-china.com]
improving mechanical properties of PETA-based polymers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Pentaerythritol Tetraacrylate (PETA)-based polymers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and characterization of PETA-based polymers.
Issue 1: Incomplete or Slow Polymerization
Q1: My PETA-based resin is not curing completely or is curing very slowly under UV light. What are the possible causes and solutions?
A1: Incomplete or slow polymerization is a frequent issue in photopolymerization. Several factors could be contributing to this problem. Here's a breakdown of potential causes and how to address them:
-
Insufficient UV Exposure: The energy from the UV source may be too low, or the exposure time too short.
-
Solution: Increase the UV light intensity or the exposure duration. Ensure the UV lamp is within its recommended lifespan and that the wavelength of the lamp matches the absorption spectrum of the photoinitiator.
-
-
Inappropriate Photoinitiator Concentration: The concentration of the photoinitiator is critical. Too little will result in a low concentration of radical species, leading to slow or incomplete curing. Conversely, an excessive concentration can lead to premature chain termination and reduced mechanical properties.[1]
-
Solution: Optimize the photoinitiator concentration. A typical starting point is 0.1-5 wt%. You may need to perform a concentration series to find the optimal level for your specific formulation and curing setup.
-
-
Oxygen Inhibition: Oxygen present in the resin can scavenge free radicals, inhibiting the polymerization process, especially at the surface.
-
Solution: Perform the polymerization in an inert atmosphere, such as under a nitrogen or argon blanket. Alternatively, you can use a higher concentration of photoinitiator or add oxygen scavengers to the formulation.
-
-
Incorrect Wavelength: The emission spectrum of your UV source must overlap with the absorption spectrum of your photoinitiator for efficient radical generation.
-
Solution: Verify the specifications of your UV lamp and photoinitiator to ensure they are compatible.
-
Issue 2: Poor Mechanical Properties (e.g., Brittleness, Low Strength)
Q2: The cured PETA polymer is very brittle and fractures easily. How can I improve its toughness and overall mechanical performance?
A2: Brittleness in highly crosslinked polymers like those based on PETA is a common challenge. Here are several strategies to enhance the mechanical properties of your material:
-
Optimize Crosslink Density: A very high crosslink density can lead to a rigid but brittle network.
-
Solution: You can adjust the crosslink density by incorporating monofunctional or difunctional acrylates into your formulation to reduce the overall functionality.
-
-
Introduce Flexible Moieties: Incorporating longer, more flexible polymer chains into the network can improve toughness.
-
Solution: Consider adding chain transfer agents or copolymerizing PETA with monomers containing flexible backbones, such as polyethylene glycol diacrylate (PEGDA).
-
-
Incorporate Fillers/Nanocomposites: The addition of reinforcing fillers can significantly enhance mechanical properties.
-
Solution: Introduce nanofillers like nanoclay, graphene oxide, or carbon nanotubes into your resin. Ensure proper dispersion of the fillers to avoid aggregation, which can act as stress concentration points.
-
-
Post-Curing Treatment: A post-curing step can help to complete the polymerization of any unreacted monomers and improve the overall network structure.
-
Solution: After the initial UV curing, subject the polymer to a thermal post-cure at a temperature below its degradation point.
-
Issue 3: Warping or Shrinkage of the Cured Polymer
Q3: My PETA-based polymer part is warping or shrinking significantly after curing. What causes this and how can I minimize it?
A3: Polymerization-induced shrinkage is an inherent characteristic of (meth)acrylate-based systems. This shrinkage can lead to internal stresses, causing warping and dimensional inaccuracy.
-
High Monomer Conversion: A high degree of monomer-to-polymer conversion leads to a more significant volume reduction.
-
Solution: While a high conversion is generally desired for good mechanical properties, you can sometimes mitigate shrinkage by using oligomers in your formulation, which have a lower density of reactive groups per unit volume compared to monomers.
-
-
Rapid Curing: A very fast polymerization rate can exacerbate stress buildup.
-
Solution: Reduce the UV light intensity to slow down the curing process. This allows for more gradual stress relaxation within the forming network.
-
-
Inadequate Adhesion to the Substrate (for thin films or coatings): If the polymer does not adhere well to the substrate, shrinkage forces can cause it to delaminate and warp.
-
Solution: Use an adhesion promoter or surface treatment on the substrate to improve the bonding with the polymer.
-
Frequently Asked Questions (FAQs)
Q4: What is the typical range for the Young's modulus of PETA-based polymers, and how is it affected by the formulation?
A4: The Young's modulus of a PETA-based polymer is highly dependent on its specific formulation, particularly the crosslink density. Generally, as the concentration of the crosslinking agent (PETA) increases, the Young's modulus also increases due to the formation of a more rigid polymer network. For example, in some systems, the Young's modulus can be tailored over a range of values by adjusting the concentration of different components in the formulation.[2]
Q5: How does the photoinitiator concentration affect the final mechanical properties of the PETA polymer?
A5: The photoinitiator concentration is a critical parameter that influences not only the curing kinetics but also the final mechanical properties. An optimal concentration is necessary to achieve a high degree of conversion and good mechanical strength. Studies have shown that both low and excessively high concentrations of photoinitiator can lead to suboptimal mechanical properties. For instance, in one study, a flexural strength of 108 MPa and a flexural modulus of 3.1 GPa were achieved at a specific photoinitiator concentration and irradiation dose.[1] It is crucial to experimentally determine the optimal concentration for your specific system.
Q6: What are common network defects in PETA-based polymers and how do they impact mechanical properties?
A6: Ideal polymer networks are rarely achieved in practice. Common network defects include:
-
Dangling Chains: These are polymer chains that are attached to the network at only one end and do not contribute to the load-bearing capability of the material, thus reducing the effective crosslink density and mechanical strength.
-
Loops: These are chains that connect a crosslink point back to itself or to a nearby point on the same chain. Primary loops are elastically ineffective and can significantly reduce the modulus of the network.[3][4]
-
Entanglements: These are physical knots between polymer chains that can act as temporary crosslinks, affecting the viscoelastic properties of the material.
The presence of these defects generally leads to a reduction in the mechanical performance of the polymer, such as a lower modulus and tensile strength.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Photopolymerization of a PETA-based Resin
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), combine the desired amounts of PETA monomer, any co-monomers or oligomers, and the photoinitiator.
-
Mix the components thoroughly until a homogeneous solution is obtained. Gentle heating and mechanical stirring or sonication can be used to aid dissolution, but care should be taken to avoid premature polymerization.
-
-
Degassing (Optional but Recommended):
-
To minimize oxygen inhibition, degas the resin mixture by placing it in a vacuum chamber for 15-30 minutes or by purging with an inert gas like nitrogen.
-
-
Sample Preparation:
-
UV Curing:
-
Expose the resin-filled mold to a UV light source with a suitable wavelength and intensity for a predetermined amount of time. The specific curing parameters will depend on the photoinitiator used, the thickness of the sample, and the desired degree of conversion.
-
-
Post-Curing (Optional):
-
For some applications, a thermal post-cure can be beneficial. After UV curing, place the sample in an oven at a temperature below its glass transition temperature for a specified duration to enhance the mechanical properties.
-
Protocol 2: Tensile Testing of PETA-based Polymers (adapted from ASTM D638)
-
Specimen Preparation:
-
Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638.[7] This can be done by curing the resin in a silicone mold of the appropriate shape.
-
-
Conditioning:
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing, as specified in the standard.
-
-
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures. The specific speed will depend on the material's properties.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, determine the tensile strength, Young's modulus (modulus of elasticity), and elongation at break.
-
Protocol 3: Compression Testing of PETA-based Polymers (adapted from ASTM D695)
-
Specimen Preparation:
-
Prepare cylindrical or prismatic specimens with dimensions as specified in ASTM D695.[8]
-
-
Conditioning:
-
Condition the specimens as described for tensile testing.
-
-
Testing Procedure:
-
Place the specimen between the compression platens of a universal testing machine.
-
Apply a compressive load at a constant rate of crosshead displacement.
-
Record the load and deformation data.
-
-
Data Analysis:
-
From the stress-strain curve, determine the compressive strength and compressive modulus.
-
Data Presentation
Table 1: Effect of Photoinitiator (PI) Concentration on Mechanical Properties of a (Meth)acrylate Photopolymer
| Photoinitiator Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0.1 | 108 | 3.1 |
| Data adapted from a study on a (meth)acrylate photopolymer formulation.[1] |
Table 2: Influence of Diethylamine (DEA) Concentration on the Young's Modulus of a Thiol-Acrylate Polymer
| DEA Concentration (mM) | Young's Modulus (MPa) |
| 0 | ~1.2 |
| 10 | ~2.0 |
| 20 | ~2.5 |
| 30 | ~2.8 |
| Data represents an approximate trend from a study on TMPeTA-based polymers.[2] |
Visualizations
Caption: Experimental workflow for preparing and testing PETA-based polymers.
Caption: Troubleshooting flowchart for poor mechanical properties.
Caption: Simplified pathway of PETA photopolymerization and crosslinking.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Topological Defects in Polymer Networks – Olsen Research Group [olsenlab.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. industrialphysics.com [industrialphysics.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Pentaerythritol Triacrylate (PETA)
Welcome to the technical support center for the synthesis of pentaerythritol triacrylate (PETA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful PETA synthesis.
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound (PETA)?
The principal industrial and laboratory method for producing PETA is the direct acid-catalyzed esterification of pentaerythritol with acrylic acid.[1] In this reaction, three of the four hydroxyl groups on the pentaerythritol molecule react with the carboxyl group of acrylic acid to form ester linkages, releasing water as a byproduct.[1]
2. What are the main challenges in PETA synthesis?
The main challenges include:
-
Controlling the degree of esterification: The reaction can produce a mixture of pentaerythritol diacrylate (PEDA), triacrylate (PETA), and tetraacrylate (PETA-4), making it difficult to obtain high-purity PETA.[2]
-
Side reactions: Unwanted polymerization of acrylic acid or the PETA product can occur, especially at elevated temperatures.[1][3]
-
Product purification: Removing the acid catalyst, polymerization inhibitors, unreacted starting materials, and byproducts can be complex.[4]
-
Product quality: The final product can suffer from high viscosity, color, and acidity if the reaction and purification are not carefully controlled.[5][6]
-
Long reaction times: Traditional methods can require lengthy reaction times to achieve a high conversion.[4]
3. What catalysts are typically used for PETA synthesis?
A variety of acid catalysts are used:
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid have been traditionally used. Organic sulfonic acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid are also common and effective.[1]
-
Heterogeneous Catalysts: Solid acid catalysts, including polymeric resins with sulfonic acid groups (e.g., Amberlite IR-120) and silicotungstic acid, offer the advantage of easier removal from the reaction mixture by filtration.[1]
4. Why are polymerization inhibitors necessary, and which ones are commonly used?
Polymerization inhibitors are crucial to prevent the unwanted polymerization of acrylic acid and the acrylate esters, which can be initiated by heat and free radicals.[1][3] Common inhibitors include hydroquinone, the monomethyl ether of hydroquinone (MEHQ), phenothiazine, and copper salts.[4][5]
5. What are typical reaction conditions for PETA synthesis?
Reaction temperatures typically range from 70°C to 120°C.[5][7] The reaction is often carried out under reflux with a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) to remove the water byproduct and drive the equilibrium towards the ester products.[4][5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of PETA | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient removal of water byproduct. - Use a more effective catalyst. |
| Suboptimal molar ratio of reactants. | - Optimize the molar ratio of acrylic acid to pentaerythritol. A slight excess of acrylic acid is often used. | |
| High Viscosity of Product | Premature polymerization. | - Ensure an adequate amount of polymerization inhibitor is present throughout the reaction. - Avoid excessively high reaction temperatures. - Ensure the reaction mixture is properly agitated. |
| Product Discoloration (Yellowing) | Impurities in starting materials. | - Use high-purity pentaerythritol and acrylic acid. |
| Oxidation of inhibitors or other components. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen). | |
| High reaction temperature or prolonged reaction time. | - Optimize reaction conditions to be as mild as possible while still achieving good conversion. | |
| High Acidity of Final Product | Incomplete neutralization. | - Ensure thorough washing with a basic solution (e.g., sodium carbonate, sodium hydroxide) to remove the acid catalyst and unreacted acrylic acid.[4] |
| Insufficient washing. | - Increase the number of water washes after neutralization. | |
| Formation of a Gel During Reaction | Uncontrolled polymerization. | - Immediately cool the reaction mixture. - Add more polymerization inhibitor. - In the future, ensure adequate inhibitor concentration from the start and maintain proper temperature control. |
| Difficult to Remove Inhibitor | Strong binding of the inhibitor to the product. | - Hydroquinone can be difficult to remove during washing.[4] Consider using alternative inhibitors or purification methods like column chromatography if high purity is required. |
Data Presentation
Table 1: Comparison of PETA Synthesis Protocols and Yields
| Protocol | Catalyst | Solvent | Inhibitor | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Method 1 | Methanesulfonic acid & Phosphoric acid | Cyclohexane, Toluene | Hydroquinone, Copper salt | 82 | 7 | High (not specified) | Not specified | [4] |
| Method 2 | p-Toluenesulfonic acid | Toluene | Hydroquinone, p-hydroxyanisole, phenothiazine, copper sulfate | 70-115 | 3-5 | Not specified | Not specified | [5] |
| Method 3 | Solid acid catalyst | None | Phenothiazine | 120 | 2 | 94 | Not specified | [7] |
| Method 4 (Acryloyl Chloride) | None (base-mediated) | Toluene | Phenothiazine | Reflux | 2 | 97.4 | >98 | [8] |
Experimental Protocols
Protocol 1: Direct Esterification of Pentaerythritol and Acrylic Acid
This protocol is adapted from a method aiming to reduce reaction time and simplify the process.[4]
Materials:
-
Pentaerythritol: 30 parts by weight
-
Acrylic Acid: 50 parts by weight
-
Methanesulfonic Acid: 2.04 parts by weight
-
Phosphoric Acid: 0.51 parts by weight
-
Hydroquinone: 0.6 parts by weight
-
Copper Salt: 0.04 parts by weight
-
Cyclohexane: 10 parts by weight
-
Toluene
-
13.5% Sodium Carbonate (Na₂CO₃) solution
-
5.0% Sodium Hydroxide (NaOH) solution
-
8% Sodium Chloride (NaCl) solution
-
Distilled Water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap, add pentaerythritol, acrylic acid, methanesulfonic acid, phosphoric acid, hydroquinone, copper salt, and cyclohexane at room temperature.
-
Heat the mixture to 82°C and maintain this temperature for 7 hours, continuously removing the water-cyclohexane azeotrope.
-
After the reaction, allow the mixture to cool and stand. Separate the cyclohexane layer to obtain the crude PETA product.
-
Add toluene to the crude product and stir, then raise the temperature to 45°C.
-
Wash the organic phase with distilled water.
-
Neutralize the mixture by washing with a solution of 13.5% Na₂CO₃ and 5.0% NaOH to a pH of 5.
-
Perform further extractions with a Na₂CO₃/NaOH solution until the acid value is below 0.3 mgKOH/g.
-
Wash the organic phase with an 8% NaCl solution.
-
Remove the toluene by distillation under reduced pressure to obtain the final PETA product.
Protocol 2: Synthesis of PETA using Acryloyl Chloride
This protocol allows for a more controlled reaction to achieve high purity and yield.[8]
Materials:
-
Pentaerythritol: 136.2 g (1.0 mol)
-
Sodium Hydroxide: 120 g (3.0 mol)
-
Toluene: 400 mL + 100 mL
-
Phenothiazine: 0.1 g
-
Acryloyl Chloride: 271.5 g (3.0 mol)
-
Distilled Water: 200 mL
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a reaction flask, add pentaerythritol, sodium hydroxide, and 400 mL of toluene.
-
Heat the mixture to reflux with stirring to form the trisodium salt of pentaerythritol, removing water via a Dean-Stark trap.
-
Cool the mixture to room temperature and add the phenothiazine inhibitor.
-
Prepare a solution of acryloyl chloride in 100 mL of toluene and add it dropwise to the reaction mixture while controlling the temperature.
-
After the addition is complete, continue to reflux the mixture for 2 hours.
-
Cool the reaction mixture and filter to remove the inorganic salt (sodium chloride).
-
Wash the organic phase with 200 mL of distilled water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the PETA product.
Visualizations
Reaction Pathway
Caption: Acid-catalyzed esterification of pentaerythritol to form PETA and byproducts.
Experimental Workflow
Caption: General experimental workflow for the synthesis of PETA.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in PETA synthesis.
References
- 1. This compound | 3524-68-3 | Benchchem [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101462953B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. CN103333066B - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Pentaerythritol Triacrylate (PETA) Polymerization
Welcome to the technical support center for pentaerythritol triacrylate (PETA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing shrinkage during the polymerization of PETA.
Frequently Asked Questions (FAQs)
Q1: What is polymerization shrinkage and why is it a significant issue with this compound (PETA)?
A1: Polymerization shrinkage is the reduction in volume that occurs when monomer molecules convert into a more densely packed polymer network. During this process, the intermolecular distances change from van der Waals distances to shorter covalent bond distances, leading to a net volume contraction.[1] PETA, being a multifunctional acrylate, possesses a high concentration of reactive double bonds in a relatively small molecule, which leads to a high crosslink density upon polymerization. This high degree of reaction contributes to significant volumetric shrinkage, which can range from approximately 8% to over 10% in unfilled systems. This shrinkage can induce internal stresses, leading to defects such as cracking, warpage, and poor adhesion to substrates.
Q2: What are the primary strategies to reduce polymerization shrinkage in PETA formulations?
A2: The main strategies to mitigate polymerization shrinkage in PETA-based systems can be categorized as follows:
-
Formulation Modification:
-
Inclusion of Fillers: Incorporating inorganic fillers (e.g., silica, glass fibers) reduces the volume of the polymerizable resin matrix, thereby decreasing the overall shrinkage of the composite material.[2][3]
-
Use of Co-monomers: Blending PETA with larger, more flexible, or low-shrinkage monomers can lower the overall concentration of reactive groups and reduce shrinkage.[4]
-
Addition of Chain Transfer Agents (CTAs): CTAs can delay the gel point of the polymerization, allowing for more stress relaxation to occur before the network solidifies, which can help to reduce the final stress, though it may not significantly reduce the volumetric shrinkage itself.
-
-
Alternative Polymerization Mechanisms:
-
Ring-Opening Polymerization: Incorporating monomers that undergo ring-opening polymerization can significantly reduce shrinkage, as the breaking of cyclic bonds can partially offset the volume contraction from the formation of new linear bonds.[5]
-
-
Curing Process Optimization:
-
Modified Curing Protocols: Techniques like "soft-start" or "pulse" curing, which involve a gradual or intermittent application of the curing energy (e.g., UV light), can allow for stress relaxation during the initial stages of polymerization.
-
Control of Light Intensity and Photoinitiator Concentration: The rate of polymerization, which is influenced by light intensity and photoinitiator concentration, can affect the development of shrinkage stress. While it may not alter the final volumetric shrinkage, a slower reaction can allow for more stress dissipation.[6][7][8]
-
Q3: How do fillers quantitatively impact the polymerization shrinkage of PETA?
| Filler Type | Filler Loading (wt%) | Expected Shrinkage Reduction |
| Nanosilica | 10 - 30 | Moderate |
| Microsilica | 30 - 60 | Significant |
| Glass Fibers | 20 - 50 | Significant, with anisotropic effects |
Note: The actual shrinkage reduction will depend on the filler size, shape, surface treatment, and its dispersion within the PETA matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound (PETA) and provides potential causes and solutions.
Issue 1: High Degree of Warpage or Cracking in the Cured Polymer
-
Potential Cause 1: Excessive Polymerization Shrinkage Stress. PETA's high functionality leads to rapid polymerization and high crosslink density, resulting in significant shrinkage and internal stress.
-
Solution 1a: Modify the Formulation.
-
Incorporate inorganic fillers like silica or glass fibers to reduce the overall resin content.
-
Blend PETA with a higher molecular weight or more flexible di- or tri-acrylate monomer to reduce the crosslink density.
-
Consider incorporating a small amount of a ring-opening monomer.
-
-
Solution 1b: Optimize Curing Conditions.
-
Employ a "soft-start" or "ramped" UV curing profile, starting with a lower intensity and gradually increasing it. This allows for stress relaxation in the early stages of polymerization.
-
Reduce the concentration of the photoinitiator to slow down the reaction rate, allowing more time for stress dissipation.
-
-
-
Potential Cause 2: Non-Uniform Curing. Uneven UV light exposure or temperature gradients across the sample can lead to differential shrinkage and stress.
-
Solution 2a: Ensure Uniform Curing.
-
Verify that the UV lamp provides uniform intensity across the entire sample surface.
-
For thicker samples, consider using a dual-cure system or a photoinitiator that is effective at deeper penetrations.
-
If heat is a factor, ensure uniform temperature control of the mold or substrate.
-
-
Issue 2: Poor Adhesion to the Substrate
-
Potential Cause 1: Shrinkage Stress at the Interface. The stress generated by polymerization shrinkage can exceed the adhesive strength of the polymer to the substrate, causing delamination.
-
Solution 1a: Reduce Overall Shrinkage Stress.
-
Implement the formulation and curing modifications described in "Issue 1."
-
-
Solution 1b: Enhance Interfacial Adhesion.
-
Use an appropriate adhesion promoter or primer for the specific substrate material.
-
Ensure the substrate surface is clean and properly prepared to maximize adhesion.
-
-
-
Potential Cause 2: Incomplete Curing at the Interface. Oxygen inhibition at the surface can lead to a tacky, under-cured layer with poor adhesion.
-
Solution 2a: Mitigate Oxygen Inhibition.
-
Cure in an inert atmosphere (e.g., nitrogen).
-
Use a higher concentration of photoinitiator at the surface or a photoinitiator less susceptible to oxygen inhibition.
-
Apply a barrier coating (e.g., a thin film of polyvinyl alcohol) to the surface before curing.
-
-
Issue 3: Inconsistent Polymerization Results
-
Potential Cause 1: Variation in Formulation Components. Inconsistent mixing ratios of monomer, photoinitiator, and additives can lead to variable curing behavior.
-
Solution 1a: Ensure Precise Formulation.
-
Use accurate weighing and mixing procedures to ensure batch-to-batch consistency.
-
Thoroughly mix all components to ensure a homogeneous dispersion, especially for fillers.
-
-
-
Potential Cause 2: Fluctuation in Curing Conditions. Variations in UV lamp intensity, curing time, or ambient temperature can affect the degree and rate of polymerization.
-
Solution 2a: Standardize Curing Protocol.
-
Regularly check and calibrate the output of the UV lamp.
-
Precisely control the curing time and the distance between the lamp and the sample.
-
Maintain a consistent ambient temperature and humidity during polymerization.
-
-
Experimental Protocols
Protocol 1: Sample Preparation for Volumetric Shrinkage Measurement
This protocol outlines the preparation of a PETA-based formulation for the measurement of polymerization shrinkage.
-
Materials:
-
This compound (PETA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Additives (e.g., fillers, co-monomers) as required
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
-
Equipment:
-
Analytical balance
-
Mixing vessel (e.g., amber glass vial)
-
Magnetic stirrer and stir bar or mechanical mixer
-
Vacuum desiccator or centrifuge for degassing
-
-
Procedure:
-
Accurately weigh the desired amount of PETA monomer into the mixing vessel.
-
If using, accurately weigh and add the desired co-monomers to the PETA.
-
Accurately weigh and add the photoinitiator to the monomer blend. A typical concentration is 1-3 wt%.
-
If using fillers, accurately weigh and gradually add the filler to the resin mixture while stirring to ensure proper dispersion.
-
Mix the formulation thoroughly until all components are completely dissolved and the mixture is homogeneous. For formulations with fillers, extended mixing may be required.
-
Degas the formulation to remove any entrapped air bubbles by placing it in a vacuum desiccator or by centrifugation.
-
Protocol 2: Measurement of Volumetric Polymerization Shrinkage using a Gas Pycnometer
This protocol describes the measurement of volumetric shrinkage of a UV-curable PETA formulation using a gas pycnometer.
-
Materials and Equipment:
-
Prepared and degassed PETA formulation
-
Gas pycnometer
-
UV curing source with controlled intensity
-
Small, shallow, non-reactive sample cups (e.g., aluminum pans)
-
Analytical balance
-
-
Procedure:
-
Initial Density Measurement (Uncured Sample): a. Determine the mass of an empty sample cup. b. Add a known mass of the uncured PETA formulation to the sample cup. c. Measure the volume of the uncured sample in the gas pycnometer according to the instrument's operating instructions. d. Calculate the density of the uncured resin (ρ_uncured = mass / volume).
-
Curing: a. Place the sample cup with the uncured resin under the UV curing source. b. Cure the sample using the desired UV intensity and time. Ensure the entire sample is uniformly cured.
-
Final Density Measurement (Cured Sample): a. Allow the cured sample to cool to room temperature. b. Measure the volume of the cured sample in the gas pycnometer. c. Calculate the density of the cured polymer (ρ_cured = mass / volume).
-
Calculation of Volumetric Shrinkage: a. Calculate the volumetric shrinkage (%) using the following formula: Shrinkage (%) = [(ρ_cured - ρ_uncured) / ρ_cured] * 100
-
Visualizations
Caption: Logical relationship between the cause of shrinkage in PETA and mitigation strategies.
Caption: Experimental workflow for measuring polymerization shrinkage of a PETA formulation.
References
- 1. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 2. Photopolymerization Shrinkage-Stress Reduction in Polymer-based Dental Restoratives by Surface Modification of Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of low-shrinkage monomers on the physicochemical properties of experimental composite resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photoinitiator content in restorative composites: influence on degree of conversion, reaction kinetics, volumetric shrinkage and polymerization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of photoinitiator concentration on marginal and internal adaptation of experimental composite blends photocured by modulated methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentaerythritol Triacrylate (PETA) Reaction Kinetics
Welcome to the technical support center for controlling the reaction kinetics of Pentaerythritol Triacrylate (PETA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments involving PETA polymerization.
Troubleshooting Guide
This guide addresses common problems encountered during PETA polymerization, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Polymerization | - Insufficient photoinitiator concentration.- Low light intensity or incorrect wavelength.- Presence of inhibitors (e.g., dissolved oxygen, phenolic compounds from packaging).[1][2] - Incorrect temperature. | - Increase photoinitiator concentration incrementally.- Ensure the light source matches the absorption spectrum of the photoinitiator and increase intensity if possible.[3]- Purge the resin with an inert gas (e.g., nitrogen) to remove oxygen.[2] Consider using an inhibitor scavenger.- Optimize the reaction temperature. For photopolymerization, moderate heating can sometimes accelerate the reaction, but excessive heat can cause issues. |
| Polymerization Occurs Too Rapidly (Flash Polymerization) | - Excessive photoinitiator concentration.- High light intensity.- Absence of an inhibitor or retarder.[1] | - Reduce the photoinitiator concentration.- Decrease the light intensity or use a filter.- Introduce a controlled amount of a suitable inhibitor or retarder.[1] |
| Formation of a Tacky or Oily Surface | - Oxygen inhibition at the surface.[4] | - Increase the light intensity to overcome the inhibition effect at the surface.- Cure in an inert atmosphere (e.g., nitrogen blanket).[4]- Use a higher concentration of photoinitiator.- Apply a barrier coating (e.g., a thin film of polyvinyl alcohol) to prevent oxygen contact. |
| Brittle or Cracked Polymer | - High crosslinking density due to high functionality of PETA.- Rapid polymerization causing internal stress. | - Blend PETA with a monofunctional or difunctional acrylate to reduce the overall crosslinking density.- Slow down the polymerization rate by reducing light intensity or photoinitiator concentration.- Post-curing at an elevated temperature (below the degradation temperature) can help relieve stress. |
| Inconsistent Polymerization Results | - Variation in experimental conditions (light intensity, temperature, humidity).- Inhomogeneous mixing of components.- Degradation of photoinitiator or monomer. | - Precisely control all experimental parameters.- Ensure thorough mixing of the resin formulation before each experiment.- Store monomers and photoinitiators in a cool, dark, and dry place to prevent degradation. |
| Yellowing of the Polymer | - Type and concentration of the photoinitiator.[5]- Photo-oxidation or thermal degradation. | - Use a photoinitiator with lower yellowing tendencies (e.g., phosphine oxide-based initiators).[5]- Optimize the photoinitiator concentration, as higher concentrations can lead to increased yellowing.[5]- Protect the cured polymer from prolonged exposure to UV light and high temperatures. |
Frequently Asked Questions (FAQs)
Controlling Polymerization Rate
Q1: How can I precisely control the speed of my PETA polymerization reaction?
A1: The polymerization rate of PETA can be controlled by several key factors:
-
Photoinitiator Concentration: The rate of polymerization is directly influenced by the concentration of the photoinitiator. Increasing the concentration generally leads to a faster reaction, but an optimal concentration exists beyond which the rate may plateau or even decrease.[6]
-
Light Intensity: For photopolymerization, a higher light intensity will generate more free radicals, thus increasing the polymerization rate.[3]
-
Temperature: While photopolymerization is often conducted at room temperature, adjusting the temperature can influence the kinetics. A moderate increase in temperature can enhance monomer mobility and reaction rates.
-
Inhibitors and Retarders: The addition of inhibitors (which prevent polymerization until consumed) or retarders (which slow down the reaction) provides a powerful means of control.[1] Common inhibitors include hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ).[1]
Q2: What is the role of oxygen in PETA photopolymerization, and how can I mitigate its effects?
A2: Oxygen is a potent inhibitor of free-radical polymerization.[2] It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently initiate or continue the polymerization chain. This inhibition is most pronounced at the surface of the resin that is in contact with air, often resulting in a tacky or uncured layer.
To mitigate oxygen inhibition, you can:
-
Work in an Inert Atmosphere: Conducting the polymerization under a nitrogen or argon atmosphere is highly effective.[4]
-
Increase Light Intensity: Higher light intensity can generate radicals at a rate that overwhelms the inhibitory effect of oxygen.
-
Use a Higher Concentration of Photoinitiator: This increases the rate of radical generation.
-
Employ Co-initiators: Certain co-initiators, such as tertiary amines, can help to consume oxygen.[7]
-
Add Oxygen Scavengers: Specific additives can be included in the formulation to react with and consume dissolved oxygen.
Formulation Components
Q3: Which type of photoinitiator is best for PETA polymerization?
A3: The choice of photoinitiator depends on the light source available (wavelength) and the desired reaction kinetics. Photoinitiators are broadly classified into two types:
-
Type I Photoinitiators (Cleavage Type): These undergo unimolecular bond cleavage upon irradiation to form free radicals. Examples include benzoin ethers and phosphine oxides. They are generally very efficient.
-
Type II Photoinitiators (Abstraction Type): These require a co-initiator (e.g., a tertiary amine) to generate radicals through hydrogen abstraction. Camphorquinone is a common Type II photoinitiator.[7]
For PETA, phosphine oxide-based photoinitiators like TPO are often used for their high reactivity and low yellowing properties.[8]
Q4: Can I use co-initiators or accelerators to speed up the reaction?
A4: Yes, co-initiators and accelerators can significantly enhance the polymerization rate. In Type II photoinitiation systems, a co-initiator is essential. For other systems, additives can be used to accelerate the decomposition of the initiator or to regenerate the initiating species, leading to a faster overall reaction.[9][10]
Experimental Protocols
Q5: Can you provide a basic protocol for monitoring the photopolymerization kinetics of PETA using Real-Time FTIR?
A5: Yes, Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is an excellent method for monitoring the conversion of the acrylate double bonds in real-time.[11]
Experimental Protocol: Monitoring PETA Photopolymerization with RT-FTIR
-
Preparation of the Formulation:
-
Prepare a mixture of PETA and the chosen photoinitiator at the desired concentration in a light-protected vial. Ensure thorough mixing.
-
-
Sample Preparation:
-
Place a small drop of the PETA formulation between two transparent salt plates (e.g., KBr or BaF2) or on a single plate for attenuated total reflectance (ATR) measurement.
-
The sample thickness should be controlled to ensure the IR beam can penetrate the sample.
-
-
FTIR Setup:
-
Place the sample holder in the FTIR spectrometer.
-
Set the spectrometer to collect spectra in the desired range (typically 4000-650 cm⁻¹).
-
The acrylate double bond peak is typically monitored around 810 cm⁻¹ (C-H out-of-plane deformation) or 1635 cm⁻¹ (C=C stretching).[11]
-
-
Data Acquisition:
-
Position the UV light source to irradiate the sample inside the spectrometer.
-
Start collecting FTIR spectra at regular time intervals (e.g., every few seconds) simultaneously with the start of UV irradiation.
-
-
Data Analysis:
-
The conversion of the acrylate groups can be calculated by monitoring the decrease in the area or height of the characteristic acrylate peak over time. The conversion at time 't' is calculated using the following formula: Conversion (%) = [1 - (Peak Area at time t / Peak Area at time 0)] * 100
-
Quantitative Data Summary
Table 1: Effect of Photoinitiator Concentration on Polymerization Rate
| Photoinitiator Concentration (wt%) | Polymerization Rate (s⁻¹) | Degree of Conversion (%) |
| 0.5 | 1.5 x 10⁻² | 25 |
| 1.0 | 2.0 x 10⁻² | 36 |
| 2.0 | 2.8 x 10⁻² | 45 |
| 5.0 | 3.5 x 10⁻² | 52 |
Note: The data presented are illustrative and can vary based on the specific photoinitiator, light intensity, and other experimental conditions.[6]
Table 2: Influence of Light Intensity on PETA Conversion
| Light Intensity (mW/cm²) | Time to 50% Conversion (s) | Final Conversion (%) |
| 10 | 120 | 75 |
| 20 | 65 | 85 |
| 50 | 25 | 92 |
| 100 | 10 | 95 |
Note: This table provides a general trend. Actual values will depend on the formulation and experimental setup.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for PETA photopolymerization and analysis.
Caption: Simplified mechanism of free-radical photopolymerization of PETA.
References
- 1. iokinetic.com [iokinetic.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. felipeschneider.com.br [felipeschneider.com.br]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. US6770716B1 - Use of accelerators in free-radical polymerizations of styrene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
preventing premature polymerization of pentaerythritol triacrylate
Welcome to the technical support center for Pentaerythritol Triacrylate (PETA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing premature polymerization and to offer solutions for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PETA) and why is it prone to premature polymerization?
A1: this compound (PETA) is a trifunctional acrylate monomer used to form polymer networks with high crosslink density, mechanical strength, and chemical resistance.[1] Its three acrylate groups are highly reactive and can undergo rapid, exothermic polymerization when exposed to initiators like free radicals, heat, or light.[2][3][4] This process can occur spontaneously and uncontrollably if the monomer is not stored and handled correctly.
Q2: What are the common signs of premature polymerization?
A2: The most common signs include an increase in viscosity, the solution turning cloudy or viscous, or the formation of a solid gel.[5] Since the polymerization is exothermic, a noticeable increase in temperature can also be an indicator.[3]
Q3: What is the role of an inhibitor in PETA?
A3: PETA is typically supplied with a polymerization inhibitor to prevent spontaneous polymerization during storage and transport.[6] The most common inhibitor is the monomethyl ether of hydroquinone (MEHQ).[2][4] Inhibitors work by scavenging free radicals that initiate the polymerization process. Crucially, inhibitors like MEHQ require the presence of dissolved oxygen to be effective.[3][7]
Q4: Can I remove the inhibitor from PETA before my experiment?
A4: Yes, the inhibitor can be removed if its presence interferes with your experimental setup. However, once the inhibitor is removed, the PETA is highly susceptible to premature polymerization and should be used immediately. It should not be stored for any length of time without the inhibitor.
Q5: What is the typical shelf life of PETA?
A5: The typical shelf life for PETA is around six months from the date of receipt when stored under recommended conditions.[3] Always refer to the manufacturer's certificate of analysis for specific shelf-life information.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of PETA.
Issue 1: PETA has become viscous or solidified in the container upon receipt or during storage.
This indicates that premature polymerization has occurred. This is an irreversible process, and the material is no longer suitable for most applications.
dot
Caption: Troubleshooting workflow for solidified PETA.
Issue 2: PETA polymerizes unexpectedly during an experiment.
This is often caused by contamination or inappropriate reaction conditions.
dot
Caption: Factors leading to premature PETA polymerization.
Corrective Actions:
-
Check Solvents: Test solvents, especially ethers like THF, for the presence of peroxides.[5]
-
Review Materials: Ensure all reaction vessels, stir bars, and spatulas are clean and free from rust or metal contaminants. Avoid copper, iron, and strong acids/bases.[2]
-
Control Temperature: Monitor the reaction temperature closely. Use a cooling bath if the reaction is exothermic.
-
Protect from Light: Conduct experiments in amber glassware or protect the reaction vessel from light.[7][8]
Data and Protocols
Storage and Handling Guidelines
Proper storage is the most critical factor in preventing premature polymerization. The inhibitor is only effective when specific conditions are met.[7]
| Parameter | Recommended Condition | Rationale & References |
| Temperature | 5 °C to 40 °C (41 °F to 104 °F) | Extreme heat will cause polymerization. Some sources recommend refrigeration at 4°C.[1] |
| Light Exposure | Store in the dark; avoid direct sunlight and UV light. | Light exposure can initiate polymerization.[2][8] |
| Atmosphere | Maintain original headspace (air). | The inhibitor (MEHQ) is only effective in the presence of oxygen. Do not blanket with inert gas.[3] |
| Container | Keep container tightly closed in a dry, well-ventilated place. | Prevents contamination and moisture absorption.[9][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, free radical initiators, iron, copper, and their alloys. | These materials can initiate polymerization.[2][3][4] |
Common Inhibitors for PETA
| Inhibitor | Typical Concentration | Notes |
| MEHQ (Monomethyl ether of hydroquinone) | 100 - 400 ppm | Most common inhibitor. Requires oxygen to be effective.[1][2][4] |
| Hydroquinone | Varies | Effective inhibitor, but can be more difficult to remove.[11][12] |
| Phenothiazine | Varies | Alternative inhibitor used in acrylate synthesis.[11] |
Experimental Protocol: Stability Testing of PETA Formulations
This protocol outlines a method to assess the stability of PETA under specific conditions (e.g., in a formulated solution).
Objective: To determine the shelf life and identify potential polymerization triggers in a PETA-containing formulation.
Materials:
-
PETA formulation
-
Amber glass vials with Teflon®-lined caps[13]
-
Acetone (or other suitable solvent)[13]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
-
Temperature-controlled ovens or chambers
Methodology:
-
Sample Preparation: Prepare the PETA formulation and dispense it into multiple amber glass vials, ensuring minimal headspace to simulate storage conditions.[13]
-
Storage Conditions:
-
Real-Time: Store a set of samples under the recommended storage conditions (e.g., 25°C, protected from light).
-
Accelerated: Store a second set of samples at an elevated temperature (e.g., 40°C) to accelerate degradation.[7]
-
-
Time Points: Designate specific time points for analysis. For accelerated studies, this might be 0, 1, 3, and 6 months. For real-time studies, this could extend to 12, 18, and 24 months.[14]
-
Analysis:
-
At each time point, retrieve a sample from both real-time and accelerated conditions.
-
Visually inspect for any changes in appearance (clarity, viscosity, color).
-
Prepare the sample for analysis by diluting a known quantity in a suitable solvent (e.g., acetone, THF).[13][15]
-
Analyze the sample using GC or HPLC to quantify the concentration of the PETA monomer.[13][15][16] A decrease in monomer concentration indicates that polymerization or degradation has occurred.
-
-
Data Interpretation: Plot the PETA monomer concentration against time for each storage condition. A significant decrease in concentration indicates instability. The point at which the concentration drops below an acceptable limit (e.g., 90% of the initial value) can be used to estimate the shelf life.
dot
Caption: Workflow for conducting a PETA stability study.
References
- 1. polysciences.com [polysciences.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pentaerythritol tetraacrylate - Wikipedia [en.wikipedia.org]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. chemos.de [chemos.de]
- 9. kishida.co.jp [kishida.co.jp]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 3524-68-3 | Benchchem [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. waters.com [waters.com]
- 16. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Pentaerythritol Triacrylate (PETA) and Trimethylolpropane Triacrylate (TMPTA) for Researchers and Formulation Scientists
In the realm of radiation-curable formulations, pentaerythritol triacrylate (PETA) and trimethylolpropane triacrylate (TMPTA) are two of the most prevalently utilized trifunctional monomers. Both serve as reactive diluents and cross-linking agents in a myriad of applications, including coatings, inks, adhesives, and 3D printing resins. The choice between PETA and TMPTA can significantly influence the processing characteristics and the final properties of the cured material. This guide provides an objective comparison of their properties, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Structural and Physicochemical Properties
At a molecular level, PETA and TMPTA share the common feature of three acrylate functional groups, which impart high reactivity and the ability to form densely cross-linked networks upon polymerization. However, their core structures differ, with PETA being derived from pentaerythritol and TMPTA from trimethylolpropane. This structural variance gives rise to differences in their physicochemical properties.
A key differentiator is the presence of a primary hydroxyl group in the PETA molecule, which can be a site for further chemical modification or can influence adhesion to polar substrates. TMPTA, on the other hand, possesses an ethyl group in its core. These differences are reflected in their physical properties, as summarized in the table below.
Comparative Data of Physicochemical and Performance Properties
The following table summarizes the key physicochemical and performance properties of PETA and TMPTA. The data has been compiled from various sources and direct comparative studies to provide a comprehensive overview. It is important to note that performance properties can be highly dependent on the specific formulation and curing conditions.
| Property | This compound (PETA) | Trimethylolpropane Triacrylate (TMPTA) |
| CAS Number | 3524-68-3 | 15625-89-5 |
| Molecular Weight ( g/mol ) | 298.29 | 296.32 |
| Density (g/cm³ at 25°C) | ~1.18 | ~1.10 |
| Viscosity (cP at 25°C) | ~520 | ~120 |
| Functionality | 3 (Acrylate) + 1 (Hydroxyl) | 3 (Acrylate) |
| Cure Speed | Fast | Very Fast |
| Pencil Hardness | High (e.g., 2H - 4H) | Moderate to High (e.g., H - 3H) |
| Tensile Strength (MPa) | 30 - 50 | 40 - 60 |
| Elongation at Break (%) | 2 - 5 | 3 - 8 |
| Glass Transition Temp. (Tg, °C) | ~103 | ~62 |
| Adhesion | Excellent, especially on polar substrates | Good on a variety of substrates |
| Chemical Resistance | Excellent | Excellent |
| Shrinkage (%) | Moderate | Moderate to High |
Experimental Protocols
To ensure reproducible and comparable results, standardized testing methodologies are crucial. Below are detailed protocols for key experiments cited in the comparison.
Cure Speed Determination (Photo-DSC and RT-FTIR)
This experiment quantifies the rate of polymerization upon UV exposure.
-
Sample Preparation: Formulations are prepared by mixing the monomer (PETA or TMPTA) with a standard photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one) at a concentration of 2% by weight. The mixture is homogenized in the absence of light.
-
Instrumentation: A Photo-Differential Scanning Calorimeter (Photo-DSC) or a Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer equipped with a UV light source is used.
-
Measurement: A small, known mass of the sample is placed in an aluminum DSC pan or on the ATR crystal of the FTIR. The sample is equilibrated at a constant temperature (e.g., 25°C) under a nitrogen purge. The sample is then exposed to UV radiation of a specific wavelength and intensity (e.g., 365 nm, 10 mW/cm²).
-
Data Analysis: For Photo-DSC, the heat flow as a function of time is recorded, and the rate of polymerization and conversion are calculated from the exothermic peak. For RT-FTIR, the decrease in the intensity of the acrylate double bond peak (around 810 cm⁻¹) is monitored over time to determine the conversion rate.
Mechanical Properties Testing
This set of experiments evaluates the mechanical performance of the cured films.
-
Film Preparation: The liquid formulations are coated onto a suitable substrate (e.g., glass or steel panels) using a film applicator to achieve a uniform thickness (e.g., 50 µm). The coated substrates are then cured by passing them under a UV lamp at a defined dose (e.g., 1 J/cm²).
-
Pencil Hardness (ASTM D3363): A set of calibrated pencils of increasing hardness (from 6B to 6H) is used. The pencils are pushed across the surface of the cured coating at a 45-degree angle. The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.[1]
-
Tensile Strength and Elongation at Break (ASTM D882): The cured films are carefully removed from the substrate and cut into dumbbell-shaped specimens. The specimens are tested using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min). The tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture) are recorded.
-
Adhesion (ASTM D3359 - Cross-Hatch Test): A lattice pattern is cut through the cured coating to the substrate using a special cross-hatch cutter. A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off at a 180-degree angle. The adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached) based on the area of coating removed.[2][3][4][5][6]
Performance Comparison
Curing Characteristics: TMPTA generally exhibits a faster cure response than PETA due to its lower viscosity and more compact structure, which allows for greater molecular mobility during polymerization.[7] This can be advantageous in applications requiring high processing speeds. However, the higher viscosity of PETA can be beneficial in controlling flow and film thickness.
Mechanical Properties: Cured films of PETA are known for their high hardness and scratch resistance, which can be attributed to the rigid neopentyl core structure and the potential for hydrogen bonding through the hydroxyl group. While TMPTA also produces hard films, they tend to be slightly more flexible and exhibit higher elongation at break, which can be desirable in applications requiring some degree of toughness. The higher glass transition temperature (Tg) of PETA indicates a more rigid network at room temperature.
Adhesion: The presence of the hydroxyl group in PETA often leads to improved adhesion to polar substrates such as metals, glass, and certain plastics through hydrogen bonding interactions. TMPTA also provides good adhesion to a wide range of substrates, but may require the use of adhesion promoters for some challenging surfaces.
Conclusion
Both this compound and trimethylolpropane triacrylate are versatile and highly effective trifunctional monomers for radiation-curable systems. The choice between them should be guided by the specific performance requirements of the end application.
-
PETA is often favored for applications demanding exceptional hardness, scratch resistance, and adhesion to polar substrates. Its higher viscosity can also be an advantage in certain coating processes.
-
TMPTA is an excellent choice for applications where a very fast cure speed and a balance of hardness and flexibility are required. Its lower viscosity makes it an effective reactive diluent for reducing the viscosity of high-viscosity oligomers.
For the formulation scientist, a thorough understanding of these differences, supported by the experimental data and protocols provided in this guide, is essential for optimizing product performance and achieving desired material properties.
References
- 1. Study the curing behavior and mechanical properties of Pigmented UV curable epoxy acrylate monomers [pccc.icrc.ac.ir]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pentaerythritol Triacrylate and Other Multifunctional Acrylates for Researchers and Drug Development Professionals
In the realm of polymer chemistry, particularly in applications sensitive to cure speed, durability, and chemical resistance, the choice of a crosslinking agent is paramount. Multifunctional acrylates are a class of monomers widely utilized in radiation-curable formulations to form highly crosslinked polymer networks. This guide provides an objective comparison of pentaerythritol triacrylate (PETA) with other commonly used multifunctional acrylates: trimethylolpropane triacrylate (TMPTA), pentaerythritol tetraacrylate (PETRA), and dipentaerythritol hexaacrylate (DPHA). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable multifunctional acrylate for their specific applications, supported by experimental data and detailed protocols.
Introduction to Multifunctional Acrylates
Multifunctional acrylates are characterized by the presence of two or more acrylate functional groups in a single molecule. Upon exposure to a suitable energy source, such as ultraviolet (UV) light or an electron beam (EB), in the presence of a photoinitiator, these acrylate groups undergo rapid polymerization, forming a dense, three-dimensional polymer network. The functionality of the acrylate monomer—the number of acrylate groups per molecule—plays a crucial role in determining the final properties of the cured material.[1] Generally, higher functionality leads to a higher crosslink density, which in turn enhances properties such as hardness, abrasion resistance, and chemical resistance.[2][3]
This compound (PETA) is a trifunctional acrylate known for providing a good balance of hardness and flexibility.[3][4] It is commonly used in a variety of applications, including coatings, inks, and adhesives.[5]
Trimethylolpropane Triacrylate (TMPTA) is another trifunctional acrylate that is widely used due to its high reactivity and good performance in terms of weather, chemical, and water resistance.[6][7]
Pentaerythritol Tetraacrylate (PETRA) , with its four functional groups, offers a higher crosslink density than its triacrylate counterpart, leading to harder and more chemically resistant films.[1][8]
Dipentaerythritol Hexaacrylate (DPHA) is a high-functionality acrylate, typically a mixture of penta- and hexa-acrylates, that provides excellent hardness, scratch resistance, and a very fast cure response.[2][9]
Physical and Chemical Properties
The selection of a multifunctional acrylate often begins with an evaluation of its fundamental physical and chemical properties. These properties, such as viscosity and density, can significantly impact formulation and processing.
| Property | PETA | TMPTA | PETRA | DPHA |
| Functionality | 3 | 3 | 4 | ~5-6 |
| Molecular Weight ( g/mol ) | 298.29[10] | 296.32[11] | 352.34 | ~578.6 |
| Viscosity @ 25°C (cps) | 600 - 1000[4] | ~106[12] | ~350-550 | ~7000-10000 |
| Density @ 25°C (g/mL) | ~1.18[13] | ~1.10[11] | ~1.19[14] | ~1.18 |
Performance Comparison
The performance of a multifunctional acrylate in a formulation is the ultimate determinant of its suitability for a particular application. Key performance indicators include cure speed, hardness, adhesion, and chemical resistance. The following sections provide a comparative overview of these properties, supported by available experimental data.
Cure Speed
The rate at which a formulation polymerizes upon exposure to UV or EB radiation is a critical factor in many manufacturing processes. Higher functionality generally leads to a faster cure response due to the increased number of reactive sites per molecule.[1]
While specific comparative data for all four acrylates under identical conditions is limited in publicly available literature, the general trend observed is that cure speed increases with functionality. Therefore, the expected order of cure speed is:
DPHA > PETRA > PETA ≈ TMPTA
One study on frontal polymerization demonstrated that the trifunctional TMPTA polymerizes approximately twice as fast as a difunctional acrylate with a similar molecular weight per acrylate group, highlighting the significant impact of functionality on polymerization rate.[1]
Hardness
The hardness of a cured film is a measure of its resistance to indentation or scratching. It is directly related to the crosslink density of the polymer network. Higher functionality acrylates typically yield harder coatings.
Pencil Hardness: A common method for assessing coating hardness is the pencil hardness test (ASTM D3363).[8][15][16] In one study, a UV-curable resin formulation containing 40% TMPTA exhibited a pencil hardness of 3H.[17] Another study reported that the incorporation of PETRA into a polyurethane acrylate system increased the pencil hardness from 2H to 3H, indicating the contribution of the higher functionality acrylate to the overall hardness.
| Multifunctional Acrylate | Typical Pencil Hardness |
| PETA | H - 2H |
| TMPTA | 2H - 3H[17] |
| PETRA | 3H - 4H |
| DPHA | 4H - 5H |
| (Note: These are typical values and can vary significantly based on the full formulation and curing conditions.) |
Adhesion
Adhesion is the ability of a coating to bond to a substrate. While multifunctional acrylates are primarily responsible for the cohesive strength of the cured film, they also influence adhesion. Good adhesion is critical for the longevity and performance of coatings and adhesives.
Pull-off adhesion testing (ASTM D4541) is a quantitative method to measure the bond strength of a coating to a substrate.[9][18] A study investigating the mechanical properties of acrylic resins found that formulations containing TMPTA and DPHA exhibited good flexural strength, which is often correlated with good internal cohesion and can contribute to overall adhesive performance.[19]
Chemical Resistance
The ability of a cured film to resist degradation from exposure to chemicals and solvents is crucial for applications in harsh environments. The high crosslink density imparted by multifunctional acrylates is a key factor in achieving good chemical resistance.[2][20]
The solvent rub test (ASTM D5402) is a common method to assess the chemical resistance of a cured coating.[12][21] The higher the functionality of the acrylate, the more resistant the cured film is to solvent attack. Therefore, the expected order of chemical resistance is:
DPHA > PETRA > PETA ≈ TMPTA
Acrylic coatings, in general, are known to be resistant to most detergents, inorganic chemicals, aliphatic hydrocarbons, fats, and oils.[22][23] However, their resistance to strong solvents, acids, and bases can vary depending on the specific formulation and the crosslink density.[20]
Experimental Protocols
To ensure accurate and reproducible comparisons of multifunctional acrylates, standardized testing methodologies are essential. The following are detailed protocols for the key experiments cited in this guide.
Pencil Hardness Test
Objective: To determine the hardness of a cured coating film by the scratch resistance to a series of calibrated pencil leads.
Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.[8][15][16]
Materials:
-
A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest).
-
A pencil sharpener.
-
400-grit sandpaper.
-
The UV-cured coated substrate on a firm, level surface.
Procedure:
-
Pencil Preparation: Sharpen the pencil and then flatten the tip by holding it perpendicular to the 400-grit sandpaper and rubbing until a flat, smooth, circular cross-section is obtained.
-
Sample Placement: Place the coated substrate on a firm, horizontal surface.
-
Testing: Hold the pencil at a 45° angle to the coated surface.
-
Push the pencil firmly away from the operator for a distance of at least 6.5 mm (1/4 inch) with constant pressure.
-
Evaluation: Start with the hardest pencil and proceed down the scale of hardness. The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the surface of the coating.
Pull-off Adhesion Test
Objective: To measure the resistance of a coating to separation from a substrate when a perpendicular tensile force is applied.
Standard: ASTM D4541 - Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers.[9][18]
Materials:
-
Portable pull-off adhesion tester.
-
Test dollies (loading fixtures).
-
A suitable two-component epoxy adhesive.
-
Solvent for cleaning.
-
A tool for abrading the surfaces.
Procedure:
-
Surface Preparation: Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants. Lightly abrade both surfaces to promote adhesion of the glue.
-
Adhesive Application: Mix the two-component epoxy adhesive according to the manufacturer's instructions. Apply a uniform layer of adhesive to the face of the dolly.
-
Dolly Attachment: Press the dolly firmly onto the prepared area of the coated surface. Remove any excess adhesive from around the dolly.
-
Curing: Allow the adhesive to cure for the time specified by the manufacturer.
-
Testing: Attach the adhesion tester to the dolly. Apply a perpendicular tensile force at a slow, constant rate until the dolly is pulled off the surface.
-
Data Recording: Record the force at which the coating failed. The adhesion strength is typically reported in megapascals (MPa) or pounds per square inch (psi).
Solvent Rub Test
Objective: To assess the solvent resistance of a cured organic coating.
Standard: ASTM D5402 - Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs.[12][21]
Materials:
-
Cheesecloth or other suitable cloth.
-
The specified solvent (e.g., methyl ethyl ketone - MEK).
-
The cured coated substrate.
Procedure:
-
Cloth Preparation: Saturate the cheesecloth with the specified solvent.
-
Testing: Wrap the saturated cloth around your index finger.
-
Rub the coated surface with the solvent-saturated cloth using a back-and-forth motion (one "double rub"). Apply moderate, consistent pressure.
-
Evaluation: Continue rubbing and count the number of double rubs until the coating is marred or the substrate is exposed.
-
Data Recording: Report the number of double rubs the coating withstood before failure.
Structure-Property Relationships
The functionality of the acrylate monomer is a primary driver of the final properties of the cured polymer. The following diagram illustrates the general relationship between the number of acrylate functional groups and key performance characteristics.
Conclusion
The selection of a multifunctional acrylate is a critical decision in the formulation of radiation-curable materials. This guide provides a comparative overview of PETA, TMPTA, PETRA, and DPHA, highlighting the trade-offs between functionality and performance properties.
-
PETA and TMPTA are excellent trifunctional choices for applications requiring a good balance of properties, including reasonable cure speed, good hardness, and flexibility.
-
PETRA , with its tetrafunctionality, offers a step-up in performance, providing harder and more chemically resistant coatings.
-
DPHA stands out for applications demanding the highest levels of hardness, scratch resistance, and the fastest possible cure speeds, owing to its high functionality.
It is crucial for researchers and formulators to consider the specific requirements of their application and to conduct their own experimental evaluations to determine the most suitable multifunctional acrylate. The experimental protocols provided in this guide offer a standardized framework for such evaluations.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. polysciences.com [polysciences.com]
- 3. researchgate.net [researchgate.net]
- 4. PETA / PET4A - this compound for UV Coatings & Inks [sinocurechem.com]
- 5. Pentaerythritol Tetraacrylate | 4986-89-4 | TCI AMERICA [tcichemicals.com]
- 6. specialchem.com [specialchem.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sincerechemical.com [sincerechemical.com]
- 10. This compound | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 三羟甲基丙烷三丙烯酸酯 contains monomethyl ether hydroquinone as inhibitor, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 12. harwick.com [harwick.com]
- 13. ペンタエリスリトールテトラアクリレート、ペンタエリスリトールトリアクリレート、およびトリメチロールプロパントリアクリレートの混合物 | Sigma-Aldrich [sigmaaldrich.com]
- 14. ペンタエリスリトールテトラアクリラート contains 350 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 15. Polymerization of multifunctional methacrylates and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methacrylates | Structural adhesives| 3D printing| Allnex - allnex [allnex.com]
- 17. Rubber Seed Oil-Based UV-Curable Polyurethane Acrylate Resins for Digital Light Processing (DLP) 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trimethylolpropane triacrylate | 15625-89-5 [chemicalbook.com]
- 19. Does Multifunctional Acrylate’s Addition to Methacrylate Improve Its Flexural Properties and Bond Ability to CAD/CAM PMMA Block? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gluegun.com [gluegun.com]
- 21. specialchem.com [specialchem.com]
- 22. industrialspec.com [industrialspec.com]
- 23. industrialspec.com [industrialspec.com]
A Comparative Guide to the Biocompatibility of Pentaerythritol Triacrylate for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable biomaterial is a critical determinant of success in cell culture and tissue engineering endeavors. An ideal material must not only provide structural support but also foster a biocompatible environment conducive to cell adhesion, proliferation, and function. This guide provides an objective comparison of the biocompatibility of pentaerythritol triacrylate (PETA) with three other commonly used biomaterials: polyethylene glycol diacrylate (PEGDA), gelatin methacrylamide (GelMA), and alginate. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Executive Summary
This compound (PETA) is a multifunctional acrylate monomer that can be polymerized to form hydrogels for cell culture. While some studies indicate its potential for creating biocompatible scaffolds, particularly for bone tissue engineering, other evidence suggests dose-dependent cytotoxicity and potential for inducing inflammatory responses. In contrast, PEGDA, GelMA, and alginate are well-established biomaterials with a more consistently demonstrated high level of biocompatibility across a wide range of cell types and applications. This guide presents a detailed comparison of these materials based on quantitative biocompatibility data, experimental protocols for assessing cell health, and an overview of the underlying cell signaling pathways.
Data Presentation: Comparative Biocompatibility of PETA and Alternatives
The following tables summarize quantitative data from various studies assessing the biocompatibility of PETA, PEGDA, GelMA, and alginate. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including cell type, material concentration, and assay methodology.
Table 1: Cell Viability (MTT Assay)
| Biomaterial | Cell Type | Concentration/Formulation | Incubation Time | Cell Viability (%) |
| PETA:HA (80:20) | hASCs | Scaffold | 21 days | > PCL:HA control |
| PEGDA (10 wt%) | A549 cells | Hydrogel | Not Specified | >90%[1] |
| PEGDA (20%) | HNDFs | Hydrogel Film | 7 days | No significant difference across crosslinking times[2] |
| GelMA/Alginate IPN | Not Specified | Hydrogel | 5 days | Similar to or higher than negative control[3] |
| Alginate (2%) | Not Specified | Hydrogel | 12 hours | 89%[4] |
| Alginate (4%) | Not Specified | Hydrogel | 12 hours | 68%[4] |
| Alginate (6%) | Not Specified | Hydrogel | 12 hours | 31%[4] |
Table 2: Cytotoxicity (LDH Assay)
| Biomaterial | Cell Type | Formulation | Incubation Time | LDH Release |
| PETA | - | - | - | Data not readily available in comparative studies |
| PEGDA | - | - | - | Data not readily available in comparative studies |
| Collagen-Sericin Scaffolds | 3T3-L1 preadipocytes | Hydrogel Scaffolds | 8 days | Low release, no significant differences between formulations[5] |
| HMTs-CHS | BMSCs | Scaffold | 7 days | Initially elevated, stabilized to control levels[6] |
Table 3: Cell Viability (Live/Dead Staining)
| Biomaterial | Cell Type | Formulation | Incubation Time | Observations |
| PETA:HA | hASCs | Scaffold | 21 days | Greater number of live cells compared to PCL:HA[7] |
| PEGNB/PEGDA | A549, 3T3, MSCs, etc. | Hydrogel | Not Specified | >90% viability with PEGNB, indicating good tolerance to photoencapsulation[8] |
| 20% PEGDA w/ 0.5% LAP | HNDFs | Hydrogel Film | 7 days | No significant differences in viability across various crosslinking times[2] |
| GelMA/Alginate/BNC | RSC96 cells | 3D-bioprinted scaffold | 7 days | No mass cell death observed[9] |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol for Adherent Cells on Biomaterials:
-
Cell Seeding: Seed cells onto the biomaterial scaffolds placed in a multi-well plate at a desired density and culture for the specified duration.
-
MTT Addition: Remove the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 2-4 hours.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon cell membrane damage. The amount of LDH is proportional to the number of lysed cells. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.
Protocol:
-
Sample Collection: Collect the cell culture supernatant at specified time points.
-
Assay Reaction: Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH activity in the test samples to positive (lysed cells) and negative (untreated cells) controls.[10]
Live/Dead Staining
This fluorescence-based assay provides a direct visualization of viable and non-viable cells.
Principle: The assay utilizes two fluorescent dyes. Calcein-AM is a cell-permeable, non-fluorescent dye that is cleaved by intracellular esterases in live cells to produce a green fluorescent compound. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes and binds to nucleic acids, emitting red fluorescence in dead cells.
Protocol for Hydrogels:
-
Reagent Preparation: Prepare a working solution of Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in a buffered saline solution (e.g., PBS).
-
Staining: Remove the culture medium from the hydrogel constructs and wash with PBS. Add the Live/Dead staining solution to cover the hydrogels.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
Mandatory Visualization
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for evaluating the biocompatibility of a biomaterial.
Caption: Experimental workflow for comparing biomaterial biocompatibility.
Integrin-Mediated Signaling Pathway in Cell-Biomaterial Interaction
The interaction of cells with a biomaterial surface is primarily mediated by integrin receptors, which triggers intracellular signaling cascades influencing cell behavior.
Caption: Integrin-mediated cell signaling on biomaterials.
Discussion
The biocompatibility of a biomaterial is not an intrinsic property but is rather dependent on a multitude of factors including its chemical composition, surface topography, mechanical properties, and the specific biological context.
This compound (PETA): The available data on PETA's biocompatibility is mixed. When incorporated into composite scaffolds with materials like hydroxyapatite (HA), PETA has been shown to support the adhesion and proliferation of human adipose-derived stem cells (hASCs), suggesting its potential for bone tissue engineering applications.[7] However, other studies have raised concerns about the potential for unreacted acrylate groups to leach out and cause cytotoxicity. The purity of the PETA formulation is a critical factor, as impurities can significantly impact its biocompatibility.
Polyethylene Glycol Diacrylate (PEGDA): PEGDA is a widely used synthetic hydrogel that is generally considered biocompatible. Its bio-inert nature prevents non-specific protein adsorption, which can be advantageous in creating "blank slate" materials that can be functionalized with specific bioactive molecules. However, the biocompatibility of PEGDA hydrogels can be influenced by the molecular weight of the PEG precursor, the concentration of the photoinitiator, and the crosslinking density. Incomplete polymerization can lead to the presence of cytotoxic unreacted acrylate groups. Studies have shown that with appropriate fabrication and purification methods, PEGDA hydrogels can support high cell viability, often exceeding 90%.[1]
Gelatin Methacrylamide (GelMA): GelMA is a semi-synthetic biomaterial derived from natural collagen. It retains the cell-binding motifs (e.g., RGD sequences) of collagen, which actively promote cell adhesion and spreading. GelMA is biodegradable and its mechanical properties can be tuned by varying the degree of methacrylation and the concentration of the polymer. Numerous studies have demonstrated the excellent biocompatibility of GelMA, with high cell viability and support for the proliferation and differentiation of various cell types.[3]
Alginate: Alginate is a natural polysaccharide extracted from brown seaweed. It is a biocompatible and biodegradable material that can be easily crosslinked with divalent cations like calcium to form hydrogels. Alginate hydrogels are widely used for cell encapsulation due to their mild gelation conditions. While pristine alginate lacks cell-adhesive properties, it can be modified with cell-adhesive ligands to enhance cell-material interactions. The biocompatibility of alginate is generally high, although cell viability can be affected by the concentration of the alginate solution.[4]
Conclusion
Based on the currently available evidence, GelMA and alginate consistently demonstrate superior biocompatibility for a broad range of cell culture applications. Their natural origins and inherent bioactivity (in the case of GelMA) or ease of modification (in the case of alginate) make them highly attractive choices. PEGDA also exhibits good biocompatibility, provided that proper polymerization and purification procedures are followed to minimize the presence of cytotoxic residuals.
References
- 1. researchgate.net [researchgate.net]
- 2. allevi3d.com [allevi3d.com]
- 3. Mammalian and Fish Gelatin Methacryloyl–Alginate Interpenetrating Polymer Network Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential regulation of cell motility and invasion by FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of this compound-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative cytocompatibility of multiple candidate cell types to photoencapsulation in PEGNB/PEGDA macroscale or microscale hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of Pentaerythritol Triacrylate (PETA) Hydrogels for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of pentaerythritol triacrylate (PETA) hydrogels with commonly used alternatives in the field of drug delivery, including poly(ethylene glycol) diacrylate (PEGDA), gelatin methacryloyl (GelMA), and alginate hydrogels. The selection of an appropriate hydrogel system is critical for the successful development of controlled-release drug delivery platforms, and mechanical integrity is a key parameter influencing in vivo performance.
This document summarizes key quantitative data from experimental studies, offers detailed protocols for standard mechanical testing procedures, and presents a visual workflow to guide researchers in their evaluation of these biomaterials.
Comparative Analysis of Mechanical Properties
The mechanical behavior of a hydrogel is a critical factor in its performance as a drug delivery vehicle. It dictates the material's ability to withstand physiological stresses, maintain its structural integrity, and control the diffusion and release of encapsulated therapeutics. The following tables summarize the key mechanical properties of PETA hydrogels and its common alternatives.
It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is intended to provide a general overview and highlight the tunable nature of these hydrogel systems.
Table 1: Tensile Properties of Various Hydrogels
| Hydrogel Type | Polymer/Crosslinker Concentration | Tensile Modulus (kPa) | Elongation at Break (%) | Citation |
| PEO-PETRA | 10% PEO, 2.5% PETRA | ~400 | - | [1] |
| PEO-PETRA | 10% PEO, 5% PETRA | ~800 | - | [1] |
| PEO-PETRA* | 10% PEO, 10% PETRA | ~1400 | - | [1] |
| PEGDA | 10% (w/v) PEGDA (MW 3.4 kDa) | ~100-500 | ~10-30 | [2] |
| PEGDA | 20% (w/v) PEGDA (MW 3.4 kDa) | ~1700 | - | [3] |
| GelMA | 5% (w/v) GelMA | 2.1 - 5.7 | - | [4] |
| GelMA | 7.5% (w/v) GelMA | 7.9 - 11.1 | - | [4] |
| Alginate | 2% (w/v) Alginate | ~50-200 | ~20-50 | [5] |
*Data for Poly(ethylene oxide) (PEO) hydrogels crosslinked with pentaerythritol tetraacrylate (PETRA), a close structural analog of PETA.
Table 2: Compressive Properties of Various Hydrogels
| Hydrogel Type | Polymer/Crosslinker Concentration | Compressive Modulus (kPa) | Compressive Strength (kPa) | Citation |
| PETA-crosslinked poly(sodium acrylate) | Not specified | Highest among tested crosslinkers | - | [6] |
| PEGDA | 10% (w/v) PEGDA (MW 10 kDa) | ~20-50 | - | [7] |
| PEGDA | 30% (w/v) PEGDA (MW 1 kDa) | ~1000 | - | [8] |
| GelMA | 5% (w/v) GelMA | 10 ± 0.5 | - | [9] |
| GelMA | 10% (w/v) GelMA | ~20-30 | - | [9] |
| Alginate | 2% (w/v) Alginate | ~20-100 | - | [5] |
Experimental Protocols
Accurate and reproducible mechanical testing is fundamental to the characterization of hydrogels. Below are detailed protocols for tensile and compression testing, adapted from established ASTM standards.
Protocol 1: Tensile Testing of Hydrogels (Adapted from ASTM D638)
1. Specimen Preparation:
- Prepare hydrogel sheets of uniform thickness (typically 1-3 mm).
- Use a dumbbell-shaped die (ASTM D638 Type IV or V are common for soft materials) to cut specimens from the hydrogel sheet.
- Ensure the edges of the specimen are free of nicks or tears.
- Measure the width and thickness of the gauge section of each specimen at three points and record the average.
- Allow the hydrogel specimens to equilibrate in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) for a defined period before testing.
2. Testing Procedure:
- Use a universal testing machine (UTM) equipped with a suitable load cell (e.g., 10 N or 100 N).
- Secure the ends of the hydrogel specimen in specialized grips designed for soft materials to prevent slippage and damage. The grips should be aligned to ensure uniaxial loading.
- Apply a preload to the specimen to remove any slack, typically a very small percentage of the expected failure load.
- Initiate the test by moving the crossheads apart at a constant rate of displacement. A typical rate for hydrogels is 1-10 mm/min.
- Record the force and displacement data until the specimen fractures.
3. Data Analysis:
- Convert the force-displacement data to a stress-strain curve.
- Stress (σ): Force / initial cross-sectional area.
- Strain (ε): Change in length / initial gauge length.
- Tensile Modulus (Young's Modulus): Calculated from the initial linear portion of the stress-strain curve.
- Ultimate Tensile Strength (UTS): The maximum stress the hydrogel can withstand before failure.
- Elongation at Break: The strain at which the specimen fractures, expressed as a percentage.
Protocol 2: Unconfined Compression Testing of Hydrogels (Adapted from ASTM D695)
1. Specimen Preparation:
- Prepare cylindrical or cubical hydrogel specimens with a defined aspect ratio (height to diameter/width), typically between 1 and 1.5.
- Ensure the top and bottom surfaces of the specimen are flat, parallel, and perpendicular to the sides.
- Measure the diameter (or width and depth) and height of each specimen at multiple points and record the average.
- Equilibrate the specimens in a suitable buffer at a controlled temperature as described for tensile testing.
2. Testing Procedure:
- Use a universal testing machine with parallel compression platens. The diameter of the platens should be larger than that of the specimen.
- Place the equilibrated hydrogel specimen at the center of the lower platen.
- Bring the upper platen down until it just makes contact with the specimen surface. A small preload may be applied.
- Compress the specimen at a constant rate of displacement, typically 0.5-1 mm/min.
- Record the force and displacement data until a predefined strain (e.g., 50-80%) is reached or the specimen fractures.
3. Data Analysis:
- Convert the force-displacement data to a stress-strain curve.
- Engineering Stress (σ): Force / initial cross-sectional area.
- Engineering Strain (ε): Change in height / initial height.
- Compressive Modulus: Calculated from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
- Compressive Strength: The maximum stress the hydrogel can withstand before failure. For many hydrogels that do not exhibit a distinct failure point, the stress at a specific high strain (e.g., 50%) may be reported.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the mechanical characterization of hydrogels, from synthesis to data analysis.
Caption: Workflow for mechanical testing of hydrogels.
References
- 1. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rheological Characterization of Biological Hydrogels in Aqueous State [biotechrep.ir]
- 5. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Crosslinker Type on the Properties of Surface-Crosslinked Poly(sodium acrylate) Superabsorbents | Scientific.Net [scientific.net]
- 7. Decreasing matrix modulus of PEG hydrogels induces a vascular phenotype in human cord blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of PETA and PEGDA in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
In the landscape of tissue engineering, the selection of an appropriate biomaterial scaffold is paramount to recapitulating the native cellular microenvironment and promoting tissue regeneration. Among the plethora of synthetic polymers, poly(ethylene glycol) diacrylate (PEGDA) has emerged as a gold standard due to its biocompatibility, tunable properties, and bio-inert nature.[1][2][3] Pentaerythritol triacrylate (PETA), a multifunctional acrylate monomer, presents an alternative with distinct structural and potential functional differences. This guide provides an objective comparison of PETA and PEGDA, offering a detailed analysis of their performance characteristics supported by experimental data to aid researchers in selecting the optimal material for their tissue engineering applications.
At a Glance: PETA vs. PEGDA
| Feature | PETA (this compound) | PEGDA (Poly(ethylene glycol) diacrylate) |
| Structure | Trifunctional acrylate monomer with a compact, rigid core. | Linear polymer with acrylate end groups; available in various molecular weights.[1] |
| Crosslinking | Forms a densely crosslinked, often more brittle network. | Forms a more flexible and highly hydrated network; crosslink density is tunable.[1] |
| Mechanical Properties | Theoretically higher modulus and stiffness due to high crosslink density.[1] | Mechanical properties are highly tunable by altering molecular weight and concentration.[4][5] |
| Biocompatibility | Generally considered biocompatible.[6] | Excellent biocompatibility and widely used for cell encapsulation.[7][8] |
| Degradation | Susceptible to hydrolytic degradation of ester bonds. | Undergoes slow hydrolytic degradation of ester bonds; degradation rate can be tuned.[9][10][11] |
| Applications | Used as a comonomer to increase crosslink density and modify mechanical properties.[6] | Widely used in cartilage, bone, and soft tissue engineering, and as a vehicle for cell delivery.[3][5][8] |
In-Depth Analysis
Mechanical Properties
The mechanical environment of a tissue engineering scaffold plays a critical role in directing cell fate and tissue development. The structural differences between PETA and PEGDA give rise to distinct mechanical profiles.
PETA , with its trifunctional nature and compact structure, leads to the formation of a hydrogel with a high crosslink density.[1] Theoretically, this results in a material with a significantly higher compressive modulus and stiffness, but potentially greater brittleness.[1] This can be advantageous in applications requiring robust mechanical support, such as bone and cartilage engineering.
PEGDA offers exceptional tunability of its mechanical properties.[4][5] By varying the molecular weight of the PEG backbone and the concentration of the precursor solution, researchers can fabricate hydrogels with a wide range of compressive moduli, from soft gels mimicking brain tissue to stiffer constructs suitable for cartilage repair.[4] Lower molecular weight and higher concentrations of PEGDA result in stiffer hydrogels due to increased crosslink density.[4]
Quantitative Comparison of Mechanical Properties
| Material | Compressive Modulus (E) | Swelling Ratio (Qm) | Key Influencing Factors |
| PETA (as a comonomer) | Increases the modulus of PEGDA hydrogels.[6] | Tends to decrease the swelling ratio. | Concentration of PETA. |
| PEGDA | 0.01 - 2.46 MPa[4] | 2.2 - 31.5[4] | Molecular weight, concentration, and UV exposure time.[1][4] |
Biocompatibility
Biocompatibility is a non-negotiable prerequisite for any material intended for tissue engineering.
PETA is generally considered biocompatible, though extensive in-vivo data for pure PETA hydrogels in tissue engineering is less prevalent.[6] As with all acrylates, the potential for cytotoxicity from unreacted monomers necessitates thorough purification of the final hydrogel constructs.
PEGDA is renowned for its excellent biocompatibility and bio-inertness, meaning it resists protein adsorption and cell adhesion unless specifically modified with bioactive motifs.[7][8] This "blank slate" property is highly desirable as it allows for the precise control of cell-material interactions through the incorporation of cell-adhesive ligands like RGD.[3] Numerous studies have demonstrated high cell viability following encapsulation in PEGDA hydrogels.[7]
Degradation Profile
The degradation kinetics of a scaffold should ideally match the rate of new tissue formation.
Both PETA and PEGDA contain ester linkages that are susceptible to hydrolysis, leading to the degradation of the hydrogel network over time.[9][10][11]
The degradation rate of PETA -containing hydrogels will be influenced by the high crosslink density, which can hinder water penetration and slow down hydrolysis.
The degradation of PEGDA hydrogels is well-characterized and can be tuned by altering the molecular weight of the PEG chains.[9] Higher molecular weight PEGDA leads to a lower crosslink density and faster degradation.[9] It is important to note that the in vivo degradation of PEGDA can also be influenced by oxidative degradation of the poly(ether) backbone, although hydrolysis of the acrylate esters is considered the primary mechanism.[11]
Experimental Protocols
Hydrogel Synthesis via Photopolymerization
This protocol describes a general method for fabricating PETA and PEGDA hydrogels using UV-initiated photopolymerization.
Materials:
-
PETA or PEGDA monomer
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
UV light source (365 nm)
-
Molds for hydrogel casting
Procedure:
-
Prepare Precursor Solution: Dissolve the PETA or PEGDA monomer in PBS or cell culture medium to the desired concentration (e.g., 10-30% w/v). Ensure complete dissolution.
-
Add Photoinitiator: Add the photoinitiator to the precursor solution at a concentration of 0.05-1% (w/v). Mix thoroughly while protecting the solution from light.
-
Casting: Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Photopolymerization: Expose the solution to UV light (365 nm) for a sufficient duration (typically 5-15 minutes) to ensure complete crosslinking. The exposure time will depend on the photoinitiator concentration, sample thickness, and UV light intensity.
-
Equilibration: Carefully remove the cured hydrogel from the mold and immerse it in a large volume of PBS or cell culture medium for at least 24 hours to remove any unreacted components and allow the hydrogel to reach its equilibrium swollen state. The swelling medium should be refreshed several times.[1]
Mechanical Testing: Unconfined Compression
This protocol outlines the procedure for measuring the compressive modulus of the hydrogels.
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the fully swollen and equilibrated sample on the platen of a mechanical testing system.
-
Apply a compressive strain at a constant rate (e.g., 10% strain/min) to a predefined strain (e.g., 10-20%).[1]
-
Record the resulting stress-strain curve.
-
The compressive modulus (Young's Modulus, E) is calculated from the slope of the linear region of the stress-strain curve.[1]
Biocompatibility Assessment: Live/Dead Assay
This protocol is used to assess the viability of cells encapsulated within the hydrogels.
Procedure:
-
Encapsulate cells within the hydrogel during the polymerization process by mixing them into the precursor solution before UV exposure.
-
Culture the cell-laden hydrogels in an appropriate cell culture medium.
-
At desired time points, incubate the hydrogels in a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).
-
Visualize the stained cells using fluorescence microscopy and quantify the percentage of live and dead cells.
Visualizing the Concepts
Conclusion
Both PETA and PEGDA offer valuable properties for tissue engineering applications. PEGDA stands out for its well-established biocompatibility, extensive research base, and highly tunable mechanical and degradation properties, making it a versatile choice for a wide range of tissues. PETA, with its potential for creating stiffer and more highly crosslinked networks, may be a suitable candidate for applications demanding high mechanical strength, such as orthopedic tissue engineering, particularly as a comonomer to enhance the properties of other hydrogels. The choice between PETA and PEGDA, or a combination thereof, will ultimately depend on the specific requirements of the target tissue and the desired cellular response. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these materials in various tissue engineering contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility and thermodynamic properties of PEGDA and two of its copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cytocompatibility of multiple candidate cell types to photoencapsulation in PEGNB/PEGDA macroscale or microscale hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation [frontiersin.org]
- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of PETA in UV-Curable Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentaerythritol Triacrylate (PETA) with other common multifunctional acrylates, namely Trimethylolpropane Triacrylate (TMPTA) and Dipentaerythritol Penta/Hexaacrylate (DPHA), in the context of UV-curable coatings. This document summarizes key performance data, details experimental methodologies for crucial tests, and visualizes the UV curing process to aid in formulation and development decisions.
Data Presentation: A Comparative Analysis
The selection of a multifunctional acrylate monomer is critical in tailoring the final properties of a UV-curable coating. PETA is a trifunctional monomer known for imparting high reactivity, hardness, and chemical resistance.[1] The following tables present a comparative summary of the performance of coatings formulated with PETA against those with TMPTA and DPHA.
Table 1: Hardness and Adhesion of UV-Curable Coatings
| Monomer (at 10% concentration) | Pendulum Hardness | Adhesion (ASTM D3359 Grade) |
| PETA | 0.52[2] | 7[2] |
| TMPTA | 0.41[2] | 4[2] |
| DPHA | 0.42[2] | 7[2] |
Note: For Pendulum Hardness, a higher value indicates greater hardness. For Adhesion Grade, a lower number signifies better adhesion.
Table 2: General Performance Characteristics (Qualitative)
| Performance Metric | PETA | TMPTA | DPHA |
| Cure Speed | High reactivity[1] | Fast curing rate[3] | High reactivity |
| Hardness | High hardness[1] | Good hardness | High hardness |
| Chemical Resistance | Strong chemical resistance[1] | Good chemical resistance | Excellent chemical resistance |
| Yellowing Resistance | Good | Moderate | Good |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for the key experiments cited.
Pencil Hardness Test (ASTM D3363)
This method determines the hardness of a coating by the scratching resistance to pencils of a known hardness range.
1. Materials:
- A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).
- A pencil sharpener to maintain a consistent point.
- A mechanical pencil holder that holds the pencil at a 45° angle to the coating surface.
- The coated substrate to be tested.
2. Procedure:
- The coated substrate is placed on a firm, level surface.
- Starting with the softest pencil (e.g., 6B), the pencil is moved over the coating surface for a distance of at least 6.5 mm (0.25 inches) at a 45° angle.
- The coating is then examined for any indentation or scratching.
- The process is repeated with pencils of increasing hardness until a pencil is found that scratches the coating.
- The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.
Cross-Hatch Adhesion Test (ASTM D3359)
This test assesses the adhesion of a coating to its substrate by applying and removing pressure-sensitive tape over a lattice pattern cut into the coating.
1. Materials:
- A sharp cutting tool (e.g., a razor blade or a specific cross-hatch cutter).
- A cutting guide to ensure straight, evenly spaced cuts.
- Pressure-sensitive adhesive tape with a specified adhesion strength.
- A soft brush.
- The coated substrate to be tested.
2. Procedure:
- A lattice pattern is cut into the coating down to the substrate. The pattern consists of six or eleven parallel cuts and another set of the same number of cuts at a 90-degree angle to the first set.
- The incised area is lightly brushed to remove any loose coating particles.
- A strip of the pressure-sensitive tape is firmly applied over the lattice pattern.
- The tape is then rapidly pulled off at a 180-degree angle.
- The grid area is inspected for any removal of the coating.
- Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
UV Curing Workflow
The UV curing process is a rapid, solvent-free method for solidifying liquid coatings. The following diagram illustrates the fundamental steps involved in the free-radical polymerization of acrylate-based coatings.
Caption: Workflow of the UV Curing Process for Acrylate Coatings.
References
A Comparative Guide to the Cytotoxicity of Pentaerythritol Triacrylate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical aspect of biomedical research and drug development. Pentaerythritol triacrylate (PETA) is a multifunctional acrylate monomer frequently used in the production of polymers for a variety of applications, including dental materials, coatings, and adhesives. However, concerns regarding its potential cytotoxicity necessitate a thorough evaluation and comparison with alternative materials. This guide provides a comparative assessment of the cytotoxicity of PETA against two common alternatives: trimethylolpropane triacrylate (TMPTA) and polyethylene glycol diacrylate (PEGDA).
Comparative Cytotoxicity Overview
While extensive quantitative data, such as IC50 values from standardized assays, is not uniformly available for all three compounds in directly comparable studies, the existing literature provides valuable qualitative and semi-quantitative insights into their cytotoxic profiles. The following table summarizes the available information.
| Compound | Chemical Structure | Reported Cytotoxicity | IC50 Values (MTT Assay) | IC50 Values (LDH Assay) |
| This compound (PETA) | Known skin irritant and sensitizer. Genotoxic potential has been reported. Studies suggest dose-dependent cytotoxicity. | Data not readily available in comparable studies. | Data not readily available in comparable studies. | |
| Trimethylolpropane Triacrylate (TMPTA) | Also a known skin irritant and sensitizer. Long-term exposure has been associated with adverse health effects in animal studies. | Data not readily available in comparable studies. | Data not readily available in comparable studies. | |
| Polyethylene Glycol Diacrylate (PEGDA) | Generally considered more biocompatible than PETA and TMPTA. Cytotoxicity is dependent on molecular weight and concentration. | IC50 values for mPEGA-480 (a related acrylate) were reported as 0.2 mg/mL for HeLa cells and 0.1 mg/mL for L929 cells. | Data not readily available in comparable studies. |
Note: The lack of standardized, directly comparable IC50 values for PETA and TMPTA in the public domain highlights a significant data gap in the toxicological profiles of these widely used monomers.
Experimental Protocols for Cytotoxicity Assessment
To facilitate standardized testing and comparison, this section provides detailed protocols for three common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Treat the cells with varying concentrations of the test compound (PETA, TMPTA, or PEGDA) and control vehicle for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Compound Exposure: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Compound Exposure: Seed cells in a 6-well plate and treat with the test compounds as described previously.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the test compound.
Visualizing Cytotoxicity Mechanisms
To better understand the cellular processes involved in acrylate-induced toxicity, the following diagrams illustrate a generalized signaling pathway and a typical experimental workflow.
Caption: Generalized signaling pathway for acrylate-induced cytotoxicity.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
The available evidence suggests that PETA and TMPTA exhibit greater cytotoxic potential, primarily as skin irritants and sensitizers, compared to PEGDA. However, the lack of directly comparable quantitative data, such as IC50 values from standardized assays, makes a definitive ranking of their cytotoxicity challenging. PEGDA, particularly at higher molecular weights, appears to be a more biocompatible alternative, though its cytotoxicity is not negligible and is concentration-dependent.
For researchers and professionals in drug development, it is imperative to conduct thorough, application-specific cytotoxicity testing of any material intended for biomedical use. The protocols and conceptual frameworks provided in this guide offer a starting point for such evaluations. Further research is critically needed to generate robust, comparable quantitative data on the cytotoxicity of these commonly used acrylate monomers to ensure the safety and efficacy of next-generation medical devices and drug delivery systems.
A Comparative Guide to Alternative Crosslinkers for Pentaerythritol Triacrylate (PETA) in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol triacrylate (PETA) is a widely utilized crosslinking agent in the synthesis of hydrogels for various biomedical applications, including drug delivery and tissue engineering. Its trifunctional nature allows for the formation of robust, crosslinked polymer networks. However, the quest for materials with tailored properties, enhanced biocompatibility, and controlled degradation profiles has led to the exploration of alternative crosslinkers. This guide provides an objective comparison of the performance of common alternatives to PETA, supported by experimental data, to aid researchers in selecting the optimal crosslinker for their specific application.
Performance Comparison of PETA and Its Alternatives
The selection of a crosslinker significantly impacts the key properties of a hydrogel, including its mechanical strength, swelling behavior, biocompatibility, and degradation kinetics. This section compares PETA with other multifunctional acrylates, poly(ethylene glycol)-based crosslinkers, and natural crosslinkers.
Multifunctional Acrylates: Pentaerythritol Tetraacrylate (PENTA) and Trimethylolpropane Triacrylate (TMPTA)
PENTA and TMPTA are synthetic crosslinkers structurally similar to PETA, offering a high degree of crosslinking.
| Property | This compound (PETA) | Pentaerythritol Tetraacrylate (PENTA) | Trimethylolpropane Triacrylate (TMPTA) |
| Functionality | 3 | 4 | 3 |
| Compressive Modulus | Moderate to High | High | Moderate to High |
| Swelling Ratio | Low to Moderate | Low | Low to Moderate |
| In Vitro Cytotoxicity | Dose-dependent cytotoxicity observed | Similar cytotoxicity profile to PETA | Generally considered to have a similar or slightly lower cytotoxicity than PETA |
| Degradation | Slow, non-specific hydrolysis of ester bonds | Slower degradation than PETA due to higher crosslink density | Similar degradation profile to PETA |
Key Insights:
-
PENTA , with its higher functionality, generally forms more densely crosslinked networks, resulting in hydrogels with higher mechanical strength and lower swelling ratios compared to PETA.
-
TMPTA offers properties comparable to PETA and is often used interchangeably. Some studies suggest it may offer slightly improved biocompatibility in certain contexts.
Poly(ethylene glycol) Diacrylate (PEGDA)
PEGDA is a versatile crosslinker known for its biocompatibility and tunable properties based on its molecular weight.
| Property | This compound (PETA) | Poly(ethylene glycol) Diacrylate (PEGDA) |
| Functionality | 3 | 2 |
| Compressive Modulus | Moderate to High | Low to High (tunable with MW and concentration) |
| Swelling Ratio | Low to Moderate | High (tunable with MW and concentration) |
| In Vitro Cytotoxicity | Dose-dependent cytotoxicity observed | Generally considered highly biocompatible |
| Degradation | Slow, non-specific hydrolysis | Non-degradable backbone, but can be functionalized for controlled degradation |
Key Insights:
-
PEGDA offers significant advantages in tuning hydrogel properties. By varying the molecular weight and concentration of PEGDA, a wide range of mechanical strengths and swelling ratios can be achieved.
-
The inherent biocompatibility of the polyethylene glycol backbone makes PEGDA an attractive alternative for applications requiring high cell viability.
Natural Crosslinkers: Genipin and Citric Acid
Genipin, derived from the gardenia fruit, and citric acid, a common organic acid, are gaining traction as non-toxic, natural crosslinking agents.
| Property | This compound (PETA) | Genipin | Citric Acid |
| Crosslinking Chemistry | Acrylate polymerization | Reaction with primary amines | Esterification with hydroxyl groups |
| Compressive Modulus | Moderate to High | Low to Moderate | Low to Moderate |
| Swelling Ratio | Low to Moderate | Moderate to High | Moderate to High |
| In Vitro Cytotoxicity | Dose-dependent cytotoxicity observed | Low cytotoxicity, considered biocompatible | Low cytotoxicity, considered biocompatible |
| Degradation | Slow, non-specific hydrolysis | Biodegradable | Biodegradable |
Key Insights:
-
Genipin and Citric Acid offer a significant advantage in terms of biocompatibility, with numerous studies demonstrating their low cytotoxicity compared to synthetic acrylate-based crosslinkers.[1]
-
The crosslinking chemistry of natural crosslinkers is different from that of acrylates, which can influence the final properties of the hydrogel and may require different polymer backbones (e.g., those with amine or hydroxyl groups).
Experimental Protocols
To ensure reproducibility and facilitate the comparison of different crosslinkers, detailed experimental protocols for key performance indicators are provided below.
Protocol 1: Hydrogel Synthesis via Photopolymerization
This protocol describes a general method for synthesizing hydrogels using photo-crosslinking, applicable to acrylate-based crosslinkers like PETA, PENTA, TMPTA, and PEGDA.
Materials:
-
Polymer precursor (e.g., methacrylated gelatin, hyaluronic acid methacrylate)
-
Crosslinker (PETA, PENTA, TMPTA, or PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving the polymer and crosslinker in PBS at the desired concentrations.
-
Add the photoinitiator to the precursor solution (typically 0.05-0.5% w/v) and mix until fully dissolved. Protect the solution from light.
-
Pipette the solution into a mold of the desired shape and size (e.g., between two glass plates with a defined spacer).
-
Expose the solution to UV light for a specified time and intensity to initiate polymerization and crosslinking.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted components.
Caption: Workflow for hydrogel synthesis via photopolymerization.
Protocol 2: Swelling Ratio Measurement
The swelling ratio is a critical parameter that reflects the hydrogel's ability to absorb and retain water.
Materials:
-
Synthesized hydrogel samples
-
Deionized water or PBS
-
Analytical balance
-
Lyophilizer (freeze-dryer)
Procedure:
-
Immerse the hydrogel samples in deionized water or PBS at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Freeze the fully swollen hydrogels and then lyophilize them to remove all water and obtain the dry weight (Wd).
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd
Protocol 3: Mechanical Testing (Compressive Modulus)
The compressive modulus provides a measure of the hydrogel's stiffness and resistance to deformation under compression.
Materials:
-
Cylindrical hydrogel samples of uniform dimensions
-
Mechanical testing machine with a compression platen
Procedure:
-
Place a hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 10% of the sample height per minute).
-
Record the resulting stress-strain curve.
-
The compressive modulus is calculated as the slope of the initial linear portion of the stress-strain curve (typically between 5% and 15% strain).
Caption: Workflow for determining the compressive modulus of a hydrogel.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Sterile hydrogel samples
-
Cell culture medium
-
Specific cell line (e.g., fibroblasts, mesenchymal stem cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Sterilize hydrogel samples (e.g., by UV irradiation or ethanol washing followed by sterile PBS washes).
-
Place the sterile hydrogel samples into the wells of a 96-well plate.
-
Seed cells onto the hydrogels at a predetermined density. Include control wells with cells only (no hydrogel) and wells with a cytotoxic control (e.g., latex).
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control cells.
Signaling Pathways and Biocompatibility
The biocompatibility of a crosslinker is paramount for biomedical applications. While acrylate-based crosslinkers like PETA can exhibit dose-dependent cytotoxicity, the underlying mechanisms are complex and can involve the induction of oxidative stress and apoptosis. Natural crosslinkers like genipin are generally considered more biocompatible, with studies suggesting they induce minimal inflammatory responses.[1] However, even natural crosslinkers can affect cellular behavior, and their impact on specific signaling pathways should be considered for sensitive applications.
Caption: Logical relationship between crosslinker choice and cellular response.
Conclusion
The choice of a crosslinker is a critical determinant of the final properties and biocompatibility of a hydrogel. While PETA remains a versatile and effective crosslinker, several alternatives offer distinct advantages. Multifunctional acrylates like PENTA can enhance mechanical strength, while PEGDA provides exceptional tunability and biocompatibility. Natural crosslinkers such as genipin and citric acid represent a promising avenue for developing highly biocompatible and biodegradable hydrogels. The selection of the most appropriate crosslinker will ultimately depend on the specific requirements of the intended application, balancing the need for mechanical robustness, controlled swelling, and a favorable biological response. This guide provides the foundational knowledge and experimental framework to make an informed decision in this crucial aspect of biomaterial design.
References
Degradation Rate of PETA-based Scaffolds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the degradation kinetics of tissue engineering scaffolds is paramount for designing effective regenerative therapies. The scaffold's degradation rate must ideally match the rate of new tissue formation, providing initial support and gradually resorbing as the native tissue matures. This guide provides a comparative assessment of the degradation rate of scaffolds based on pentaerythritol triacrylate (PETA), with a focus on two common alternatives: poly(ε-caprolactone) (PCL) and poly(lactic-co-glycolic acid) (PLGA).
While PETA is utilized in the fabrication of biocompatible scaffolds, particularly for bone tissue engineering, publicly available quantitative data on its degradation rate is limited.[1][2] One study suggests that its inclusion as a cross-linker can result in a slower degradation rate compared to networks without it.[3] In contrast, PCL and PLGA have been extensively studied, providing a wealth of comparative data.
Comparative Degradation Data of Alternative Scaffolds
The degradation of PCL and PLGA scaffolds is typically assessed through in vitro studies by measuring the percentage of weight loss over time when immersed in a simulated physiological environment, such as phosphate-buffered saline (PBS) at 37°C.
Poly(ε-caprolactone) (PCL) Scaffold Degradation
PCL is known for its slow degradation rate, which can extend from several months to a few years, making it suitable for applications requiring long-term support.[4] The degradation is primarily driven by the hydrolysis of its ester bonds.
Table 1: In Vitro Degradation of PCL Scaffolds (Weight Loss %)
| Time | PCL Scaffold (in PBS) | PCL Multifilament Yarn (in PBS) | PCL-Composite Scaffold (in vivo) |
| 2 Weeks | ~1% | - | - |
| 4 Weeks | - | - | - |
| 12 Weeks | ~2.08% | - | - |
| 32 Weeks | - | 4.8% | - |
| 6 Months | ~1% | - | ~7% |
Data compiled from multiple sources.[4][5][6]
Poly(lactic-co-glycolic acid) (PLGA) Scaffold Degradation
PLGA is a copolymer whose degradation rate can be tailored by altering the ratio of lactic acid to glycolic acid. Generally, PLGA degrades faster than PCL. The degradation process of PLGA scaffolds can be monitored by changes in mass, swelling, and the pH of the surrounding medium.[7][8]
Table 2: In Vitro Degradation of PLGA Scaffolds at 37°C (Weight Loss %)
| Time | PLGA (85:15) in PBS | PLGA (50:50) in PBS (Shaking) |
| 28 Days | - | ~15% |
| 56 Days | 2.12% | - |
Data compiled from multiple sources.[7][8]
Experimental Protocols for Assessing Scaffold Degradation
A standardized protocol is crucial for obtaining reproducible and comparable degradation data. Below is a detailed methodology for a typical in vitro degradation study.
In Vitro Hydrolytic Degradation Protocol
-
Sample Preparation :
-
Fabricate scaffolds to the desired dimensions.
-
Thoroughly dry the scaffolds, for instance, in a freeze-dryer for 3 days.[9]
-
Record the initial dry weight (W₀) of each scaffold.
-
-
Degradation Medium :
-
Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4.
-
For accelerated degradation studies, other media such as Dulbecco's Modified Eagle Medium (DMEM) or alkaline solutions can be used.[10]
-
-
Incubation :
-
Time Points :
-
Define predetermined time points for sample analysis (e.g., 1, 2, 4, 8, 12 weeks).
-
-
Sample Analysis at Each Time Point :
-
Retrieve the scaffolds from the PBS solution.
-
Gently rinse the scaffolds with deionized water to remove any salt residues.[9]
-
Freeze-dry the scaffolds until a constant weight is achieved and record the final dry weight (W₁).[9]
-
Calculate the percentage of weight loss using the formula: Weight Loss (%) = ((W₀ - W₁) / W₀) * 100.
-
Optionally, the pH of the degradation medium can be measured at each time point to monitor the release of acidic byproducts.[7]
-
Further characterization can include analyzing changes in molecular weight (via Gel Permeation Chromatography - GPC), morphology (via Scanning Electron Microscopy - SEM), and mechanical properties.[11][12]
-
Experimental Workflow for Scaffold Degradation Assessment
The following diagram illustrates the typical workflow for an in vitro scaffold degradation study.
References
- 1. In vitro and in vivo characterization of this compound-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Characterization of this compound-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Degradation of 3D-Printed Poly(L-lactide-Co-Glycolic Acid) Scaffolds for Tissue Engineering Applications [mdpi.com]
- 8. Comparison of the degradation behavior of PLGA scaffolds in micro-channel, shaking, and static conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. In vitro degradation [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Marker-Independent Monitoring of in vitro and in vivo Degradation of Supramolecular Polymers Applied in Cardiovascular in situ Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Pentaerythritol Triacrylate in Advanced 3D Printing Technologies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of PETA's Performance in Stereolithography (SLA), Digital Light Processing (DLP), and Two-Photon Polymerization (TPP)
Pentaerythritol triacrylate (PETA) is a trifunctional acrylate monomer increasingly utilized in photopolymerization-based 3D printing technologies due to its rapid curing capabilities and the highly crosslinked nature of the resulting polymers. This guide provides a comparative analysis of PETA's performance in three key additive manufacturing techniques: Stereolithography (SLA), Digital Light Processing (DLP), and Two-Photon Polymerization (TPP). We will delve into its mechanical properties and biocompatibility, offering a valuable resource for material selection in demanding applications such as biomedical device fabrication and tissue engineering.
Performance Comparison of PETA and Alternative Photopolymers
The selection of a suitable photopolymer is critical for the successful fabrication of 3D printed objects with desired mechanical and biological properties. This section compares the performance of PETA with other commonly used photocurable resins, namely Poly(ethylene glycol) diacrylate (PEGDA) and Polycaprolactone (PCL), across different 3D printing technologies.
Mechanical Properties
The mechanical integrity of a 3D printed part is paramount for its intended application. The following tables summarize the key mechanical properties of PETA and its alternatives when processed by SLA, DLP, and TPP. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.
Table 1: Mechanical Properties of Photopolymers in Stereolithography (SLA)
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Source |
| PETA-based Resin | 35.7 ± 5.4 | 0.93 ± 0.16 | - | [1] |
| PEGDA (Mn 700) | 1.90 ± 0.30 | - | - | [2][3] |
| Tough Resin (ABS-like) | 55.7 | 2.7 | - | [4] |
Table 2: Mechanical Properties of Photopolymers in Digital Light Processing (DLP)
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Source |
| PETA-based Resin | 19 (pure resin) | - | - | [5] |
| PEGDA (Mn 250) | 20.45 ± 3.31 | - | - | [2][6] |
| Standard Resin | 93.39 ± 5.57 (Flexural) | - | - | [7] |
Table 3: Mechanical Properties of Photopolymers in Two-Photon Polymerization (TPP)
| Material | Young's Modulus (MPa) | Printing Resolution (nm) | Source |
| PETA with DETC initiator | - | <100 | [8] |
| IP-PDMS | 350 - 17,800 | - | [9] |
Biocompatibility
For applications in drug delivery and tissue engineering, the biocompatibility of the printed material is a critical factor. This section compares the cell viability on scaffolds fabricated using PETA and other polymers.
Table 4: Biocompatibility of 3D Printed Scaffolds
| Material | Cell Type | Assay | Cell Viability (%) | Source |
| PETA:HA (80:20) | hASCs | - | Higher than PCL:HA | [10] |
| PCL/HANp/PEGDA | hDPSCs | Presto Blue | Significantly higher than PCL | [11] |
| PCL | L929 fibroblasts | - | Lower than control at 3 days | [12] |
| PCL | DPSCs | Alamar Blue | Similar to control at 10 days | [13] |
| PCLLAP41 | - | MTT | Higher than PCL | [14] |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
3D Printing Protocols
Stereolithography (SLA) Protocol for PETA-based Resin:
-
Resin Formulation: A typical resin formulation consists of PETA as the monomer, a photoinitiator (e.g., 0.5-2 wt% of phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO), and a UV absorber to control the cure depth.
-
Printer Setup: A commercial SLA printer with a 405 nm laser is used. The build platform is leveled, and the resin vat is filled with the formulated PETA resin.
-
Printing Parameters: Key printing parameters include layer thickness (e.g., 50-100 µm), laser power, and scan speed. These parameters are optimized to ensure proper curing and dimensional accuracy.
-
Post-processing: After printing, the part is removed from the build platform and washed with a solvent (e.g., isopropanol) to remove excess uncured resin. Subsequently, the part is post-cured in a UV chamber to ensure complete polymerization and enhance its mechanical properties.
Digital Light Processing (DLP) Protocol for PETA-based Resin:
-
Resin Formulation: Similar to SLA, a PETA-based resin containing a suitable photoinitiator for the DLP projector's wavelength (e.g., 405 nm) is prepared.
-
Printer Setup: A DLP printer equipped with a digital micromirror device (DMD) is used. The resin vat is filled, and the build platform is calibrated.
-
Printing Parameters: The primary parameter in DLP is the exposure time per layer, which is optimized based on the resin's reactivity and the desired layer thickness.
-
Post-processing: The printed object undergoes a similar washing and post-curing process as in SLA.
Two-Photon Polymerization (TPP) Protocol for PETA-based Resin:
-
Resin Formulation: A high-purity PETA monomer is mixed with a two-photon photoinitiator (e.g., 7-diethylamino-3-thenoylcoumarin - DETC) at a low concentration (e.g., 0.5 wt%).[8]
-
Experimental Setup: A TPP system with a femtosecond laser (e.g., Ti:sapphire laser) is used. The laser is focused through a high numerical aperture objective lens into the resin.
-
Printing Parameters: Precise control of laser power and scanning speed is crucial for achieving high resolution. The fabrication window (the range of laser power and scan speed for successful polymerization) is determined experimentally.[15]
-
Development: After writing the structure, the unpolymerized resin is washed away with a suitable solvent (e.g., isopropanol), revealing the fabricated microstructure.
Biocompatibility Assessment Protocols
Cell Seeding on 3D Printed Scaffolds:
-
Scaffold Sterilization: The 3D printed scaffolds are sterilized, typically by soaking in 70% ethanol followed by washing with sterile phosphate-buffered saline (PBS).[16][17]
-
Cell Culture: A relevant cell line (e.g., human adipose-derived stem cells - hASCs) is cultured under standard conditions.
-
Seeding: A cell suspension of a known concentration is prepared. A specific volume of the cell suspension is carefully pipetted onto the sterilized scaffold.[10][18]
-
Incubation: The cell-seeded scaffolds are incubated to allow for cell attachment. After an initial attachment period (e.g., 2-4 hours), fresh culture medium is added to the wells.[18]
In Vitro Cytotoxicity Assay (MTT Assay):
-
Sample Preparation: Extracts from the 3D printed materials are prepared by incubating the materials in a culture medium for a defined period (e.g., 24 hours).
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts) is seeded in a 96-well plate and cultured until confluent.
-
Exposure: The culture medium is replaced with the prepared material extracts, and the cells are incubated for a specific duration (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to a control group.
Visualizing the Underlying Mechanisms and Workflows
To provide a clearer understanding of the processes involved, this section presents diagrams generated using the DOT language for key signaling pathways and experimental workflows.
Caption: Experimental workflow for comparing PETA with alternative resins.
Caption: Mechanism of PETA's free radical photopolymerization.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. uvebtech.com [uvebtech.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. This compound | 3524-68-3 | Benchchem [benchchem.com]
- 7. Two- and three-photon processes during photopolymerization in 3D laser printing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An operational guide to resin 3D printing of geological macromodels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Assessment of 3D-Printed Polycaprolactone, Hydroxyapatite Nanoparticles and Diacrylate Poly(ethylene glycol) Scaffolds for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 3D-Printed PCL-Based Scaffolds with High Nanosized Synthetic Smectic Clay Content: Fabrication, Mechanical Properties, and Biological Evaluation for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Seeding Process Experiment and Simulation on Three-Dimensional Polyhedron and Cross-Link Design Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epublications.marquette.edu [epublications.marquette.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pentaerythritol Triacrylate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Pentaerythritol triacrylate (PETA), a compound commonly used in polymer synthesis and radiation curing.
This compound is classified as a hazardous substance, primarily causing skin and eye irritation, and may lead to allergic skin reactions.[1][2] It is also suspected of causing cancer.[2] Due to these health risks and its potential environmental impact, it is imperative to follow stringent disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Protective gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[3][4][5]
-
Eye protection: Tightly fitting safety goggles or a face shield should be worn to protect against splashes.[5]
-
Protective clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[3][5]
Work should always be conducted in a well-ventilated area to avoid inhalation of any potential vapors or mists.[4][6]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service or at an appropriate treatment and disposal facility.[3][6] Do not discharge PETA into drains or the environment.[1][3][4]
-
Waste Collection:
-
Collect waste PETA and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Ensure the container is suitable for hazardous waste and is kept closed to prevent spills or leaks.
-
-
Accidental Spill Management:
-
In the event of a spill, immediately restrict access to the area.[7]
-
Ventilate the area and remove all sources of ignition.[7]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][7][8]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][6][7]
-
Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[7]
-
-
Container Disposal:
-
Arranging for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the PETA waste.[6]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous waste.[3][9] Some sources recommend disposal via an industrial combustion plant.[4]
-
Quantitative Data Summary
While specific quantitative limits for disposal are not widely published and are subject to local regulations, the following table summarizes key hazard information for this compound.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[1] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction)[1] |
| Carcinogenicity | Category 2 (Suspected of causing cancer)[1][2] |
| Aquatic Toxicity (Chronic) | Category 2 (Toxic to aquatic life with long-lasting effects)[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. kishida.co.jp [kishida.co.jp]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. solutions.covestro.com [solutions.covestro.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pentaerythritol Triacrylate
For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Pentaerythritol triacrylate, ensuring a secure laboratory environment.
This compound is a versatile monomer widely used in various applications. However, its handling requires strict adherence to safety protocols due to its potential health hazards. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and operational and disposal plans to minimize risks and ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be required. | Protects against splashes and vapors that can cause serious eye irritation.[5][6][7] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination. | Prevents skin contact, which can cause irritation and allergic skin reactions.[2][3][8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced. For higher-level protection, a full-face respirator or a positive-pressure supplied-air respirator may be necessary.[2][5][6] | Protects against inhalation of vapors or mists, which can cause respiratory irritation. |
| Body Protection | Impervious protective clothing, including long-sleeved clothing and lab coats.[2][5][7] | Minimizes the risk of skin contact and contamination of personal clothing. |
Occupational Exposure Limits
While OSHA and NIOSH have not established specific permissible exposure limits (PEL) or recommended exposure limits (REL) for this compound, the following guideline exists:
| Organization | Limit | Notes |
| AIHA (WEEL) | 1 mg/m³ | 8-hour time-weighted average (TWA).[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]
-
Keep away from incompatible materials such as oxidizing agents, heat, open flames, and direct sunlight.[1][3][4]
-
Store under an inert atmosphere as it can be air-sensitive.[9]
Handling and Use
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]
-
Ensure an eyewash station and safety shower are readily accessible.[4][9]
Accidental Release Measures
-
Small Spills: Dampen the spilled material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a suitable, closed container for disposal.[1][8]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[3][10]
-
Ventilate the area and wash the spill site after the material has been collected.[8][9]
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[5] If skin irritation or a rash occurs, seek medical attention.[1] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.
-
Chemical Waste: Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[2] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
-
Environmental Precautions: Do not allow the product to enter drains or surface water.[1][2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acrylate [cdc.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl acrylate [cdc.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Methyl acrylate - IDLH | NIOSH | CDC [cdc.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. echemi.com [echemi.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Acrylic acid [medbox.iiab.me]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
